N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVRYIASUVEKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284600 | |
| Record name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7357-66-6 | |
| Record name | 7357-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Scientist's Guide to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: Synthesis, Characterization, and Application
An In-depth Technical Review of a Key Synthetic Building Block
Abstract: N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, identified by CAS number 7357-66-6, is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique arrangement of functional groups—a reactive bromine atom, a nitro group amenable to reduction, and an acetamide moiety—renders it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, characterization methods, and its pivotal role in drug discovery and development.
Core Compound Profile
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a stable, solid organic compound. Its structure is foundational for the construction of more elaborate molecules, particularly those containing benzimidazole and other fused heterocyclic ring systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7357-66-6 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O₄ | [1] |
| Molecular Weight | 289.08 g/mol | [1] |
| IUPAC Name | N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide | [3] |
| Alternate Name | 4-Acetamido-2-bromo-5-nitroanisole | [1] |
| Melting Point | 171-173 °C | [4] |
| Boiling Point | 455.3 ± 45.0 °C (Predicted) | [4] |
| Density | 1.656 g/cm³ (Predicted) | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is typically achieved through the acetylation of its corresponding aniline precursor, 5-bromo-4-methoxy-2-nitroaniline. This process is a robust and scalable electrophilic substitution reaction.
Rationale of Experimental Design
The selection of reagents and conditions is critical for achieving high yield and purity.
-
Precursor: 5-bromo-4-methoxy-2-nitroaniline serves as the nucleophile. The electron-withdrawing effects of the nitro and bromo groups decrease the nucleophilicity of the amine, necessitating reactive conditions.
-
Acetylation Agent: Acetic anhydride is an effective and readily available acetylating agent. It is more reactive than acetic acid and produces acetic acid as a byproduct, which can be easily removed.
-
Solvent/Catalyst: Glacial acetic acid is often used as a solvent. It is polar enough to dissolve the starting material and is compatible with the reaction conditions. In some protocols, a strong acid catalyst like sulfuric acid is used to protonate the acetic anhydride, further enhancing its electrophilicity.
-
Workup: The reaction is quenched in ice water. This serves two purposes: it hydrolyzes any remaining acetic anhydride and precipitates the less water-soluble acetamide product, facilitating its isolation.
-
Purification: Recrystallization, typically from ethanol or an aqueous ethanol mixture, is the standard method for purifying the final product. This technique effectively removes unreacted starting materials and soluble impurities.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromo-4-methoxy-2-nitroaniline (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring. If catalysis is desired, add a few drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (or maintain at room temperature for an extended period, e.g., 18 hours, for milder conditions) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide as a yellow crystalline solid.[6]
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Confirm its identity and purity using techniques such as melting point determination, NMR, FTIR, and Mass Spectrometry.[6]
Analytical Characterization
To ensure the integrity of experimental results, rigorous characterization of the synthesized compound is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive information about the molecular structure, confirming the presence of the aromatic protons, methoxy group, and acetyl group, and their respective chemical environments.
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the N-H stretch of the amide, the C=O stretch of the acetyl group, and the characteristic stretches of the nitro group (NO₂).
-
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound (289.08 g/mol ) and provides fragmentation patterns that can further validate its structure.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for assessing the purity of the compound. A reverse-phase method can be developed to separate the target compound from any starting material or byproducts.[7]
Applications in Research and Drug Discovery
The primary value of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide lies in its role as a versatile synthetic intermediate.[8] The strategically placed functional groups allow for a sequence of chemical transformations to build complex molecular architectures.
Precursor to Benzimidazole Scaffolds
A major application is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The synthetic sequence typically involves two key steps:
-
Nitro Group Reduction: The nitro group at the 2-position is readily reduced to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. This reduction creates a 1,2-diaminobenzene derivative.
-
Intramolecular Cyclization: The resulting diamine can then undergo cyclization with various electrophiles (such as aldehydes, carboxylic acids, or their derivatives) to form the benzimidazole ring system.
This pathway is crucial for developing compounds targeting a range of biological targets. For example, substituted benzimidazoles are known to act as kinase inhibitors, antiviral agents, and endothelin receptor antagonists.[9][10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
-
Hazard Identification: May be harmful if swallowed and may cause an allergic skin reaction.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, wash skin with soap and water. If ingested, seek immediate medical attention. Always show the Safety Data Sheet (SDS) to attending medical personnel.[11]
Conclusion
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is more than a simple chemical; it is a key enabling tool for medicinal chemists and researchers in drug development. Its well-defined synthesis and predictable reactivity make it an indispensable building block for creating novel heterocyclic compounds with significant therapeutic potential. The protocols and insights provided in this guide serve as a foundation for its effective and safe utilization in the laboratory.
References
- Pharmaffiliates. (n.d.). 4-Acetamido-2-bromo-5-nitroanisole.
- ChemicalBook. (n.d.). 7357-66-6 | CAS DataBase.
- ChemicalBook. (2023, June 26). N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6.
- Aaronchem. (n.d.). Safety Data Sheet.
- Alchem Pharmtech. (n.d.). CAS 7357-66-6 | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
- LookChem. (n.d.). Cas 82333-41-3, 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline.
- Combi-Blocks Inc. (n.d.). Product Catalog.
- Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3).
- PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.
- PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide.
- SIELC. (2018, February 16). Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Hines, J. E., III, Deere, C. J., Agu, T. C., Uppu, S. S., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Semantic Scholar.
- Ortega-Alarcón, D., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
- NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 7357-66-6 | CAS DataBase [chemicalbook.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- | SIELC Technologies [sielc.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aaronchem.com [aaronchem.com]
- 12. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive analysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a substituted nitroaniline derivative with significant potential as a versatile intermediate in medicinal chemistry. While not a therapeutic agent itself, its densely functionalized aromatic scaffold presents multiple avenues for synthetic elaboration into novel bioactive molecules. This document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and explores its strategic application in the context of modern drug discovery. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in established chemical principles and supported by authoritative references.
Introduction: A Strategic Building Block in Medicinal Chemistry
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, identified by CAS number 7357-66-6, is an organic compound featuring a highly substituted benzene ring.[1][2][3] The strategic placement of its four substituents—an acetamide, a nitro group, a methoxy group, and a bromine atom—creates a molecule of considerable interest for synthetic and medicinal chemists. Each functional group offers a distinct chemical handle for molecular modification, making it a valuable precursor for creating libraries of complex compounds for biological screening.
The core structure is representative of scaffolds found in various research and development pipelines. Nitroaniline derivatives are well-established as key intermediates in the synthesis of pharmaceuticals, particularly as building blocks for nitrogen-containing heterocycles.[4] The presence of a nitro group allows for a straightforward and high-yielding reduction to a primary amine, a critical functional group for introducing diversity through amide coupling, sulfonamide formation, or cyclization reactions. Furthermore, structures related to N-(2-Methyl-5-nitrophenyl)acetamide have been used to generate compounds with potential antitumor, antiviral, and antibacterial properties, highlighting the therapeutic promise of this chemical class.[5] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The following sections summarize the known and predicted characteristics of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
General and Calculated Properties
The primary molecular identifiers and computationally predicted properties are summarized in Table 1. These parameters are crucial for assessing drug-likeness, predicting solubility, and planning synthetic transformations.
| Property | Value | Source |
| IUPAC Name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | - |
| CAS Number | 7357-66-6 | [1][3] |
| Molecular Formula | C₉H₉BrN₂O₄ | Calculated |
| Molecular Weight | 289.1 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature | [6] |
| XLogP3 (Predicted) | 1.8 - 2.5 | Modeled after[7] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Spectroscopic Profile (Predicted)
While empirical spectral data for this specific molecule is not widely published, a robust prediction of its key spectroscopic features can be made based on its functional groups and data from closely related analogues.[8][9][10] These predictions are invaluable for reaction monitoring and structural confirmation.
2.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands corresponding to its primary functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Amide N-H | 3350 - 3250 | N-H Stretch |
| Aromatic C-H | 3100 - 3000 | C-H Stretch |
| Aliphatic C-H | 2980 - 2850 | C-H Stretch (CH₃) |
| Amide C=O | 1700 - 1660 | C=O Stretch (Amide I) |
| Nitro N=O | 1560 - 1520 and 1360 - 1330 | Asymmetric & Symmetric Stretch |
| Aromatic C=C | 1600 - 1450 | C=C Stretch |
| Ether C-O | 1275 - 1200 | Asymmetric C-O-C Stretch |
| Aryl C-Br | 680 - 515 | C-Br Stretch |
2.2.2 Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃ is predicted to display distinct signals. The chemical shifts are influenced by the electronic nature of the substituents.
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Amide N-H | ~10.0 | Singlet (broad) | 1H | Shift is solvent-dependent and may exchange with D₂O. |
| Aromatic H (C6-H) | ~8.5 | Singlet | 1H | Downfield shift due to ortho-nitro group. |
| Aromatic H (C3-H) | ~7.2 | Singlet | 1H | Position influenced by flanking acetamide and methoxy groups. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | Characteristic shift for an aryl methoxy group. |
| Acetamide (-CH₃) | ~2.2 | Singlet | 3H | Standard chemical shift for an acetamide methyl group. |
2.2.3 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Shift (δ, ppm) | Notes |
| Amide C=O | ~169 | Typical for an amide carbonyl. |
| Aromatic C (C4, C5) | 145 - 160 | C-O and C-Br substituted carbons. |
| Aromatic C (C1, C2) | 135 - 145 | C-N substituted carbons. |
| Aromatic C (C3, C6) | 110 - 125 | CH carbons. |
| Methoxy (-OCH₃) | ~56 | Characteristic shift for a methoxy carbon. |
| Acetamide (-CH₃) | ~25 | Typical for an acetamide methyl. |
Synthesis and Purification Protocol
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is most logically achieved via a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This strategy involves an initial bromination of the aniline precursor followed by a standard acetylation of the resulting amine.
Step 1: Synthesis of 5-Bromo-4-methoxy-2-nitroaniline (Precursor)
Causality: Direct bromination of anilines can be aggressive. However, in this substrate, the amine group is deactivated by the ortho-nitro group, and the ring is strongly activated by the para-methoxy group. The position ortho to the methoxy group (C3) and ortho to the amine (C6) are potential sites. Steric hindrance from the existing substituents favors bromination at the C5 position, which is ortho to the methoxy group and meta to the nitro group. N-Bromoacetamide or N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetic acid are effective reagents for this transformation.[11]
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) in 20 mL of glacial acetic acid.
-
Add the NBS solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water. A yellow-orange precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by suction filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove impurities.
-
Dry the product, 5-Bromo-4-methoxy-2-nitroaniline, under vacuum. The expected product is a solid.[6]
Step 2: Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Causality: The acetylation of an aniline is a robust and high-yielding reaction. Using acetic anhydride in the presence of an acid catalyst (like the residual acetic acid from the previous step, or by adding it deliberately) readily forms the corresponding acetamide. This reaction is analogous to the well-documented acetylation of 4-methoxy-2-nitroaniline.[12]
Sources
- 1. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 [chemicalbook.com]
- 2. 7357-66-6|N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 4-Bromo-5-methoxy-2-nitroaniline [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-4-methoxy-2-nitroaniline | 6943-69-7 [sigmaaldrich.com]
- 7. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a substituted nitroaromatic compound of interest in synthetic chemistry and medicinal research. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications as a chemical intermediate.
Core Molecular Attributes
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a polysubstituted acetanilide derivative. Its core structure is a benzene ring functionalized with four distinct substituents, making it a valuable and specific building block in multi-step organic synthesis. The precise arrangement of a bromo, a methoxy, a nitro, and an acetamido group offers multiple sites for further chemical modification.
Key identifying information for this compound is summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | N/A |
| CAS Number | 7357-66-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉BrN₂O₄ | [1][2][5] |
| Molecular Weight | 289.08 g/mol | [1][2][5] |
| SMILES | CC(=O)NC1=CC(Br)=C(OC)C=C1[O-] | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; // Single bonds in ring C2 -- C3; C4 -- C5; C6 -- C1; // Substituents// Acetamido group at C1 N1 [label="N", pos="0,2.2!"]; H1 [label="H", pos="-0.5, 2.7!"]; C7 [label="C", pos="1,2.7!"]; O1 [label="O", pos="1,3.7!", fontcolor="#EA4335"]; C8 [label="C", pos="2.2,2.2!"]; H_C8_1 [label="H", pos="2.1,1.6!"]; H_C8_2 [label="H", pos="2.8,2.4!"]; H_C8_3 [label="H", pos="2.4,2.8!"]; C1 -- N1; N1 -- H1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3; // Nitro group at C2 N2 [label="N", pos="-1.8,1!"]; O2 [label="O", pos="-2.5,0.5!", fontcolor="#EA4335"]; O3 [label="O", pos="-1.9,1.8!", fontcolor="#EA4335"]; C2 -- N2; N2 -- O2 [style=double]; N2 -- O3; // Methoxy group at C4 O4 [label="O", pos="0,-2!", fontcolor="#EA4335"]; C9 [label="C", pos="0,-3!"]; H_C9_1 [label="H", pos="-0.5,-3.4!"]; H_C9_2 [label="H", pos="0.5,-3.4!"]; H_C9_3 [label="H", pos="0,-3.6!"]; C4 -- O4; O4 -- C9; C9 -- H_C9_1; C9 -- H_C9_2; C9 -- H_C9_3; // Bromo group at C5 Br [label="Br", pos="1.8,-1!", fontcolor="#34A853"]; C5 -- Br; // Implicit Hydrogens on ring H_C3 [label="H", pos="-1.5, -1!"]; H_C6 [label="H", pos="1.5, 1!"]; C3 -- H_C3; C6 -- H_C6;
}
Caption: 2D structure of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Molecular Conformation and Structural Insights
The steric and electronic interactions among the four substituents on the phenyl ring significantly influence the molecule's three-dimensional conformation. Based on crystallographic studies of analogous compounds, such as N-(4-Methoxy-2-nitrophenyl)acetamide, the molecule is expected to be markedly non-planar.[6]
-
Steric Hindrance: The ortho positioning of the bulky acetamido and nitro groups forces them out of the plane of the phenyl ring to minimize steric repulsion. The acetamido group, in particular, is expected to have a considerable torsion angle with respect to the ring.[6][7]
-
Intramolecular Hydrogen Bonding: A defining structural feature is the formation of a strong intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction creates a stable six-membered ring-like structure (a pseudo-ring), which locks the conformation of these two groups relative to each other.[6][7] This internal hydrogen bond satisfies the primary hydrogen bond donor, leading to weaker intermolecular interactions in the crystal lattice.[7]
Caption: Intramolecular hydrogen bonding in the ortho-nitroacetanilide moiety.
Synthesis Protocol: Acetylation of 5-Bromo-4-methoxy-2-nitroaniline
The most direct and industrially relevant synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 5-Bromo-4-methoxy-2-nitroaniline (CAS 6943-69-7).[8][9] This method is well-established for preparing acetanilides from anilines.[6][10]
Causality of Experimental Design:
-
Reagent Choice: Acetic anhydride is used as the acetylating agent due to its high reactivity. The acetic acid produced as a byproduct is non-interfering. Glacial acetic acid serves as an effective polar, aprotic solvent that readily dissolves the aniline starting material without participating in the reaction.[6]
-
Reaction Control: The reaction is typically run at room temperature. While gentle heating can increase the rate, it also raises the risk of side reactions. An overnight stir is sufficient to drive the reaction to completion.
-
Product Isolation: The product is significantly less soluble in water than the acetic acid solvent and byproduct. Pouring the reaction mixture into ice water causes the desired acetanilide to precipitate out of the solution, providing a simple and effective initial purification step (crashing out).
-
Purification: Recrystallization is a standard and effective method for purifying the crude solid product, removing any unreacted starting material or minor byproducts.
Step-by-Step Laboratory Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Bromo-4-methoxy-2-nitroaniline in a minimal amount of glacial acetic acid (approx. 8-10 mL per gram of aniline).
-
Acetylation: While stirring the solution at room temperature, slowly add 1.2 equivalents of acetic anhydride dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 10x the volume of the reaction mixture) while stirring vigorously. A solid precipitate will form.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
Caption: Workflow for the synthesis of the title compound via acetylation.
Applications in Research and Drug Development
While specific applications for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide are not extensively documented in peer-reviewed literature, its structure is indicative of its utility as a versatile intermediate in several research domains:
-
Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, it can serve as a starting fragment or building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the bromo substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
-
Synthesis of Heterocyclic Compounds: The ortho-nitroaniline derivative (after reduction) is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that form the core of many pharmacologically active compounds.
-
Chemical Probes and Analogs: This compound is a useful starting point for creating a library of analogs for structure-activity relationship (SAR) studies. For instance, related bromo-nitro-acetanilides have been used in the synthesis of libraries of potential anticancer drug analogs.
The combination of reactive sites and defined stereoelectronics makes N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide a valuable tool for chemists engaged in the design and synthesis of novel organic molecules.
References
- BLDpharm. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
- Pharmaffiliates. 4-Acetamido-2-bromo-5-nitroanisole.
- Alchem Pharmtech. CAS 7357-66-6 | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
- ChemicalBook. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6.
- ChemicalBook.
-
PubChem. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690. [Link]
-
PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 | CID 21260362. [Link]
- Synquest Labs. 5-Bromo-4-methoxy-2-nitroaniline.
-
Hines, J. B., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]
- BLDpharm. 5-Bromo-4-methoxy-2-nitroaniline | 6943-69-7.
-
NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572. Available at: [Link]
- Srini Chem. Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers.
- Benchchem. Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Hines, J. B., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230520. Available at: [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
-
U.S. Environmental Protection Agency. Acetamide, N-(2-methoxy-5-nitrophenyl)-. In Substance Registry Services. Available at: [Link]
Sources
- 1. 7357-66-6|N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 [chemicalbook.com]
- 5. 7357-66-6 | CAS DataBase [chemicalbook.com]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 6943-69-7 | 4655-9-09 | MDL MFCD00031127 | 5-Bromo-4-methoxy-2-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 9. 6943-69-7|5-Bromo-4-methoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
solubility profile of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Authored by a Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. The seemingly simple act of a compound dissolving in a solvent underpins its bioavailability, efficacy, and ultimately, its clinical success. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation development.
This guide provides a deep dive into the solubility profile of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and organic synthesis. In the absence of extensive published quantitative data, this document serves a dual purpose: to theoretically deconstruct the molecule's expected solubility based on first principles and to provide a robust, field-proven experimental framework for its empirical determination. We will explore the "why" behind the experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Molecular Characterization of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and physicochemical properties.
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a substituted acetanilide with the following key structural features that are expected to govern its solubility:
-
Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.
-
Bromo Group (-Br): As a halogen, it increases the molecular weight and contributes to the lipophilicity of the molecule, generally decreasing aqueous solubility.
-
Methoxy Group (-OCH₃): The ether linkage can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.
-
Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group. The oxygen atoms can act as hydrogen bond acceptors.
-
Acetamido Group (-NHCOCH₃): This functional group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Intramolecular hydrogen bonding between the amide proton and an oxygen of the ortho-nitro group is possible, which can influence intermolecular interactions and, consequently, solubility.
Physicochemical Properties
While extensive experimental data is not publicly available, we can collate basic information and predict certain properties.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₉H₉BrN₂O₄ | - |
| Molecular Weight | 290.08 g/mol | - |
| CAS Number | 7357-66-6 | [1][2] |
| Appearance | Likely a crystalline solid | Based on similar structures |
| Polarity | Polar | Due to nitro, methoxy, and acetamido groups |
| Hydrogen Bond Donors | 1 (from the amide group) | Structural analysis |
| Hydrogen Bond Acceptors | 5 (from carbonyl, methoxy, and nitro groups) | Structural analysis |
Theoretical Underpinnings of Solubility: A Predictive Analysis
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3][4] This rule suggests that substances with similar polarities are more likely to be soluble in one another.
Predicted Solubility in Common Organic Solvents
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. The acetamido and nitro groups of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide should interact favorably with these solvents. However, the bulky, hydrophobic benzene ring and the bromo substituent will likely limit its solubility in water. We can anticipate moderate solubility in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule. The solubility in these solvents is expected to increase with temperature, as the dissolution process for most solids is endothermic.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds for hydrogen donation. They are effective at solvating polar molecules. Given the polar nature of the nitro and acetamido groups, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is predicted to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitro, methoxy, and acetamido functional groups, the compound is expected to have very low solubility in nonpolar solvents. The energy required to break the intermolecular forces in the solid crystal lattice would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.
The Influence of Temperature
For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning it requires an input of energy to break the crystal lattice forces.[7][8] According to Le Chatelier's principle, increasing the temperature will shift the solubility equilibrium towards dissolution, thus increasing solubility.[6][8] This is a critical factor to consider in experimental design and for applications such as recrystallization. A structurally related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, has been successfully crystallized from boiling deionized water, indicating that its solubility is significantly higher at elevated temperatures.[9]
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute.
Experimental Workflow
The following diagram outlines the key stages of the equilibrium solubility determination process.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
Materials:
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (solid)
-
Selected organic solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, hexane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide to a series of vials. A visible excess of the solid should remain to ensure saturation.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the respective organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a micropipette.
-
Filter the supernatant through a syringe filter to remove any undissolved microparticulates. This step is crucial to avoid overestimation of solubility.
-
-
Concentration Analysis (Quantification):
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance at a specific wavelength for UV-Vis, or peak area for HPLC) for each standard.
-
Measure the analytical response of the filtered supernatant (diluting if necessary to fall within the range of the calibration curve).
-
Calculate the concentration of the dissolved compound in the supernatant using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and structured format for easy comparison.
Quantitative Solubility Table
The following table provides a standardized format for recording the experimentally determined solubility data.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Polar Protic | 25 | To be determined | To be determined | Shake-Flask/HPLC |
| Ethanol | Polar Protic | 25 | To be determined | To be determined | Shake-Flask/HPLC |
| Methanol | Polar Protic | 25 | To be determined | To be determined | Shake-Flask/HPLC |
| Acetone | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask/HPLC |
| Acetonitrile | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask/HPLC |
| DMSO | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask/HPLC |
| Hexane | Nonpolar | 25 | To be determined | To be determined | Shake-Flask/HPLC |
Interpreting the Results
The obtained solubility data will provide critical insights for various applications:
-
In Drug Development: Low aqueous solubility can be a major impediment to oral bioavailability. The data will inform formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to enhance solubility and absorption.
-
In Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and product isolation. For instance, a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization.
-
In Analytical Chemistry: The data guides the selection of mobile phases in chromatography and solvents for preparing stock solutions for various assays.
Conclusion
References
-
Delgado, J. M. P. Q., & Vázquez da Silva, M. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. Retrieved from [Link]
-
Solubility - Wikipedia. (n.d.). Retrieved from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]
-
Lo, A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Solubility. (n.d.). Retrieved from [Link]
-
Solubility - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Delgado, J. M. P. Q., & Vázquez da Silva, M. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF. ResearchGate. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4. (n.d.). PubChem. Retrieved from [Link]
-
Hines, J. W., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Hines, J. W., et al. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025, August 11). ResearchGate. Retrieved from [Link]
Sources
- 1. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 [chemicalbook.com]
- 2. 7357-66-6|N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. chem.ws [chem.ws]
- 4. m.youtube.com [m.youtube.com]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. Solubility [chem.fsu.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Safe Handling of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
This guide provides a comprehensive overview of the material safety data, handling protocols, and risk mitigation strategies for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (CAS No. 7357-66-6). Given the absence of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from suppliers, structurally similar compounds, and established principles of chemical hygiene. The protocols herein are designed for researchers, scientists, and drug development professionals to foster a self-validating system of safety and experimental integrity.
Hazard Identification and Risk Assessment
-
Nitroaromatic Compounds : This class of chemicals is known for its potential toxicity and mutagenicity.[1] Many nitroaromatics are suspected or established carcinogens.[1] Their primary route of toxicity often involves metabolic activation into reactive species that can damage DNA.[1]
-
Halogenated Anilines : Aniline and its derivatives are recognized for their potential to cause methemoglobinemia, a condition where the blood's ability to transport oxygen is diminished.[2][3] This can lead to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, collapse and death.[2][3] Halogenated anilines are also noted for their environmental persistence and potential toxicity.[4]
-
Acetamides : While acetamide itself is suspected of causing cancer[5], the overall hazard profile is dominated by the more reactive nitro and bromo-aniline functionalities.
Based on these structural alerts and data from analogous compounds like N-(4-bromo-2-nitrophenyl)acetamide and other nitroacetanilides, a precautionary hazard classification is prudent.[6][7]
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Note: This classification is inferred and should be used for precautionary handling until a formal SDS is available.
Physicochemical Properties
Understanding the physical properties of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is crucial for designing safe handling and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 7357-66-6 | [8] |
| Molecular Formula | C₉H₉BrN₂O₄ | [9] |
| Molecular Weight | 289.08 g/mol | [9] |
| Appearance | Likely a solid (e.g., powder/crystal) | Inferred from similar compounds[10][11] |
| Melting Point | Not specified | |
| Solubility | Low solubility in water; likely soluble in organic solvents. | Inferred from similar compounds[10] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential to minimize exposure.
Engineering Controls
-
Chemical Fume Hood : All manipulations of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[12] This is the primary engineering control to prevent inhalation of dusts or aerosols.
-
Ventilation : Ensure the laboratory has adequate general ventilation.[13]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[13]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[14] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory. Nitrile rubber is a suitable material for protection against dry solids.[15] Always inspect gloves for degradation before use and practice proper glove removal techniques to avoid skin contact.[13]
-
Lab Coat : A flame-retardant lab coat or overalls should be worn at all times.[14][15] Ensure it is fully buttoned.
-
-
Respiratory Protection : If dusts are generated and engineering controls are insufficient, a full-face respirator with an appropriate particulate filter may be necessary.[14] All respiratory protection must be part of a formal respiratory protection program.
// Node styles node_action [fillcolor="#F1F3F4", fontcolor="#202124"]; node_ppe [fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Prepare for Handling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fume_hood [label="Work within a\nCertified Fume Hood", node_action]; goggles [label="Wear Safety Goggles\n(and Face Shield if splash risk)", node_ppe]; gloves [label="Wear Nitrile Gloves\n(Inspect First)", node_ppe]; lab_coat [label="Wear Lab Coat\n(Fully Buttoned)", node_ppe]; end [label="Proceed with Experiment", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> fume_hood; fume_hood -> goggles; goggles -> gloves; gloves -> lab_coat; lab_coat -> end; } } Caption: Mandatory PPE and Engineering Controls Workflow.
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical for mitigating the risks associated with this compound.
Preparation and Weighing
-
Pre-Handling Check : Before starting, ensure the fume hood is operational, all required PPE is correctly worn, and the locations of the nearest safety shower and eyewash station are known.[10]
-
Designated Area : Designate a specific area within the fume hood for handling N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide to contain potential contamination.
-
Weighing : To prevent dust dispersal, weigh the solid compound within the fume hood.[10] Use a tared, sealed container (e.g., a vial or centrifuge tube) for weighing. Do not weigh directly on an open balance pan.
-
Tool Use : Use dedicated spatulas and tools for transfers. Avoid any direct contact with the compound.[10]
Storage
-
Store in a tightly closed, clearly labeled container.[13]
-
Keep in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[15][16]
-
The storage location should be a locked cabinet or an area accessible only to authorized personnel.
Spill Management and Decontamination
-
Evacuate : In case of a significant spill, evacuate non-essential personnel from the immediate area.[15]
-
Contain : Prevent the spread of the spill. For solid spills, avoid generating dust.[15] Gently cover the spill with an inert absorbent material like sand or vermiculite.[13]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[15]
-
Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report all spills to the laboratory supervisor or safety officer.
First Aid and Emergency Procedures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately.[14][17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing.[15] Flush the affected skin with plenty of soap and water for at least 15 minutes.[17] If skin irritation or a rash occurs, seek medical attention.[18] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[19] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[19] Call a poison control center or seek immediate medical attention.[10] |
Waste Disposal
All waste contaminated with N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide must be treated as hazardous.
-
Solid Waste : Contaminated items (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[10]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, labeled, and sealed waste container. Do not pour down the drain.[16]
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[17]
References
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. Halogenated anilines as novel natural products from a marine biofilm forming microalga - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 [chemicalbook.com]
- 9. 7357-66-6|N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. agilent.com [agilent.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 | CID 21260362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
- 24. gov.uk [gov.uk]
The Strategic Role of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide as a Pivotal Intermediate in Complex Molecular Synthesis
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of pharmaceutical and materials science research, the strategic use of well-defined chemical intermediates is paramount to the successful synthesis of complex target molecules. This technical guide delves into the core functionalities of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a highly functionalized aromatic compound, elucidating its synthesis, chemical properties, and its critical role as a versatile building block in the construction of high-value molecules, particularly in the realm of drug discovery.
Introduction: A Molecule Primed for Complexity
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, with CAS Number 7357-66-6, is a polysubstituted benzene derivative featuring a unique combination of functional groups: a bromine atom, a methoxy group, a nitro group, and an acetamido group.[1] This specific arrangement of electron-withdrawing and electron-donating substituents, along with a protecting group, makes it a strategically important intermediate for the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential biological activity. The acetamido group serves as a protecting group for the aniline nitrogen, allowing for selective chemical transformations at other positions on the aromatic ring.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 7357-66-6 | [1] |
| Molecular Formula | C₉H₉BrN₂O₄ | |
| Molecular Weight | 290.09 g/mol | |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in common organic solvents |
The spatial arrangement and electronic nature of the substituents on the phenyl ring are critical to its reactivity. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The ortho- and para-directing methoxy and acetamido groups, along with the bromine atom, influence the regioselectivity of subsequent reactions.
Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: A Strategic Approach
Proposed Synthetic Pathway
The synthesis can be envisioned through a two-step process: acetylation of the amino group followed by regioselective nitration.
Caption: Proposed synthetic pathway for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for similar compounds.[2][3][4]
Step 1: Acetylation of 4-Bromo-3-methoxyaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methoxyaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux for a designated period, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-Bromo-3-methoxyphenyl)acetamide. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.
Step 2: Nitration of N-(4-Bromo-3-methoxyphenyl)acetamide
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(4-Bromo-3-methoxyphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reagent Addition: Cool the solution of the acetanilide to 0-5°C in an ice-salt bath. Add the nitrating mixture dropwise to the solution, ensuring the temperature does not exceed 10°C. The ortho-directing effect of the acetamido group and the meta-directing effect of the bromine and methoxy groups (relative to the incoming nitro group) should favor the formation of the desired 2-nitro isomer.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at a low temperature for a specified time, monitoring the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
-
Purification: Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry the product. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified product.
The Pivotal Role in the Synthesis of Heterocyclic Scaffolds
The true value of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide lies in its potential as a precursor for the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry. The key transformation is the reduction of the nitro group to an amine, which, upon deprotection of the acetamido group, yields a substituted o-phenylenediamine. This diamine is a versatile synthon for the construction of various heterocyclic rings, most notably benzimidazoles.
Caption: Transformation of the intermediate to a key diamine for benzimidazole synthesis.
Case Study: Synthesis of Substituted Benzimidazoles for Kinase Inhibition (Illustrative)
While a specific drug synthesized directly from N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is not prominently featured in publicly available literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted benzimidazole core. The following represents a plausible, illustrative synthetic application.
Step 1: Reduction of the Nitro Group
The nitro group of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid.[5] This yields N-(2-amino-5-bromo-4-methoxyphenyl)acetamide.
Step 2: Hydrolysis of the Acetamido Group
The acetamido protecting group can be removed by acid or base-catalyzed hydrolysis to afford 4-bromo-5-methoxybenzene-1,2-diamine.
Step 3: Cyclization to form the Benzimidazole Core
The resulting diamine can be cyclized with a variety of reagents to form the benzimidazole ring. For example, reaction with an appropriate aldehyde in the presence of an oxidizing agent, or with a carboxylic acid or its derivative under dehydrating conditions, would yield a 2-substituted-5-bromo-6-methoxybenzimidazole.[6][7] The bromine atom on the benzimidazole ring can then be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity and fine-tune the biological activity of the final compound.
Conclusion: A Versatile Tool for Chemical Innovation
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide represents a strategically designed chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique arrangement of functional groups allows for a range of selective chemical transformations, making it a valuable precursor for the construction of novel heterocyclic scaffolds, particularly in the field of medicinal chemistry. The plausible synthetic routes and potential applications outlined in this guide underscore its utility as a versatile building block for researchers and scientists engaged in the development of new pharmaceuticals and advanced materials. Further exploration of its reactivity and applications is warranted to fully unlock its potential in driving chemical innovation.
References
-
Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. (URL: [Link])
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. (URL: [Link])
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])
- CN113354599A - Preparation method of nintedanib key intermediate - Google P
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
-
Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives - ACG Publications. (URL: [Link])
Sources
- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
Methodological & Application
synthesis protocol for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
An In-Depth Technical Guide to the Laboratory-Scale Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Authored by a Senior Application Scientist
This document provides a comprehensive, technically detailed guide for the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a substituted acetanilide derivative with potential applications in medicinal chemistry and materials science as a synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of organic synthesis techniques.
The protocol outlined herein is based on the well-established N-acetylation of an aniline derivative. We will focus on the direct acetylation of the commercially available precursor, 5-Bromo-4-methoxy-2-nitroaniline, which represents the most efficient and direct route to the target compound. The narrative explains the chemical rationale behind each procedural step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Synthesis Strategy: The Logic of N-Acetylation
The core of this synthesis is the acylation of a primary amine. The starting material, 5-bromo-4-methoxy-2-nitroaniline, possesses a nucleophilic amino group (-NH₂) that readily attacks the electrophilic carbonyl carbon of an acetylating agent.
The chosen pathway is a single-step acetylation:
Caption: Direct acetylation of the primary amine to form the corresponding acetamide.
Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is non-interfering and can conveniently serve as the reaction solvent. This method is analogous to the established synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline, a structurally similar compound.[1] The acetamido group (-NHCOCH₃) is a crucial functional group in many pharmacologically active molecules, and this synthesis provides a reliable method for its introduction onto a highly functionalized aromatic ring.
Experimental Protocol
This protocol details the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide from its aniline precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-4-methoxy-2-nitroaniline | ≥98% | Sigma-Aldrich | 6943-69-7 | 262.06 | 5.00 g | 19.1 |
| Acetic Anhydride | Reagent Grade | - | 108-24-7 | 102.09 | 2.34 mL | 24.8 |
| Glacial Acetic Acid | ACS Grade | - | 64-19-7 | 60.05 | 40 mL | - |
| Deionized Water | - | - | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Beakers (250 mL, 500 mL)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Fume hood
Step-by-Step Synthesis Procedure
Sources
Application Notes & Protocols: N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide as a Strategic Precursor in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide emerges as a highly valuable and versatile starting material for the synthesis of complex heterocyclic systems. Its unique arrangement of functional groups—an ortho-nitroacetanilide moiety combined with strategically placed methoxy and bromo substituents—provides a powerful toolkit for constructing pharmacologically relevant cores such as benzimidazoles and quinoxalines.
The core utility of this reagent lies in the latent reactivity of the ortho-nitroacetamido group. The selective reduction of the nitro group to an amine generates a 1,2-diaminoarene equivalent in situ. This intermediate is primed for spontaneous or directed intramolecular cyclization, providing a streamlined entry into fused heterocyclic systems. Furthermore, the bromo-substituent remains as a functional handle, offering a site for late-stage diversification through cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the synthetic applications of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, detailing the underlying chemical principles, step-by-step protocols, and the causal logic behind experimental choices.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is provided below.
| Property | Value |
| IUPAC Name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide |
| CAS Number | 7357-66-6[1] |
| Molecular Formula | C₉H₉BrN₂O₄ |
| Molecular Weight | 290.08 g/mol |
| Appearance | Typically a yellow to light brown crystalline solid |
| Solubility | Soluble in DMF, DMSO, and hot acetic acid; limited solubility in water and ethanol |
Safety Profile: As with all nitroaromatic and halogenated compounds, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and are potential mutagens; their reduction can generate reactive intermediates.[2]
Core Synthetic Strategy: The Reductive Cyclization Pathway
The primary synthetic transformation leveraging N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is the reduction of its nitro group. This reaction is one of the most established and reliable transformations in organic chemistry.[3] The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups.
Causality Behind Reagent Selection:
-
Tin(II) Chloride (SnCl₂·2H₂O): A classic and highly effective reagent for the reduction of aromatic nitro groups in the presence of acid (typically HCl). It is often used for one-pot reductive cyclization protocols leading to benzimidazoles. The acidic conditions facilitate both the reduction and the subsequent intramolecular condensation.
-
Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that works well in aqueous or mixed aqueous/organic systems. It can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, often providing high yields. However, it requires specialized hydrogenation equipment and care must be taken as it can sometimes reduce other functional groups, such as halogens (dehalogenation), under harsh conditions.
-
Iron (Fe) in Acetic Acid: An economical and effective "green" alternative. The reaction is heterogeneous and often requires heating, but the workup is typically straightforward.[3]
The general workflow for the utilization of this precursor is depicted below.
Caption: General synthetic pathways using the title precursor.
Application 1: Synthesis of 6-Bromo-7-methoxy-2-methyl-1H-benzimidazole
This protocol details a one-pot reductive cyclization where the nitro group is reduced, and the resulting amine immediately undergoes intramolecular condensation with the acetamide carbonyl to form the benzimidazole ring. This is a highly efficient method for accessing 2-methylbenzimidazole derivatives.[4][5][6]
Caption: Workflow for one-pot benzimidazole synthesis.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (5.80 g, 20.0 mmol).
-
Reagent Addition: Add ethanol (100 mL) to the flask to form a suspension. Carefully add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.56 g, 100.0 mmol) in concentrated hydrochloric acid (20 mL).
-
Causality: A significant excess of SnCl₂ is used to ensure complete reduction of the nitro group. The acidic medium is crucial for the activity of the reducing agent and for catalyzing the subsequent dehydration and cyclization step.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture over crushed ice (approx. 200 g). Carefully neutralize the mixture by the dropwise addition of a 40% (w/v) aqueous sodium hydroxide (NaOH) solution until the pH is ~8-9. A precipitate will form.
-
Trustworthiness: The neutralization step is critical. It quenches the acid and precipitates the tin salts as tin hydroxide, allowing for their removal by filtration. The product, being a weak base, becomes free-based and often precipitates or can be extracted.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL). The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the pure product.
Expected Results & Data
| Parameter | Expected Value |
| Product | 6-Bromo-7-methoxy-2-methyl-1H-benzimidazole |
| Yield | 75-85% |
| Appearance | Off-white to light tan solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.3 (s, 1H, NH), 7.4 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 152.1, 148.5, 142.3, 134.0, 115.8, 112.5, 105.4, 95.1, 56.7, 14.2 |
Application 2: Synthesis of 6-Bromo-7-methoxy-2,3-diphenylquinoxaline
This synthesis requires a multi-step approach as the acetamide group must first be removed to free up the second amine required for quinoxaline formation.[7] This demonstrates the utility of the acetamido group as a protecting group for the amine. The resulting diamine is then condensed with a 1,2-dicarbonyl compound, such as benzil, to form the quinoxaline core.[8]
Caption: Two-step workflow for quinoxaline synthesis.
Protocol 2A: Hydrolysis of the Acetamide Group
-
Reaction Setup: Suspend N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (5.80 g, 20.0 mmol) in 6M aqueous hydrochloric acid (100 mL) in a 250 mL round-bottom flask with a reflux condenser.
-
Reaction Execution: Heat the mixture to reflux (approx. 100-105 °C) for 6-8 hours. The solid will gradually dissolve as the hydrolysis proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The hydrochloride salt of the product may precipitate. Neutralize the mixture carefully with aqueous sodium bicarbonate solution until pH 7.
-
Purification: Collect the resulting yellow precipitate of 5-Bromo-4-methoxy-2-nitroaniline by vacuum filtration, wash with cold water, and dry. This intermediate is often pure enough for the next step.
Protocol 2B: Reductive Condensation
-
Reaction Setup: In a 500 mL flask, suspend 5-Bromo-4-methoxy-2-nitroaniline (4.94 g, 20.0 mmol), iron powder (5.58 g, 100.0 mmol), and ammonium chloride (1.07 g, 20.0 mmol) in a 3:1 mixture of ethanol and water (200 mL).
-
Causality: Iron in the presence of a mild electrolyte like NH₄Cl is a cost-effective and environmentally benign method for nitro group reduction, avoiding strongly acidic conditions that might not be compatible with all substrates.
-
-
Reduction: Heat the mixture to reflux for 2-3 hours. The color of the reaction will change significantly as the nitro group is reduced.
-
Condensation: To the hot reaction mixture containing the in situ generated diamine, add a solution of benzil (4.20 g, 20.0 mmol) in ethanol (50 mL). Continue to reflux for an additional 2 hours.
-
Trustworthiness: Performing the condensation in the same pot immediately after the reduction is highly efficient. It avoids the isolation of the potentially unstable 1,2-diamine intermediate, which can be prone to air oxidation.
-
-
Work-up: After cooling, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Rinse the pad with hot ethanol.
-
Isolation: Reduce the volume of the filtrate under reduced pressure. The product will often crystallize upon cooling. The crude product can be collected by filtration.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to afford the pure quinoxaline product.
Expected Results & Data
| Parameter | Expected Value |
| Product | 6-Bromo-7-methoxy-2,3-diphenylquinoxaline |
| Overall Yield | 65-75% over two steps |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, Ar-H), 7.50-7.55 (m, 4H, Ar-H), 7.30-7.40 (m, 6H, Ar-H), 7.15 (s, 1H, Ar-H), 4.10 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2, 153.8, 151.5, 141.8, 140.5, 139.1, 138.9, 130.1, 129.8, 129.2, 128.5, 128.4, 118.7, 108.9, 106.2, 56.9 |
References
- Basha, J., et al. (2024). Synthesis of Pharmacologically Potent Benzimidazole Analogs. Polycyclic Aromatic Compounds.
-
Chen, Y-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]
-
Molla, M., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Wikipedia (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Al-Ostath, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]
-
Shatsa, O.V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available at: [Link]
-
Ramli, Y., et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData. Available at: [Link]
-
RSC Advances (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. Available at: [Link]
-
El-Rashedy, A., et al. (2024). Recent Trends on Synthesis of Benzimidazoles. Anti-Infective Agents. Available at: [Link]
Sources
- 1. 7357-66-6|N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trends on Synthesis of Benzimidazoles - El-Rashedy - Anti-Infective Agents [journals.eco-vector.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel bioactive compounds. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a highly functionalized aromatic compound that serves as a valuable precursor for a diverse range of complex molecular architectures, particularly those with therapeutic potential. Its unique arrangement of a brominated and methoxylated phenyl ring, further activated by nitro and acetamido groups, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, complete with detailed protocols to facilitate its use in the modern research laboratory.
The presence of multiple reactive sites on the molecule allows for a stepwise and regioselective introduction of further complexity. The nitro group can be readily reduced to an amine, a cornerstone transformation for the construction of heterocyclic systems. The acetamido group can be hydrolyzed to reveal a primary amine, offering another point for derivatization. Furthermore, the bromine atom provides a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This inherent versatility makes N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide a particularly attractive building block in the synthesis of kinase inhibitors and other targeted therapies.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is provided below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 7357-66-6 | [4] |
| Molecular Formula | C₉H₉BrN₂O₄ | |
| Molecular Weight | 289.09 g/mol | |
| Appearance | Likely a crystalline solid | Inferred from analogs |
| Solubility | Expected to be soluble in common organic solvents like acetic acid, ethyl acetate, and dichloromethane. | Inferred from analogs |
Synthesis Protocol: A Guided Approach
Reaction Scheme:
Caption: Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Materials:
-
5-Bromo-4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Beaker
-
Ice
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known molar equivalent of 5-Bromo-4-methoxy-2-nitroaniline in a suitable volume of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, gentle heating under reflux may be required to drive the reaction to completion. Based on analogous reactions, a reaction time of several hours to overnight is expected.[5]
-
Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This will cause the acetylated product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the pure N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors
The strategic importance of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of the nitro group is particularly significant, as its reduction to an amine is a key step in the construction of various heterocyclic scaffolds that are prevalent in many pharmaceuticals.[2] This transformation from a nitro-substituted aniline derivative to a diamine opens up a plethora of synthetic possibilities.
One of the most promising applications of this precursor is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7][8] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The general workflow for utilizing N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in the synthesis of a hypothetical kinase inhibitor is outlined below.
Caption: Generalized workflow for synthesizing a kinase inhibitor.
Protocol for the Reduction of the Nitro Group (A Key Transformation):
The reduction of the nitro group in N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide to the corresponding amine is a critical step to unmask the diamino functionality. Several methods can be employed for this transformation.
Method 1: Iron in the presence of an acid
-
Materials: N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, iron powder, ammonium chloride or acetic acid, ethanol, water.
-
Procedure:
-
Suspend N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamino product, which can be purified by column chromatography or used directly in the next step.
-
Method 2: Catalytic Hydrogenation
-
Materials: N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, Palladium on carbon (Pd/C), hydrogen gas, ethanol or ethyl acetate.
-
Procedure:
-
Dissolve N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield the desired diamino product.
-
The resulting diamino compound is a versatile intermediate that can undergo cyclization reactions with various electrophiles to form a wide range of heterocyclic systems, such as benzimidazoles, quinazolines, and quinoxalines, which are common scaffolds in kinase inhibitors.[2] The presence of the bromine atom allows for further diversification of the molecule through cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to fine-tune the biological activity.
Conclusion: A Strategic Asset in Drug Discovery
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a strategically important and versatile precursor in the synthesis of bioactive molecules. Its rich functionality provides a robust platform for the construction of complex molecular architectures, particularly those relevant to the development of targeted therapies like kinase inhibitors. The straightforward synthesis of this compound, coupled with the diverse reactivity of its functional groups, makes it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this precursor in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
-
Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756-759. Available at: [Link]
-
Huseinović, E., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-52. Available at: [Link]
-
National Center for Biotechnology Information. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Available at: [Link]
-
National Center for Biotechnology Information. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]
-
National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]
-
National Center for Biotechnology Information. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Available at: [Link]
-
National Center for Biotechnology Information. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Available at: [Link]
-
National Center for Biotechnology Information. An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. Available at: [Link]
-
PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]
-
ResearchGate. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]
Sources
- 1. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 [chemicalbook.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient synthesis of an exo-enone analogue of LL-Z1640-2 and evaluation of its protein kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Introduction
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyestuffs. Its unique substitution pattern, featuring an acetamido, a nitro, a methoxy, and a bromo group, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive exploration of the reaction mechanism and a detailed protocol for its synthesis, designed for researchers and professionals in organic chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the acetylation of 4-methoxy-2-nitroaniline, followed by a regioselective bromination of the resulting acetanilide intermediate. This approach leverages the directing effects of the substituents to achieve the desired product with high specificity.
Overall Synthetic Pathway
The synthesis proceeds through two primary stages:
-
Acetylation: Protection of the primary amine of 4-methoxy-2-nitroaniline as an acetamide. This moderates the activating nature of the amino group and provides steric influence for subsequent reactions.
-
Electrophilic Aromatic Substitution (Bromination): Introduction of a bromine atom onto the aromatic ring at the position dictated by the directing effects of the existing substituents.
Caption: Overall workflow for the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Part 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide
The initial step involves the acetylation of 4-methoxy-2-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the primary amine acts as a nucleophile.
Reaction Mechanism: Acetylation
The mechanism proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a stable acetate ion as a leaving group and yielding the protonated amide. A weak base, such as another molecule of the aniline starting material or the acetate ion, then deprotonates the nitrogen to give the final N-(4-methoxy-2-nitrophenyl)acetamide product and acetic acid as a byproduct.[1][2]
Caption: Mechanism of nucleophilic acyl substitution for acetylation.
Experimental Protocol
This protocol is adapted from established procedures for the acetylation of substituted anilines.[3]
Materials & Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|---|
| 4-Methoxy-2-nitroaniline | 96-96-8 | C₇H₈N₂O₃ | 168.15 | 3.36 g | 0.020 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 2.46 g (2.28 mL) | 0.024 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 30 mL | - |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Allow the solution to cool to room temperature and place it under continuous magnetic stirring.
-
Slowly add 2.46 g (24 mmol) of acetic anhydride to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 18 hours to ensure the reaction proceeds to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Upon completion, pour the reaction mixture into a beaker containing 150 mL of ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 20 mL) to remove residual acetic acid.
-
Purify the crude N-(4-methoxy-2-nitrophenyl)acetamide by recrystallization from an aqueous ethanol solution to yield the pure product as yellow crystals.[3]
-
Dry the purified product under vacuum.
Part 2: Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
The second stage is the regioselective bromination of the acetanilide intermediate. This is an electrophilic aromatic substitution reaction where the position of bromination is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.
Reaction Mechanism: Electrophilic Aromatic Substitution (Bromination)
1. Analysis of Directing Effects:
-
Acetamido group (-NHCOCH₃) at C1: A moderately activating ortho, para-director.[4]
-
Nitro group (-NO₂) at C2: A strongly deactivating meta-director.
-
Methoxy group (-OCH₃) at C4: A strongly activating ortho, para-director.[5]
The substitution pattern is determined by the interplay of these groups. The powerful activating effect of the methoxy group at C4 strongly directs incoming electrophiles to its ortho positions, C3 and C5. The acetamido group directs to its available ortho position, C6. The deactivating nitro group directs to the meta positions, C4 (occupied) and C6.
Considering these effects, position C5 is ortho to the highly activating methoxy group and meta to the deactivating nitro group, making it the most electronically favorable site for electrophilic attack. Position C3, while also ortho to the methoxy group, is sterically hindered by the adjacent nitro and methoxy groups. Therefore, bromination is highly favored at the C5 position.
2. Mechanism Steps: The reaction proceeds via the classic electrophilic aromatic substitution mechanism.[6][7]
-
Generation of Electrophile: Molecular bromine (Br₂) is polarized by the protic solvent (acetic acid), creating a potent electrophile (δ+Br-Brδ-).
-
Nucleophilic Attack: The electron-rich aromatic ring of N-(4-methoxy-2-nitrophenyl)acetamide attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant stabilization provided by the lone pairs on the oxygen of the methoxy group and the nitrogen of the acetamido group.
-
Deprotonation: A weak base (e.g., acetate ion or a water molecule) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Caption: Electrophilic aromatic substitution mechanism for bromination.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | 96-96-8 (for aniline precursor) | C₉H₁₀N₂O₄ | 210.19 | 2.10 g | 0.010 |
| Bromine | 7726-95-6 | Br₂ | 159.81 | 1.68 g (0.54 mL) | 0.0105 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 25 mL | - |
| Sodium Bisulfite Solution (sat.)| 7631-90-5 | NaHSO₃ | 104.06 | As needed | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 2.10 g (10 mmol) of N-(4-methoxy-2-nitrophenyl)acetamide in 25 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of 1.68 g (10.5 mmol) of bromine in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution at room temperature over a period of 20-30 minutes.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Pour the reaction mixture into 150 mL of cold water.
-
If the solution retains a yellow/orange color from excess bromine, add saturated sodium bisulfite solution dropwise until the color disappears.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Safety Precautions and Reagent Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Hazard Statements | Safe Handling Precautions |
| 4-Methoxy-2-nitroaniline | Acutely toxic if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure.[8] | Avoid all contact. Handle in a closed system if possible. Do not breathe dust. |
| Acetic Anhydride | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[9][10] | Keep away from heat and ignition sources. Work under a fume hood. Avoid breathing vapors. Handle with extreme care.[11] |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Keep away from heat. Use in a well-ventilated area. Avoid contact with skin and eyes. |
| Bromine | Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life. | Handle only in a fume hood with extreme caution. Avoid breathing vapors. Use appropriate respiratory protection. Prevent release to the environment. |
| Sodium Bisulfite | Harmful if swallowed. Causes serious eye irritation. | Avoid contact with eyes. Wash hands thoroughly after handling. |
References
- A Study on Electrophilic Aromatic Substitution of Acetanilide.
- What is the action of the following reagents on aniline? Acetic anhydride. Vedantu.
- What happens to acetic anhydride after reacting with aniline?. Quora.
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson.
- Nitr
- What is the mechanism of Acetanilide?.
- Chemical Safety Data Sheet MSDS / SDS - BROMOACETIC ANHYDRIDE. ChemicalBook.
- Why is acetic acid used in the reaction of aniline and acetic anhydride?. ECHEMI.
- Nitration of Acetanilide.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- SAFETY DATA SHEET - Acetic anhydride. Sigma-Aldrich.
- Electrophilic Aromatic Substitution. University of California, Irvine.
- Safety data sheet - acetic anhydride. INEOS Group.
- Safety Data Sheet: Acetic acid anhydride. Carl ROTH.
- Acetic Anhydride Safety D
- Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- N-(4-Methoxy-2-nitrophenyl)acetamide.
- Synthesis of N-(4 nitrophenyl) acetamide.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
- An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological. Benchchem.
- An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- 5-Bromo-4-methoxy-2-nitroaniline | 6943-69-7. Sigma-Aldrich.
- 2-Methoxy-4-nitroaniline. Wikipedia.
Sources
- 1. What is the action of the following reagents on aniline class 11 chemistry CBSE [vedantu.com]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. community.wvu.edu [community.wvu.edu]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ineos.com [ineos.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. carlroth.com [carlroth.com]
The Strategic Utility of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a polysubstituted aromatic compound, represents a versatile scaffold. Its unique arrangement of functional groups—a reactive nitro group, a strategically positioned bromine atom, an electron-donating methoxy group, and an acetamido moiety—offers a rich platform for chemical diversification and the construction of complex molecular architectures. While not an active pharmaceutical ingredient itself, its value lies in its potential as a key intermediate in the synthesis of a variety of biologically active compounds.
This technical guide provides an in-depth exploration of the applications of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in medicinal chemistry. It is designed to serve as a practical resource for researchers, offering not only theoretical insights but also detailed, actionable protocols for the synthesis and evaluation of novel derivatives.
Physicochemical Properties and Synthetic Rationale
A foundational understanding of the physicochemical properties of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is crucial for its effective application.
| Property | Value |
| IUPAC Name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide |
| CAS Number | 7357-66-6[1] |
| Molecular Formula | C₉H₉BrN₂O₄ |
| Molecular Weight | 299.09 g/mol |
| Appearance | Likely a crystalline solid |
The synthetic utility of this compound is underpinned by the distinct reactivity of its functional groups. The nitro group is a versatile precursor to an amino group, a critical transformation for the synthesis of heterocyclic systems like benzimidazoles, which are known to possess a wide range of pharmacological activities.[2][3] The bromine atom offers a handle for cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy and acetamido groups modulate the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent reactions.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The primary application of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in medicinal chemistry is as a precursor for more complex molecules with potential therapeutic value. Its structure is particularly amenable to the synthesis of heterocyclic compounds, which form the core of many approved drugs.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is an ideal precursor for the required diamine intermediate.
Sources
Application Notes & Protocols: Leveraging N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in the Synthesis of Quinazoline-Based Anticancer Drug Analogs
Introduction: Strategic Importance of the Substituted Acetanilide Scaffold
In the landscape of modern medicinal chemistry, the quinazoline scaffold is a "privileged structure," forming the core of numerous clinically approved and investigational anticancer agents.[1][2] These heterocyclic compounds exhibit a broad range of biological activities, most notably as inhibitors of protein kinases that are critical drivers of oncogenesis.[3][4] The strategic synthesis of diverse quinazoline libraries is therefore a cornerstone of anticancer drug discovery.
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide emerges as a highly valuable and versatile starting material for this purpose. Its pre-functionalized aromatic ring offers a logical and efficient pathway to complex quinazoline cores. The key structural features and their synthetic potential are:
-
Ortho-Nitroacetamido Moiety: This arrangement is primed for a reductive cyclization to form the pyrimidine ring of the quinazoline system. The nitro group is an excellent precursor to an amine, which, along with the adjacent acetamide, facilitates the formation of the core heterocycle.
-
Bromo Substituent: Located at a key position (C7 on the final quinazoline), the bromine atom serves as a crucial handle for late-stage functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate target affinity, selectivity, and pharmacokinetic properties.
-
Methoxy Group: The electron-donating methoxy group (at C6 on the final quinazoline) influences the electronic properties of the aromatic system and can participate in key hydrogen-bonding interactions within the target protein's active site.
This guide provides a comprehensive overview of the synthetic logic, detailed experimental protocols, and biological context for using N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide to generate a library of potent quinazoline-based anticancer drug analogs.
Core Synthetic Strategy: From Starting Material to Privileged Scaffold
The overall synthetic workflow is designed as a modular and robust sequence, allowing for diversification at the final step. The strategy hinges on two pivotal transformations: the selective reduction of the ortho-nitro group and the subsequent cyclization to form the quinazolinone core, followed by chlorination and aromatic substitution to build the final kinase inhibitor pharmacophore.
Diagram 1: High-level synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Reductive Cyclization to form 7-Bromo-6-methoxyquinazolin-4(3H)-one
This two-step, one-pot procedure first involves the chemoselective reduction of the nitro group to an amine, which is immediately followed by acid-catalyzed cyclization to form the quinazolinone core.
Rationale & Scientist's Notes: The choice of reducing agent is critical for substrate compatibility.[5] While catalytic hydrogenation (e.g., H₂/Pd-C) is clean, it risks debromination.[5] Metal/acid systems like iron in acetic acid or tin(II) chloride in ethanol are highly effective for nitro group reduction in the presence of aryl halides.[5][6] Iron with ammonium chloride is a cost-effective and environmentally benign option for larger-scale synthesis.[7] Formic acid serves as both the solvent and the cyclizing agent, providing the single carbon atom required to form the pyrimidine ring with the in situ generated diamine intermediate.
Materials:
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Formic Acid (HCOOH, >95%)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (1.0 eq), ethanol, and water in a 4:1 ratio (e.g., 20 mL EtOH, 5 mL H₂O per 5g of starting material).
-
Addition of Reagents: Add ammonium chloride (1.0 eq) and iron powder (5.0 eq) to the suspension.
-
Reduction: Heat the mixture to reflux (approx. 80-85°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot ethanol.
-
Cyclization: Combine the filtrates and remove the ethanol under reduced pressure. To the resulting crude residue, add an excess of formic acid (e.g., 25 mL per 5g of initial starting material).
-
Reflux: Heat the formic acid mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the formation of the quinazolinone product by TLC/LC-MS.
-
Work-up & Isolation: Cool the reaction mixture and pour it slowly into a beaker of ice-cold water with stirring. A precipitate will form. Continue stirring for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 7-Bromo-6-methoxyquinazolin-4(3H)-one as an off-white solid.
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (LC-MS) | >95% |
| Molecular Weight | 255.08 g/mol |
Table 1: Expected results for Protocol 1.
Protocol 2: Chlorination to 4-Chloro-7-bromo-6-methoxyquinazoline
This step activates the C4 position for subsequent nucleophilic aromatic substitution.
Rationale & Scientist's Notes: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for converting the hydroxyl group of the quinazolinone tautomer into a highly reactive chloro group.[8] The addition of a catalytic amount of dimethylformamide (DMF) generates the Vilsmeier reagent in situ, which accelerates the reaction. This reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 7-Bromo-6-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂, 10-15 eq).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 5-10 drops).
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) until the reaction becomes a clear solution (typically 2-3 hours).
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure.
-
Work-up: To the resulting residue, add ice-cold saturated sodium bicarbonate (NaHCO₃) solution slowly and carefully to quench any remaining reagent and neutralize the acidic mixture. A solid will precipitate.
-
Isolation: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of a Bosutinib Analog via SNAr
This final step introduces the aniline side chain, a key feature of many ATP-competitive kinase inhibitors like Bosutinib.[8][9]
Rationale & Scientist's Notes: The electron-withdrawing nature of the quinazoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. The reaction is typically carried out in a polar solvent like isopropanol or N-methyl-2-pyrrolidone (NMP) and may be catalyzed by a mild acid to protonate the quinazoline nitrogen, further activating the C4 position.
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve 4-Chloro-7-bromo-6-methoxyquinazoline (1.0 eq) and 2,4-dichloro-5-methoxyaniline (1.1 eq) in 2-propanol.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 12-18 hours. Monitor the reaction by TLC/LC-MS.
-
Work-up: Cool the reaction to room temperature. A precipitate of the product hydrochloride salt will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with cold 2-propanol and then with diethyl ether.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final analog, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-bromo-6-methoxyquinazoline.
Mechanism of Action: Targeting Tyrosine Kinases in Cancer
The quinazoline analogs synthesized via this methodology are designed to function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Src-family kinases.[1] Uncontrolled signaling through these kinases is a hallmark of many cancers.[10]
These inhibitors operate by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling proteins involved in cell proliferation, survival, and angiogenesis.[3]
Diagram 2: Mechanism of action for a quinazoline kinase inhibitor.
The synthesized analogs competitively block the binding of ATP to the kinase's active site, thereby inhibiting the entire downstream signaling cascade that drives tumor growth.[1][10] The specific substitutions on the quinazoline core, enabled by the versatility of the starting material, are crucial for achieving high potency and selectivity against the target kinase.
Conclusion
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a strategically designed precursor that provides an efficient and modular route to a diverse range of quinazoline-based anticancer drug analogs. The protocols outlined herein are robust and scalable, leveraging fundamental organic transformations to construct a privileged heterocyclic core. By understanding the synthetic rationale and the biological mechanism of action, researchers can effectively utilize this starting material to accelerate the discovery and development of novel targeted cancer therapies.
References
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Das, D., et al. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
- Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Kumar, P., et al. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
- Taylor & Francis Online. (n.d.). A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib.
- BenchChem. (n.d.). Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC.
- National Center for Biotechnology Information. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
Sources
- 1. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Nitration of Substituted Acetanilides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Navigating Electrophilic Aromatic Substitution
The nitration of substituted acetanilides is a cornerstone reaction in organic synthesis, serving as a classic example of electrophilic aromatic substitution (EAS).[1][2] This process is fundamental in the synthesis of various pharmaceuticals, dyes, and other valuable organic intermediates.[2][3] The acetamido group (-NHCOCH₃) of the acetanilide starting material plays a crucial role, acting as a moderately activating and ortho, para-directing group.[2][4] This directing effect is a consequence of the resonance delocalization of the lone pair of electrons on the nitrogen atom into the benzene ring, which enhances the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[4]
This application note provides a comprehensive guide to the experimental setup for the nitration of substituted acetanilides. It delves into the mechanistic underpinnings, offers detailed, field-proven protocols, and emphasizes the critical safety measures necessary for a successful and safe execution of this reaction. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers and drug development professionals.
Mechanistic Overview: The Formation of the Nitronium Ion and Regioselectivity
The nitration of acetanilide proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich aromatic ring.
-
Generation of the Electrophile: The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack and Regioselectivity: The acetamido group is an ortho, para-director, meaning it directs the incoming electrophile to these positions.[2][4] While both ortho and para isomers are formed, the para-nitroacetanilide is the major product due to reduced steric hindrance compared to the ortho positions, which are shielded by the bulky acetamido group.[2] A minor amount of the ortho-nitroacetanilide is also produced.[6][7]
Core Experimental Workflow
The following diagram outlines the general workflow for the nitration of a substituted acetanilide, from reagent preparation to product characterization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. p-Nitroacetanilide Study Material [unacademy.com]
purification of crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide by recrystallization
An Application Guide for the Purification of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide by Recrystallization
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, experience-driven guide for the purification of crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. Synthetic procedures often yield products contaminated with starting materials, byproducts, or tars, necessitating a robust purification strategy to ensure high purity for downstream applications in research and drug development. Recrystallization remains a powerful, efficient, and scalable technique for the purification of solid organic compounds.[1][2][3] This document moves beyond a simple set of instructions, delving into the underlying principles, the rationale for procedural choices, and a systematic approach to solvent selection and troubleshooting. The protocols herein are designed to be self-validating, empowering researchers to adapt and optimize the methodology for their specific crude sample.
The Foundational Principle: Differential Solubility
Recrystallization is a purification technique predicated on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[4][5] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[1][6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[4][7]
As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it out of the solution to form a crystalline lattice.[6][8] The genius of the method lies in this crystal formation process; as the lattice grows, it selectively incorporates molecules of its own kind, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[1][8] A slow cooling rate is paramount, as it allows for the formation of large, well-ordered, and pure crystals.[4] Rapid cooling can trap impurities within the rapidly forming crystal lattice, compromising the purification.[8]
Strategic Solvent Selection: The Critical First Step
The success of any recrystallization hinges almost entirely on the choice of solvent.[4][9] For N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, the molecular structure—featuring a polar nitro group, a hydrogen-bond-donating/accepting amide group, a methoxy ether group, and a halogenated aromatic ring—suggests that moderately polar solvents are an excellent starting point. The "like dissolves like" principle is a useful, albeit simplified, guide.[10] Alcoholic solvents are often effective for nitroaryl compounds.[7]
An ideal solvent should meet the following criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery.[7][11]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[9][11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[11]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
When no single solvent is ideal, a mixed-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.[7]
Experimental Protocol Part I: Systematic Solvent Screening
Before committing the bulk of a crude sample, a small-scale solvent screening is essential for identifying the optimal solvent or solvent system. This empirical approach is a cornerstone of a self-validating protocol.
Materials:
-
Crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
-
Small test tubes (e.g., 10 x 75 mm)
-
Hot plate or water bath
-
Ice bath
-
Candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Glacial Acetic Acid, Water, Toluene.
Procedure:
-
Place approximately 20-30 mg of the crude material into several separate test tubes.
-
To each tube, add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the tube. Note if the solid dissolves completely. A good candidate solvent will not dissolve the solid at this stage.[4]
-
For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a hot water bath or on a hot plate until the solvent boils. Add the minimum amount of additional hot solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature. Observe the quality and quantity of crystal formation.
-
Once at room temperature, place the test tubes in an ice bath to maximize crystallization.
-
Record your observations in a table to facilitate comparison and selection of the best solvent.
Table 1: Solvent Screening Log for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide Purification
| Solvent Tested | Solubility at RT (20°C) | Solubility at Boiling | Crystal Formation on Cooling | Remarks (Crystal quality, color) |
|---|---|---|---|---|
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Acetic Acid | ||||
| Ethanol/Water |
| Toluene | | | | |
Experimental Protocol Part II: Bulk Recrystallization Workflow
This protocol outlines the procedure for purifying the main batch of crude material based on the optimal solvent identified in Part I.
Caption: Workflow for the recrystallization of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Materials & Equipment:
-
Crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper (sized to the Büchner funnel)
-
Glass funnel (for hot filtration, if needed)
-
Watch glass (to cover the flask)
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions, maintaining the boil, until the solid has completely dissolved. Causality: Using the absolute minimum amount of boiling solvent is crucial for creating a saturated solution upon cooling, which is necessary for a good recovery yield.[12][13]
-
Decolorization (Optional): If the hot solution is highly colored, it may indicate the presence of polar, polymeric impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[13]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, they must be removed while the solution is still hot to prevent premature crystallization of the product. Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted piece of filter paper in the hot funnel and pour the boiling solution through it into the hot flask. Causality: Keeping the apparatus hot prevents the product from crystallizing in the funnel, which would result in significant loss.[13][14]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop insulated with a cork ring or paper towels. Causality: Slow cooling is the single most important factor for forming large, high-purity crystals.[3][8] Rapid cooling traps impurities.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-30 minutes to maximize the yield by further decreasing the product's solubility.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimum amount of fresh, ice-cold solvent. Causality: The cold solvent will wash away residual mother liquor (containing dissolved impurities) from the crystal surfaces without dissolving a significant amount of the purified product.[11][12]
-
Drying: Allow the crystals to air-dry on the funnel under vacuum for several minutes to remove the bulk of the solvent. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid) | 1. Melting point of the compound is below the solvent's boiling point.[15] 2. High concentration of impurities depressing the melting point. 3. Solution is too concentrated. | 1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point.[16] 3. Allow the solution to cool much more slowly.[15] 4. Consider a different solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated.[12][15] 2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[15] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[7][17] 3. Add a "seed crystal" of the crude material.[17] |
| Very Low Yield | 1. Too much solvent was used initially.[17] 2. The chosen solvent is too good; the compound has significant solubility even when cold. 3. Premature crystallization during hot filtration. 4. Too much solvent was used for washing the final crystals. | 1. If the mother liquor has not been discarded, concentrate it and cool to recover a "second crop" of crystals (which may be less pure).[3] 2. Re-evaluate the solvent choice from the initial screening. 3. Ensure filtration apparatus is properly pre-heated. 4. Always use a minimal amount of ice-cold solvent for washing.[12] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle all solids and solvents in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[18]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
-
Reagents & Solvents: Solvents for Recrystallization . Department of Chemistry: University of Rochester. [Link]
-
Finding the best solvent for recrystallisation student sheet . RSC Education. [Link]
-
Recrystallization . University of California, Los Angeles (UCLA) Chemistry Department. [Link]
-
Crystallization . Organic Chemistry at CU Boulder. [Link]
-
Crystallization Technique: Organic Chemistry Lab Guide . Studylib. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Problems with Recrystallisations . University of York Chemistry Teaching Labs. [Link]
- Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Problems in recrystallization . Biocyclopedia. [Link]
-
Purification of Acetamide . Chempedia - LookChem. [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. [Link]
-
SOP: CRYSTALLIZATION . Unknown Source. [Link]
-
Recrystallization . Unknown Source. [Link]
-
Crystallization: Definition, Principle, Demonstration & Application . Aakash Chemistry. [Link]
-
Recrystallization . Unknown Source. [Link]
-
3: Crystallization . Chemistry LibreTexts. [Link]
- Method of crystallizing nitro products.
-
The purification of acetamide . ACS Publications. [Link]
-
Aromatic Nitro Compounds . Missouri S&T. [https://web.mst.edu/~tbone/Subjects/TBone/chem224/ एक्सपेरिमेंट्स/33Nitro.pdf]([Link] एक्सपेरिमेंट्स/33Nitro.pdf)
-
Exp 1 - Recrystallization of Acetanilide . CDN. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recrystallization [sites.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Thin-Layer Chromatography as a Real-Time Monitoring Tool for the Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Abstract: This technical guide provides a comprehensive protocol for the utilization of Thin-Layer Chromatography (TLC) in monitoring the progress of the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the principles and practical execution of TLC for this specific chemical transformation. The protocols detailed herein are structured to ensure scientific integrity and provide a self-validating system for reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a substituted acetanilide, is a fundamental reaction in organic synthesis, often serving as a step in the generation of more complex molecules in pharmaceutical and materials science research. The efficiency of such syntheses is paramount, and real-time monitoring of the reaction's progress is crucial for optimizing reaction conditions, determining reaction endpoints, and minimizing the formation of impurities.[1] Thin-Layer Chromatography (TLC) is an invaluable analytical technique for this purpose due to its simplicity, speed, low cost, and high sensitivity.[2]
This guide will focus on the acetylation of 5-Bromo-4-methoxy-2-nitroaniline to yield the target compound, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. We will explore the underlying principles of TLC in the context of this reaction, provide a detailed experimental protocol for monitoring its progress, and discuss the interpretation of the resulting chromatograms.
Reaction Overview: Acetylation of 5-Bromo-4-methoxy-2-nitroaniline
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is typically achieved through the acetylation of the primary amine, 5-Bromo-4-methoxy-2-nitroaniline, using an acetylating agent such as acetic anhydride.
Reaction Scheme:
-
Starting Material (SM): 5-Bromo-4-methoxy-2-nitroaniline
-
Reagent: Acetic Anhydride
-
Product (P): N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
-
Byproduct: Acetic Acid
The core of monitoring this reaction with TLC lies in the distinct polarity difference between the starting material (a primary aromatic amine) and the product (an amide). The starting amine is more polar and will exhibit stronger interactions with the polar stationary phase (silica gel) of the TLC plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar acetamide product will travel further up the plate with the mobile phase, yielding a higher Rf value.
The Power of TLC: Principles in Practice
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[3] The separation is driven by the polarity of the compounds. More polar compounds adhere more strongly to the polar silica gel and thus move less, while less polar compounds are more soluble in the mobile phase and travel further up the plate.[1]
The Retention Factor (Rf) is a key parameter calculated in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]
An ideal TLC monitoring system for this reaction will show a clear separation between the spot for the starting material and the spot for the product. As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the materials and methodology for effectively monitoring the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide using TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Solvents (Mobile Phase): A mixture of ethyl acetate and hexane is a good starting point. A common ratio to begin with is 30:70 (v/v) ethyl acetate:hexane. The polarity can be adjusted as needed to achieve optimal separation.
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.
-
Visualization:
-
UV lamp (254 nm).
-
Iodine chamber.
-
Potassium permanganate (KMnO4) stain.
-
-
Reaction Samples: Small aliquots taken from the reaction mixture at different time points.
-
Reference Standards: Solutions of the starting material (5-Bromo-4-methoxy-2-nitroaniline) and, if available, the purified product (N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide).
Workflow Diagram
Caption: Workflow for TLC Monitoring.
Detailed Procedure
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 30:70 ethyl acetate:hexane) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for at least 10 minutes.[2]
-
TLC Plate Preparation: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three equally spaced points on this line for spotting: one for the starting material reference (SM), one for the co-spot (C), and one for the reaction mixture (Rxn).
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material reference and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot a small amount of the starting material solution on the "SM" mark. The spot should be as small as possible (1-2 mm in diameter).
-
Spot the reaction mixture on the "Rxn" mark.
-
For the co-spot "C", first spot the starting material, and then spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[7]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Completion and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
Visualization Techniques
Since the starting material and product are likely colorless, visualization methods are necessary.
-
UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm. Aromatic compounds will often appear as dark spots against a fluorescent background.[8][9] Circle the observed spots with a pencil.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as brownish spots.[8]
-
Potassium Permanganate (KMnO4) Stain (Destructive): Prepare a solution of KMnO4 in water. Briefly dip the plate into the solution or spray it evenly. Oxidizable functional groups will appear as yellow or brown spots on a purple background.
For nitro compounds, a more specific visualization can be achieved by reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[10]
Data Interpretation and Analysis
A hypothetical TLC plate at a midpoint in the reaction might look like this:
Table 1: Hypothetical TLC Data
| Lane | Description | Observed Spots (under UV) | Calculated Rf Value | Interpretation |
| SM | Starting Material (Reference) | One distinct spot | ~0.3 | Position of 5-Bromo-4-methoxy-2-nitroaniline |
| C | Co-spot (SM + Reaction Mixture) | Two distinct spots | ~0.3 and ~0.6 | Confirms the lower spot in the reaction mixture is unreacted starting material. |
| Rxn | Reaction Mixture | Two distinct spots | ~0.3 and ~0.6 | Both starting material and product are present. The reaction is ongoing. |
Analysis:
-
t=0 (start of reaction): The "Rxn" lane should show a single, prominent spot corresponding to the starting material (Rf ~0.3).
-
t=midpoint: The "Rxn" lane will show two spots: a diminishing spot for the starting material and a growing spot for the product at a higher Rf (~0.6).
-
t=completion: The "Rxn" lane should ideally show only one prominent spot corresponding to the product (Rf ~0.6), with the starting material spot having completely disappeared.
Caption: Interpreting TLC results over time.
Troubleshooting Common TLC Issues
| Issue | Potential Cause(s) | Solution(s) |
| Spots are streaky | Sample is too concentrated; sample is not fully soluble in the mobile phase. | Dilute the sample; choose a mobile phase that better solubilizes the sample. |
| Rf values are too high/low | Mobile phase is too polar/non-polar. | Adjust the solvent ratio. For high Rf, decrease polarity (less ethyl acetate). For low Rf, increase polarity (more ethyl acetate). |
| Poor separation of spots | The polarity of the mobile phase is not optimal. | Systematically vary the solvent ratio (e.g., 20:80, 40:60 ethyl acetate:hexane) to find the best separation. |
| No spots are visible | Sample is not UV active; concentration is too low; compound is volatile. | Use a chemical stain (iodine, KMnO4); spot a more concentrated sample; ensure the plate is visualized promptly after drying. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. By providing a rapid and visually intuitive assessment of the reaction's progress, TLC allows for precise determination of the reaction endpoint, leading to improved yield and purity of the final product. The protocols and guidelines presented in this application note offer a robust framework for researchers to effectively implement TLC in their synthetic workflows.
References
-
Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide. Retrieved from [Link]
-
(n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
(n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
(n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and where are the likely stages for yield loss?
A1: The most common and logical synthetic pathway is a multi-step process starting from 4-methoxyaniline. The key steps are:
-
Acetylation: Protection of the highly activating amino group of 4-methoxyaniline to form N-(4-methoxyphenyl)acetamide (4-methoxyacetanilide).
-
Nitration: Introduction of the nitro group at the 2-position of the ring. The acetamido group directs ortho, and the methoxy group also directs ortho, making this position highly favored.
-
Bromination: Introduction of the bromine atom at the 5-position.
Low yields can occur at any of these stages. Nitration and bromination are particularly sensitive to reaction conditions, which can lead to the formation of undesired isomers and byproducts.
Q2: Why is protecting the amino group by acetylation a critical first step?
A2: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. Direct nitration of anilines can lead to several problems:
-
Oxidation: Nitric acid is a strong oxidizing agent and can destroy the aniline ring, leading to the formation of dark, tarry materials.[1][2]
-
Lack of Selectivity: The high reactivity can make the reaction difficult to control, leading to multiple nitration products.
-
Formation of Meta Product: In the strongly acidic conditions of nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, leading to the formation of the undesired meta-nitro isomer.[3][4]
Converting the amino group to an acetamido group (-NHCOCH₃) moderates its activating effect, protecting the ring from oxidation and ensuring a more controlled, ortho,para-directing substitution.[1][5]
Q3: What are the most common impurities and byproducts I should be aware of?
A3: Common impurities can arise from each step:
-
From Nitration: Positional isomers such as N-(4-methoxy-3-nitrophenyl)acetamide. Dinitrated products can also form if conditions are too harsh.
-
From Bromination: Polybrominated byproducts, especially if the concentration of bromine is not well-controlled.[6] Isomeric monobrominated products are also a possibility depending on the directing effects of the existing substituents.
-
Hydrolysis: The final product or intermediates can undergo hydrolysis back to the corresponding aniline if exposed to strong acid or base, particularly at elevated temperatures.[7][8][9][10][11]
Q4: What are the best methods for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying the final solid product.[12][13] Ethanol or a mixture of ethanol and water is often a suitable solvent system. For very impure samples or to separate close-boiling isomers, column chromatography may be necessary.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides actionable solutions.
Issue 1: Low Yield in the Acetylation of 4-Methoxyaniline
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently warming the mixture. A few drops of a catalyst like concentrated sulfuric acid can also increase the reaction rate.[14] | Acetylation of anilines is generally fast, but ensuring complete conversion is key to maximizing the yield of the desired intermediate for the next step. |
| Hydrolysis of Acetic Anhydride | Use fresh, unopened acetic anhydride. This reagent is sensitive to moisture and can hydrolyze to acetic acid, reducing its effectiveness as an acetylating agent. | Acetic anhydride is the active reagent that transfers the acetyl group. Its concentration directly impacts the reaction rate and completeness. |
| Product Loss During Workup | The product, 4-methoxyacetanilide, is precipitated by pouring the reaction mixture into cold water. Ensure the water is ice-cold to minimize the product's solubility. Wash the precipitate with cold water to remove impurities without dissolving a significant amount of the product. | The solubility of most organic compounds decreases at lower temperatures, maximizing the amount of precipitate recovered. |
Issue 2: Formation of Tarry Byproducts or Low Yield in the Nitration Step
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oxidation of the Aromatic Ring | This is often caused by the reaction temperature being too high. The nitration of activated aromatic rings is highly exothermic. It is crucial to maintain a low temperature (0-10°C) throughout the addition of the nitrating mixture (a pre-cooled mixture of nitric and sulfuric acids).[2][12][14] | Lower temperatures slow down the rate of side reactions, particularly oxidation, favoring the desired electrophilic aromatic substitution pathway.[14] |
| Formation of Isomeric Byproducts | The acetamido and methoxy groups are both ortho,para-directing. While the 2-nitro isomer is electronically and sterically favored, other isomers can form. Slow, dropwise addition of the nitrating agent to the cooled solution of the acetanilide can improve regioselectivity. | Careful control over the addition of the electrophile (NO₂⁺) helps to manage the reaction rate and improve the selectivity for the thermodynamically and kinetically favored product. |
| Incomplete Reaction | Monitor the reaction by TLC. If the reaction is sluggish even after the complete addition of the nitrating agent, allow it to stir for a longer period at a controlled low temperature. | Ensuring the reaction goes to completion is critical before proceeding to the workup, as unreacted starting material will contaminate the product. |
Issue 3: Low Yield or Multiple Products in the Bromination Step
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of Polybrominated Products | The aromatic ring is still activated by two electron-donating groups (acetamido and methoxy), making it susceptible to multiple brominations. To avoid this, use a method that generates bromine in situ at a low concentration. A combination of KBrO₃ and HBr is one such method.[6][15] Alternatively, use N-bromosuccinimide (NBS) as the bromine source at low temperatures.[6] | Maintaining a low concentration of the electrophile (Br₂) at any given time minimizes the chance of a second bromination event occurring on the already brominated product ring. |
| Incorrect Regioselectivity | The acetamido, methoxy, and nitro groups all exert directing effects. The bulky acetamido group can sterically hinder substitution at the ortho position (position 3), favoring substitution at position 5.[15] Running the reaction at a low temperature can enhance this steric selectivity. | Steric hindrance plays a significant role in determining the regiochemical outcome of electrophilic aromatic substitution, especially with bulky directing groups. |
| Product Loss During Workup | The brominated product is typically isolated by precipitation in water followed by filtration. Ensure thorough washing with cold water to remove acidic residues without significant product loss. | Proper workup and purification are essential to isolate the desired product in high purity and yield. |
Experimental Protocols & Visualizations
Workflow for the Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Caption: Overall synthetic workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making process.
References
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023-03-12).
- How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. (2018-12-28).
- Amide Chemistry. (2020-05-30).
- Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". Benchchem.
- Amides can be hydrolysed under acidic or basic conditions too. (2025-05-11).
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019-10-07).
- Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts. (2019-06-05).
- [FREE] Assertion: Controlled nitration of aniline at low temperature gives m-nitroaniline as one of the major. brainly.com. (2023-11-02).
- Reactions of Aniline. Chemistry Steps.
- optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. (2020-10-06).
- Bromination of acetanilide. ECHEMI.
- Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
- reaction mechanism - Bromination of acetanilide - Chemistry Stack Exchange. (2016-10-17).
- When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Vedantu.
- Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amides can be hydrolysed under acidic or basic conditions too [almerja.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
common side products in the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize the synthesis for higher yield and purity.
Introduction to the Synthesis
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a multi-step process pivotal for the creation of various pharmaceutical intermediates and research compounds. A common synthetic route commences with the acetylation of 3-Bromo-4-methoxyaniline to protect the amine functionality, followed by a regioselective nitration of the resulting N-(3-Bromo-4-methoxyphenyl)acetamide. Each step, while seemingly straightforward, presents unique challenges that can lead to the formation of undesirable side products, impacting the overall yield and purity of the final compound. This guide will dissect these potential issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.
FAQ 1: I am observing multiple spots on my TLC plate after the nitration step. What are the likely isomeric side products?
Probable Cause: The formation of isomeric side products during nitration is a common issue governed by the directing effects of the substituents on the aromatic ring. In the intermediate, N-(3-Bromo-4-methoxyphenyl)acetamide, we have three key directing groups:
-
-NHCOCH₃ (Acetamido group): A moderately activating, ortho-, para-director.
-
-OCH₃ (Methoxy group): A strongly activating, ortho-, para-director.
-
-Br (Bromo group): A deactivating, ortho-, para-director.[1][2]
The desired product, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, results from nitration at the position ortho to the acetamido group and meta to the bromo and methoxy groups. However, the powerful ortho-, para-directing influence of the methoxy and acetamido groups can lead to the formation of other isomers.
Common Isomeric Side Products:
| Side Product Name | Position of Nitro Group | Rationale for Formation |
| N-(3-Bromo-4-methoxy-6-nitrophenyl)acetamide | Ortho to methoxy, meta to acetamido | Directed by the strong activating methoxy group. |
| N-(5-Bromo-4-methoxy-3-nitrophenyl)acetamide | Ortho to bromo, meta to methoxy and acetamido | Less likely due to the deactivating nature of bromine, but possible. |
Troubleshooting and Mitigation:
-
Temperature Control: Nitration is highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial for enhancing regioselectivity. Runaway temperatures can lead to a decrease in selectivity and an increase in side product formation.[3]
-
Rate of Nitrating Agent Addition: A slow, dropwise addition of the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) ensures localized heat and concentration gradients are minimized, favoring the desired isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. For instance, using acetyl nitrate or nitronium tetrafluoroborate can sometimes favor ortho substitution to the acetamido group.[4]
FAQ 2: My final product is contaminated with a significant amount of a dinitrated compound. How can I prevent this?
Probable Cause: Dinitration occurs when the nitrated product undergoes a second nitration. The initial nitro group is strongly deactivating, which generally makes a second nitration more difficult. However, the presence of the activating methoxy and acetamido groups can still render the ring susceptible to further nitration under harsh conditions.
Potential Dinitrated Side Product:
-
N-(5-Bromo-4-methoxy-2,6-dinitrophenyl)acetamide: A second nitro group is introduced ortho to the methoxy group.
Troubleshooting and Mitigation:
-
Stoichiometry of Nitrating Agent: Use a carefully controlled molar equivalent of the nitrating agent. A large excess of nitric acid should be avoided.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extending the reaction time after the starting material has been consumed can increase the likelihood of dinitration.
-
Reaction Temperature: As with isomeric impurity control, maintaining a low temperature helps to prevent over-nitration.
FAQ 3: I am detecting the starting material, 3-Bromo-4-methoxyaniline, in my final product. What could be the cause?
Probable Cause: The presence of the starting aniline in the final product can be attributed to two main factors:
-
Incomplete Acetylation: The initial acetylation of 3-Bromo-4-methoxyaniline may not have gone to completion.
-
Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to an amine under the acidic conditions of the nitration step or during work-up if conditions are not carefully controlled. While complete hydrolysis is the final step in some related syntheses, partial, unintended hydrolysis can occur.[5][6][7]
Troubleshooting and Mitigation:
-
Ensure Complete Acetylation: Before proceeding to the nitration step, confirm the complete consumption of the starting aniline by TLC. If necessary, extend the reaction time or use a slight excess of the acetylating agent (e.g., acetic anhydride).
-
Control Acidity and Temperature during Nitration: While strong acid is required for nitration, excessively harsh conditions (high temperatures or prolonged exposure) can promote hydrolysis.
-
Careful Work-up: During the work-up of the nitration reaction, avoid prolonged exposure to strongly acidic or basic conditions at elevated temperatures.
FAQ 4: My product appears to have a lower molecular weight than expected, and I suspect demethylation. Is this possible?
Probable Cause: Yes, demethylation of the methoxy group to a hydroxyl group is a potential side reaction, particularly under strongly acidic conditions and at elevated temperatures, leading to the formation of N-(5-Bromo-4-hydroxy-2-nitrophenyl)acetamide. The presence of a strong acid like sulfuric acid, used in the nitrating mixture, can catalyze the cleavage of the aryl-methyl ether bond.[2][8]
Troubleshooting and Mitigation:
-
Minimize Sulfuric Acid Concentration: Use the minimum concentration of sulfuric acid necessary to facilitate the nitration.
-
Strict Temperature Control: Avoid high temperatures during both the nitration and any subsequent acid-catalyzed hydrolysis steps. Demethylation is more likely to occur at elevated temperatures.[8]
-
Alternative Nitrating Systems: Consider using nitrating systems that do not require strong protic acids, although this may affect regioselectivity.
FAQ 5: Is there a risk of losing the bromo-substituent during the synthesis?
Probable Cause: The displacement of a bromine atom from an aromatic ring (nucleophilic aromatic substitution) is generally difficult and requires strong nucleophiles and/or highly activated aromatic systems (e.g., with multiple strongly electron-withdrawing groups).[9] Under the electrophilic conditions of nitration, the direct displacement of bromine is unlikely. However, some studies on bromination in concentrated nitric acid suggest a complex interplay where the presence of bromine can influence the nitrating capacity of the medium.[4][10] While direct replacement is not a primary concern, awareness of the stability of the C-Br bond under the reaction conditions is prudent.
Troubleshooting and Mitigation:
-
Standard Nitrating Conditions: Adhering to well-established nitrating conditions (mixed acid at low temperatures) should not pose a significant risk to the bromo-substituent.
-
Analytical Confirmation: Characterization of the final product by mass spectrometry will confirm the presence of the bromine atom (indicated by the characteristic isotopic pattern of bromine).
Reaction Pathway and Side Product Formation
The following diagram illustrates the main synthetic pathway and the points at which common side products can arise.
Caption: Synthetic pathway and formation of common side products.
Experimental Protocols
Protocol 1: Acetylation of 3-Bromo-4-methoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield N-(3-Bromo-4-methoxyphenyl)acetamide.
Protocol 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add the dried N-(3-Bromo-4-methoxyphenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
-
Filter the solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
Protocol 3: Purification of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Recrystallization is a common method for purifying the final product.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol-water mixture).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Analytical Characterization of Side Products
Identifying the specific side products is crucial for optimizing the reaction. A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and initial assessment of product purity and the presence of side products. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the desired product and impurities. Development of a validated HPLC method is essential for quality control. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by providing molecular weight information. The isotopic pattern of bromine is a key diagnostic feature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated side products. 1H and 13C NMR will provide detailed information about the substitution pattern on the aromatic ring. |
Conclusion
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, while achievable, requires careful control of reaction parameters to minimize the formation of a variety of potential side products. By understanding the underlying chemical principles of directing effects and reaction mechanisms, and by implementing rigorous process control and analytical monitoring, researchers can significantly improve the yield and purity of the target compound. This guide serves as a foundational resource for troubleshooting and optimizing this important synthetic transformation.
References
- Directing Groups in SE Ar. (n.d.). Retrieved from [Source Link will be provided based on actual search results]
-
Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Nitration of acetanilide followed by hydrolysis gives. (2023, March 2). Brainly.in. Retrieved from [Link]
-
Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani. (2025, August 26). askIITians. Retrieved from [Link]
-
Experiment Twelve Hydrolysis of P-nitroacetanilide. (2021, September 15). Retrieved from [Link]
-
Li, M., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2023-2032. Retrieved from [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]
-
Andrievskii, A. M., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3(2), 15-20. Retrieved from [Link]
-
Moodie, R. B., & Schofield, K. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 46(7), 1141-1148. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
-
Does anisole react with concentrated nitric or sulfuric acid. (2015, May 8). Chemistry Stack Exchange. Retrieved from [Link]
-
What happens when anisole is nitrated? (2025, August 30). askIITians. Retrieved from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 453–456. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. Retrieved from [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE [vedantu.com]
- 6. Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani - askIITians [askiitians.com]
- 7. Acetanilide on nitration followed by alkaline hydrolysis mainly gives - [allen.in]
- 8. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Acetylation of 5-bromo-4-methoxy-2-nitroaniline
Welcome to the technical support center for the acetylation of 5-bromo-4-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the successful synthesis of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.
I. Understanding the Challenges: Why is this Acetylation Difficult?
The acetylation of 5-bromo-4-methoxy-2-nitroaniline presents a unique set of challenges primarily due to the electronic and steric properties of the substituents on the aniline ring. The lone pair of electrons on the amino group, which is crucial for the nucleophilic attack on the acetylating agent, is significantly less available due to the combined electron-withdrawing effects of the nitro group and, to a lesser extent, the bromine atom.[1][2] This deactivation of the amino group reduces its nucleophilicity, making the reaction sluggish.
Furthermore, the bulky bromine atom ortho to the amino group introduces steric hindrance, which can impede the approach of the acetylating agent to the nitrogen atom. This combination of electronic deactivation and steric hindrance often leads to incomplete reactions and low yields.
Reaction Scheme
Caption: General scheme for the acetylation reaction.
II. Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant amount of starting material even after prolonged reaction time. What is the primary cause?
A1: The most likely cause is the reduced nucleophilicity of the aniline's amino group. The potent electron-withdrawing nitro group deactivates the aromatic ring and, consequently, the amino group, making it a weaker nucleophile.[1][2] Additionally, steric hindrance from the adjacent bromine atom can further slow down the reaction rate.
Q2: I am observing the formation of unknown byproducts. What could they be?
A2: While less common in acetylation of deactivated anilines, side reactions can occur. If the reaction temperature is too high, there is a possibility of side reactions involving the other functional groups, though this is less likely under standard acetylation conditions. More commonly, impurities in the starting material or reagents could lead to unexpected products.
Q3: Is pyridine absolutely necessary for this reaction? What is its role?
A3: Yes, for a deactivated aniline like this, pyridine plays a crucial dual role. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.[3][4][5] Secondly, pyridine can act as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is a more potent acetylating agent than acetic anhydride itself.[3][6][7]
Q4: Can I use a stronger acetylating agent?
A4: Yes, if acetic anhydride is proving to be ineffective, switching to a more reactive acetylating agent like acetyl chloride can be beneficial.[8] However, acetyl chloride is more hazardous and reacts more vigorously, so appropriate safety precautions must be taken. The reaction will also produce hydrochloric acid, which must be neutralized, typically by a base like pyridine.[7]
III. Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshoot and optimize the acetylation of 5-bromo-4-methoxy-2-nitroaniline.
Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting incomplete acetylation.
Detailed Troubleshooting Steps
Issue 1: Low Conversion to Product
-
Plausible Cause: Insufficient reaction time or temperature. Due to the deactivated nature of the substrate, the reaction may require more forcing conditions than a standard aniline acetylation.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) every hour. Continue the reaction until the starting material spot is no longer visible.
-
Increase Temperature: If the reaction is being run at room temperature, consider gently heating the reaction mixture to 40-50 °C. Exercise caution as higher temperatures can sometimes lead to side products.
-
Issue 2: Reaction Stalls After Initial Conversion
-
Plausible Cause: Insufficient amount of acetylating agent or base. The acetic acid byproduct can protonate the starting aniline, rendering it unreactive.
-
Solution:
-
Increase Acetic Anhydride: Use a larger excess of acetic anhydride (e.g., 2-3 equivalents).
-
Increase Pyridine: Ensure at least a stoichiometric amount of pyridine is used relative to the acetic anhydride to effectively neutralize the acetic acid formed. Using pyridine as the solvent is also a common and effective strategy.[9]
-
Issue 3: Persistent Low Yield Despite Optimizing Standard Conditions
-
Plausible Cause: The combination of acetic anhydride and pyridine is not sufficiently reactive to overcome the deactivation of the substrate.
-
Solution: Alternative Acetylation Methods
-
Acetyl Chloride: Replace acetic anhydride with acetyl chloride (1.1-1.5 equivalents) in the presence of pyridine. This reaction is typically faster and more efficient for deactivated anilines.[8]
-
Catalytic 4-Dimethylaminopyridine (DMAP): Add a catalytic amount of DMAP (0.05-0.1 equivalents) to the standard acetic anhydride/pyridine reaction. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction rate.[9]
-
IV. Experimental Protocols
Standard Acetylation Protocol
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-methoxy-2-nitroaniline (1.0 eq.) in pyridine (5-10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.[10]
Enhanced Reactivity Acetylation Protocol
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-4-methoxy-2-nitroaniline (1.0 eq.) and DMAP (0.1 eq.) in dry dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
V. Data Summary for Method Comparison
| Parameter | Standard Protocol | Enhanced Reactivity Protocol |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Base/Catalyst | Pyridine | Pyridine, DMAP |
| Typical Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12-24 hours | 2-4 hours |
| Relative Reactivity | Moderate | High |
| Work-up | Precipitation/Filtration | Aqueous Work-up/Extraction |
VI. References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]
-
Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines?. Retrieved from [Link]
-
Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. RSC Advances, 11(34), 20994-21002.
-
Allen. (n.d.). What is the role of pyridine in the acelation reaction of amines?. Retrieved from [Link]
-
askIITians. (2025, March 4). Give reasons for the following.Acetylation of aniline reduces its activation effect. Retrieved from [Link]
-
askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Retrieved from [Link]
-
askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]
-
ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
White, J. (2024, February 16). Nitrobenzene vs. Aniline: What's the Difference?. Difference.Guru. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 405–408.
Sources
- 1. difference.wiki [difference.wiki]
- 2. quora.com [quora.com]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. esaral.com [esaral.com]
- 5. shaalaa.com [shaalaa.com]
- 6. secure.confis.cz [secure.confis.cz]
- 7. What is the role of pyridine in the acelation reaction of amines? [allen.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (CAS No. 7357-66-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile intermediate in organic synthesis. The following sections are structured to address common challenges and provide scientifically grounded solutions to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the chemical transformation of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. Each problem is followed by a detailed analysis of potential causes and recommended solutions.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and an arylboronic acid, but I am consistently obtaining low yields of the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura cross-coupling reactions involving N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can stem from several factors related to the catalyst system, reaction conditions, and the stability of the starting materials.[3] The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F, making the bromo-substituent on your starting material suitable for this reaction.[4] However, optimization is often necessary.
Potential Causes and Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides, a less electron-rich palladium source might be beneficial. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.
-
Recommendation: Employ a pre-catalyst system with a bulky, electron-rich biarylphosphine ligand. These ligands can promote the oxidative addition step and stabilize the palladium complex.[5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to the decomposition of the boronic acid or incomplete reaction.
-
Solvent and Temperature: The solvent system must be anhydrous and capable of dissolving all reactants. The reaction temperature should be high enough to drive the reaction to completion without causing decomposition.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive.
-
Recommendation: Use freshly opened or properly stored boronic acids. If in doubt, the boronic acid can be dried under vacuum before use.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a Schlenk flask or microwave vial, add N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[5]
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., a biarylphosphine, 2-4 mol%).[5]
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[5]
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[5]
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Recommended Condition | Alternative Conditions to Screen |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | SPhos, XPhos (2-4 mol%) | P(t-Bu)₃, P(o-tol)₃ |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene, DMF |
| Temperature | 100 °C | 80 °C, 120 °C, Microwave |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Issue 2: Incomplete Reduction of the Nitro Group
Question: I am trying to reduce the nitro group of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide to the corresponding amine, but the reaction is sluggish and gives a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
The reduction of aromatic nitro groups is a common transformation, but the presence of other functional groups can sometimes interfere or require specific conditions for a clean and complete reaction.[8]
Potential Causes and Solutions:
-
Reducing Agent: The choice of reducing agent is crucial. While catalytic hydrogenation is often effective, the catalyst can sometimes be poisoned by impurities. Chemical reducing agents vary in their reactivity.
-
Reaction Conditions: Inadequate temperature or pressure (for hydrogenation) can lead to incomplete reaction.
-
Recommendation: For catalytic hydrogenation, ensure adequate hydrogen pressure and temperature. For chemical reductions, heating may be necessary to drive the reaction to completion.
-
-
Side Reactions: The bromo-substituent may be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.
-
Recommendation: If debromination is observed, switch to a milder reducing agent or optimize the reaction time and temperature.
-
Experimental Protocol: Reduction of the Nitro Group with Iron
-
In a round-bottom flask, suspend N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride or acetic acid.[8]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by recrystallization or column chromatography.
Diagram 2: Troubleshooting Workflow for Nitro Group Reduction
Caption: A decision-making workflow for troubleshooting incomplete nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetamide group in N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide?
A1: The acetamide group serves as a protecting group for the aniline nitrogen. The N-acetyl moiety modulates the reactivity of the aromatic ring.[9] In electrophilic aromatic substitution reactions, the acetamido group is an ortho-, para- director and is less activating than a free amino group, which can help in controlling regioselectivity during reactions like nitration.[10]
Q2: Can the bromo-substituent be used in a Buchwald-Hartwig amination?
A2: Yes, the aryl bromide is a suitable substrate for Buchwald-Hartwig amination to form a new carbon-nitrogen bond.[11][12] This reaction is a powerful method for synthesizing substituted anilines.[13] The general reactivity trend for aryl halides in this reaction is I > Br > Cl, making the bromo-substituent more reactive than a chloro-substituent.[4]
Q3: What are the typical purification methods for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and its derivatives?
A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[10] For high-purity requirements, column chromatography on silica gel is effective.[10] Reverse-phase HPLC can also be used for analytical and preparative separations.[14][15]
Q4: How does the presence of the nitro and methoxy groups influence the reactivity of the aromatic ring?
A4: The methoxy group is an electron-donating group and an ortho-, para- director in electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group and a meta- director. Their combined effects, along with the acetamido group, will dictate the regioselectivity of further substitutions on the aromatic ring.
Q5: Are there any specific safety precautions to consider when working with this compound?
References
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Reduction of nitro compounds - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Selected recent syntheses of acetanilides. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. - ResearchGate. Available from: [Link]
-
Separation of Acetamide, N-[5-[bis(2-cyanoethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]
- CN109456221B - Synthetic method of acetanilide derivative - Google Patents.
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide - 楚肽生物科技. Available from: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. Available from: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives - ResearchGate. Available from: [Link]
-
Volume 11, Issue 6, June 2022 - Impact Factor: 8.118. Available from: [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities - Oriental Journal of Chemistry. Available from: [Link]
-
(PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate. Available from: [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. Available from: [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available from: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 - PubChem. Available from: [Link]
-
Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase - MDPI. Available from: [Link]
-
(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available from: [Link]
-
Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
658046-04-9 | 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide. Available from: [Link]
Sources
- 1. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide - 楚肽生物科技 [apeptides.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Separation of Acetamide, N-[5-[bis(2-cyanoethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. Here, we address common challenges encountered during experimental work, offering scientifically grounded solutions and detailed protocols to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, and what are the likely impurities?
The most common and logical synthetic route to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is the acetylation of its aniline precursor, 5-Bromo-4-methoxy-2-nitroaniline. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a solvent like glacial acetic acid.[1][2]
Based on this synthesis, the primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 5-Bromo-4-methoxy-2-nitroaniline.
-
Di-acetylated Byproduct: Formation of a di-acetylated compound, particularly if harsh reaction conditions are used.
-
Reagents and Solvents: Leftover acetic anhydride, acetic acid, or other solvents used in the reaction.
-
Positional Isomers: Depending on the purity of the starting aniline, isomeric impurities may be present.[3]
-
Degradation Products: Formation of dark, tarry materials can occur due to the oxidation of the aniline starting material.[3]
Q2: My purified N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide appears as a colored solid. Is this expected, and how can I remove the color?
A yellow or orange hue is not uncommon for nitro-aromatic compounds. However, a dark or tarry appearance often indicates the presence of oxidized impurities.[3] If your product is significantly colored, an additional purification step may be necessary. Recrystallization is often effective at removing colored impurities. For stubborn coloration, a small amount of activated charcoal can be added during the recrystallization process to adsorb the colored byproducts. This should be followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q3: I am struggling to get my compound to crystallize during recrystallization. What can I do?
Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
-
Solvent Selection: Ensure you have chosen an appropriate solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature. For compounds of this class, ethanol or a binary mixture of ethanol and water is often effective.[5][6]
-
Supersaturation: Your solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of the compound.
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystal growth.[3]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[4]
-
Q4: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for a quick assessment of the purity of your fractions. A common solvent system for aromatic nitro compounds on silica gel plates is a mixture of ethyl acetate and hexanes.[7] By comparing the spots of your crude material, purified fractions, and the starting material, you can determine the effectiveness of the purification. The final, pure product should ideally show a single spot on the TLC plate.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction: Significant amount of starting material remains. | Optimize the initial synthesis by ensuring the complete conversion of the starting aniline. Monitor the reaction by TLC.[3] |
| Product loss during workup: Compound remains in the mother liquor after recrystallization or is lost during transfers. | Optimize the recrystallization solvent and cooling procedure to maximize precipitation. Minimize the number of transfer steps.[3] | |
| Multiple Spots on TLC After Purification | Inefficient purification: The chosen method is not effectively separating the impurities. | For recrystallization, experiment with different solvents or solvent mixtures.[4] If recrystallization is insufficient, consider column chromatography for a more refined separation.[5] |
| Compound degradation: The compound may be unstable under the purification conditions (e.g., high heat). | If using heat for recrystallization, minimize the time the compound is at high temperatures. Consider alternative purification methods that do not require heat. | |
| Oily Product Instead of Crystals | Presence of impurities: Impurities can inhibit crystal lattice formation. | Attempt to purify a small portion of the oil by column chromatography to isolate the pure compound, which may then crystallize. The pure crystals can then be used to seed the bulk of the oily product. |
| Inappropriate solvent: The solvent may be too good at dissolving the compound, even at low temperatures. | Re-evaluate your choice of recrystallization solvent. A less polar solvent or a solvent mixture may be more effective. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally for your specific batch of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Materials:
-
Crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but be a poor solvent at room temperature. Ethanol/water mixtures are often a good starting point for acetanilides.[4][6]
-
Dissolution: Place the crude N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Ethyl acetate
-
Hexanes
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Prepare the Developing Solvent: Prepare a mixture of ethyl acetate and hexanes. A starting ratio of 3:7 (v/v) is often a good starting point for compounds of this polarity.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the positions for spotting your samples.
-
Spot the Plate: Dissolve small amounts of your crude material and the purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solutions on the starting line. It is also beneficial to spot the starting aniline if available for comparison.
-
Develop the Plate: Place the TLC plate in the developing chamber containing the solvent mixture. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The pure compound should appear as a single, well-defined spot.
Logical Workflow Diagram
Caption: A typical workflow for the synthesis, purification, and analysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
References
- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxy-2-nitroaniline.
- Stewart, S. M. (2020, October 19). Nitration of Acetanilide: TLC Analysis [Video]. YouTube.
- Hines, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- BenchChem. (2025). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline.
-
Scribd. (n.d.). Acetanilide Structure and | PDF | Thin Layer Chromatography | Chemical Polarity. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing formation of isomers during nitration of N-phenylacetamides
Welcome to the Technical Support Center for the nitration of N-phenylacetamide (acetanilide). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize the formation of unwanted isomers and maximize the yield of your target p-nitroacetanilide.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of N-phenylacetamide produce both ortho and para isomers?
The acetamido group (-NHCOCH₃) on the N-phenylacetamide molecule is an ortho, para-directing group.[1][2] This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[1] This increased nucleophilicity at these positions makes them more susceptible to attack by the electrophile, the nitronium ion (NO₂⁺).[3]
Q2: Why is the para isomer the major product in the nitration of N-phenylacetamide?
While the acetamido group directs substitution to both the ortho and para positions, the para isomer is predominantly formed due to steric hindrance.[4] The acetamido group is relatively bulky, which physically obstructs the incoming nitronium ion from attacking the adjacent ortho positions. The para position, being further away, is sterically less hindered, making it the more favorable site for substitution.[5]
Q3: I am observing a significant amount of the ortho isomer. What are the likely causes?
Several factors can lead to an increased yield of the ortho-nitroacetanilide isomer. Elevated reaction temperatures can provide the nitronium ion with enough kinetic energy to overcome the steric barrier at the ortho position. The choice of nitrating agent can also influence the isomer ratio; for instance, using acetyl nitrate has been shown to favor the formation of the ortho isomer.[6]
Q4: Can meta-nitroacetanilide be formed during this reaction?
Under standard nitrating conditions (a mixture of nitric and sulfuric acids), the formation of the meta isomer is generally not favored.[4] The acetamido group is an activating group, which directs electrophilic substitution to the ortho and para positions.[5][7] Meta-directing groups are typically deactivating groups that withdraw electron density from the ring.[8][9]
Q5: My final product is a deep yellow to orange color. What does this indicate?
A deep yellow or orange hue in your p-nitroacetanilide product often suggests the presence of p-nitroaniline.[10] This impurity can form if the amide group of N-phenylacetamide or the product is hydrolyzed back to an aniline derivative under the acidic reaction conditions.[10][11] p-Nitroaniline is challenging to remove by simple recrystallization from the desired product.[10]
Troubleshooting Guides
Issue 1: Low Yield of p-Nitroacetanilide
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | Increase the reaction time after the addition of the nitrating mixture. Ensure continuous and efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Loss of Product During Workup | Significant amounts of the product can be lost during filtration and washing steps if not performed carefully. | When filtering, ensure the complete transfer of the precipitated product to the funnel. Use ice-cold water for washing to minimize the dissolution of the p-nitroacetanilide.[12] |
| Suboptimal Temperature Control | If the temperature is too high, side reactions, including the formation of dinitro products and degradation, can occur, leading to a lower yield of the desired monosubstituted product.[13] | Maintain a low reaction temperature, typically below 10°C, especially during the addition of the nitrating mixture.[3][14] |
| Excessive Use of Recrystallization Solvent | Using too much solvent during recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor, thus reducing the recovered yield.[15] | Use the minimum amount of hot solvent required to dissolve the crude product completely.[16] |
Issue 2: High Percentage of o-Nitroacetanilide Isomer
| Potential Cause | Explanation | Recommended Solution |
| Elevated Reaction Temperature | Higher temperatures provide more energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the ortho isomer.[17] | Strictly control the temperature of the reaction mixture, keeping it below 10°C, and ideally between 0-5°C, during the addition of the nitrating agent.[4][14] |
| Concentration of Acids | The concentration of the nitric and sulfuric acids can influence the reactivity of the nitrating species and affect the isomer distribution. | Use concentrated acids as specified in established protocols. The use of fuming nitric acid can sometimes lead to less selective reactions.[12] |
| Rate of Addition of Nitrating Mixture | A rapid addition of the nitrating mixture can cause localized increases in temperature, favoring ortho-substitution. | Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure efficient heat dissipation and maintain a uniform low temperature.[10][12] |
Experimental Protocols
Protocol 1: Selective Synthesis of p-Nitroacetanilide
This protocol is optimized to favor the formation of the para isomer.
Materials:
-
N-phenylacetamide (acetanilide)
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Distilled water
-
Ethanol
Procedure:
-
Dissolution of Acetanilide: In a beaker, dissolve 3.0 g of finely powdered N-phenylacetamide in 3.0 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[12]
-
Cooling: Cool the solution in an ice bath.
-
Addition of Sulfuric Acid: While stirring, slowly add 6.0 mL of concentrated sulfuric acid to the cooled solution. The mixture will warm up; continue to cool it in the ice bath until a clear solution is obtained.[12]
-
Preparation of Nitrating Mixture: In a separate test tube, carefully mix 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution.[12] It is crucial to maintain the reaction temperature below 20°C, and ideally below 10°C, throughout the addition.[12][14]
-
Reaction Completion: After the addition is complete, remove the reaction vessel from the ice bath and let it stand at room temperature for about 30-60 minutes to allow the reaction to go to completion.[4][12]
-
Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice and stir well.[12] A solid precipitate of the crude product will form.
-
Filtration and Washing: Allow the precipitate to stand for about 15 minutes, then collect the solid by vacuum filtration.[4] Wash the crystals thoroughly with cold water until the washings are neutral to litmus paper to remove any residual acid.[4][12]
Protocol 2: Purification of p-Nitroacetanilide by Recrystallization
This procedure separates the desired p-nitroacetanilide from the more soluble o-nitroacetanilide isomer.[18][19]
Procedure:
-
Dissolution: Transfer the crude, air-dried product to a flask. Add a minimum amount of hot ethanol to dissolve the solid completely.[4]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of p-nitroacetanilide. The o-nitroacetanilide, being more soluble in ethanol, will largely remain in the filtrate.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[16] Dry the crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified crystals. Pure p-nitroacetanilide has a melting point in the range of 215-217°C.[15] A sharp melting point within this range indicates high purity.
Mechanistic Insights and Control Strategies
The nitration of N-phenylacetamide is a classic example of an electrophilic aromatic substitution reaction. The key to controlling the isomer distribution lies in understanding the interplay of electronic and steric effects.
Reaction Mechanism Workflow
Caption: Mechanism of N-phenylacetamide nitration.
Logical Flow for Isomer Control
Caption: Strategy for selective para-nitration.
References
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. [Link]
-
Activating and Deactivating Groups. Chemistry Steps. [Link]
-
Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... brainly.com. (2023). [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Scribd. [Link]
-
EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Chad's Prep. [Link]
-
Lec4 - Activating and Deactivating Groups. YouTube. (2024). [Link]
-
Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... brainly.com. (2023). [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. (2020). [Link]
-
Synthesis of p-nitroacetanilide-Nitration. Lu Le Laboratory. (2013). [Link]
-
Preparation of p-Nitroacetanilide. BYJU'S. (2020). [Link]
-
EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. eGyanKosh. [Link]
-
Preparation of p-nitroacetanilide from Acetanilide. Slideshare. [Link]
-
Nitration of Benzene. Chemistry Steps. [Link]
-
Aromatic Nitration and Sulfonation. Chemistry LibreTexts. (2019). [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]
-
Directional nature of the acetamido group in electrophilic substitution reaction. Stack Exchange. (2018). [Link]
-
p-Nitroacetanilide Study Material. Unacademy. [Link]
-
In preparation of pnitroacetanilide another mirror class 12 chemistry CBSE. Vedantu. [Link]
-
In preparation of p-nitroacetanilide another mirror product is formed. askIITians. [Link]
-
Preparation of p nitroacetanylide from Acetanilide. YouTube. (2015). [Link]
-
Nitration of alkylbenzenes in acid medium: Regioselectivity of the reaction and acidity of the medium. ResearchGate. [Link]
-
(PDF) Nitration of Acetanilide. ResearchGate. [Link]
-
Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3... ResearchGate. [Link]
-
Recrystallizing nitroacetanilide. Reddit. (2018). [Link]
-
Why is nitration done at comparatively low temperatures? Quora. (2018). [Link]
-
The acetamido group is a in an electrophilic aromatic substitution reaction... Chegg. (2023). [Link]
-
What is the mechanism of Acetanilide? Patsnap Synapse. (2024). [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. (2024). [Link]
-
Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
-
Electrophilic Aromatic Substitution. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. [Link]
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education - ACS Publications. [Link]
-
Acetanilide. Wikipedia. [Link]
-
Solved Questions 1. Write a mechanism for nitration of... Chegg.com. (2021). [Link]
-
Preparation of Aniline From Acetanilide (Hydrolysis). Scribd. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
- 13. quora.com [quora.com]
- 14. jcbsc.org [jcbsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. magritek.com [magritek.com]
- 19. In preparation of pnitroacetanilide another mirror class 12 chemistry CBSE [vedantu.com]
challenges in the scale-up synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Answering the call of complex synthetic challenges requires a blend of foundational knowledge and practical, field-tested wisdom. This Technical Support Center is dedicated to providing researchers, chemists, and process development professionals with a comprehensive guide to the scale-up synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide (CAS: 7357-66-6). As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing instead on the underlying chemical principles, troubleshooting logic, and proactive strategies to ensure a successful and scalable synthesis.
Synthesis Overview: The Acetylation of a Deactivated Aniline
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a classic electrophilic substitution reaction, specifically an N-acetylation. The core of the reaction is the nucleophilic attack of the amino group of 5-Bromo-4-methoxy-2-nitroaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
The primary challenge in this synthesis stems from the electronic nature of the starting material. The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the amine significantly reduces the nucleophilicity of the nitrogen atom[1][2]. This deactivation means the reaction is often slower than the acetylation of simple anilines and may require specific conditions to proceed to completion efficiently.
Troubleshooting Guide & Scale-Up Considerations
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis, from bench-scale experiments to pilot-plant scale-up.
Category 1: Reaction Initiation & Completion
Question: My reaction is sluggish, and TLC analysis shows a significant amount of starting material even after several hours. What is happening?
Answer: This is the most common challenge and is directly related to the reduced nucleophilicity of the starting aniline. The ortho-nitro group withdraws electron density from the amino group, making it a weaker nucleophile[1].
-
Causality: The lone pair on the amine nitrogen is less available to attack the carbonyl of the acetic anhydride. Without sufficient energy to overcome this activation barrier, the reaction will be slow or may stall.
-
Solutions:
-
Thermal Input: Gently heating the reaction mixture is often necessary. A target temperature of 50-80°C is a good starting point. Use a well-calibrated heating mantle and monitor the internal temperature.
-
Solvent Choice: While glacial acetic acid is a common solvent that can also participate in the reaction, its acidity can protonate the starting aniline, further reducing its nucleophilicity. In some cases, switching to a non-protic solvent like N,N-Dimethylformamide (DMF) or using a co-solvent might be beneficial, although this complicates solvent removal. For most applications, optimizing the reaction in acetic acid is preferable.
-
Catalysis: While not always necessary, the addition of a catalytic amount of a stronger acid, like sulfuric acid, can sometimes activate the acetic anhydride, but this should be approached with caution as it can also lead to side reactions or degradation if not carefully controlled.
-
Question: Upon scale-up, I noticed a slight exotherm after adding acetic anhydride, but the main exotherm occurred during the water quench. How do I manage this?
Answer: This observation is key to safe scale-up. The reaction of the aniline with acetic anhydride is only mildly exothermic. The major thermal hazard comes from quenching the excess, unreacted acetic anhydride with water, which is a highly exothermic and rapid hydrolysis reaction[3][4].
-
Causality: The hydrolysis of acetic anhydride to acetic acid has a high heat of reaction. On a large scale, this heat can accumulate rapidly, potentially boiling the solvent and creating a pressure buildup.
-
Scale-Up Protocol:
-
Reverse Quench: Instead of adding the reaction mixture to water, slowly add water to the cooled reaction mixture. This allows the bulk of the reaction mass to absorb the heat generated.
-
Controlled Addition: Use a calibrated addition funnel or pump to add the quench water at a rate that allows your cooling system to maintain a steady internal temperature (e.g., below 30°C).
-
Adequate Cooling: Ensure your reactor is equipped with a cooling jacket or coils with sufficient capacity to handle the total heat load of the quench.
-
Category 2: Product Isolation & Purity
Question: After pouring the reaction mixture into water, my product "oiled out" instead of precipitating as a solid. Why?
Answer: "Oiling out" is a common issue in crystallization and precipitation, indicating that the product's melting point is lower than the temperature of the solution, or that impurities are depressing the melting point and interfering with crystal lattice formation.
-
Causality: The presence of unreacted starting material, acetic acid, or other soluble impurities can act as a solvent for your product, preventing it from crystallizing properly.
-
Solutions:
-
Ensure Complete Reaction: Use TLC to confirm the complete consumption of the starting aniline before quenching. An incomplete reaction is a primary cause of oily products.
-
Vigorous Stirring: During the quench, stir the mixture vigorously. High agitation creates smaller droplets, increasing the surface area and promoting the formation of solid nuclei.
-
Scratching: In the lab, scratching the inside of the flask with a glass rod can provide a surface for nucleation.
-
"Seeding": If you have a small amount of pure, solid product, adding a "seed" crystal to the quenched mixture can initiate crystallization.
-
Solvent Trituration: If the product remains an oil, decant the aqueous layer. Add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stirring the oil with this solvent can often induce solidification.
-
Question: My final product has a brownish or yellowish tint, not the expected off-white/light yellow color. How can I improve its appearance?
Answer: The color is likely due to minor, highly colored impurities, possibly from oxidation of the aniline starting material or side reactions[5].
-
Causality: Anilines, especially when heated under acidic conditions, can be susceptible to slight oxidation, forming colored byproducts.
-
Purification Strategy:
-
Recrystallization: This is the most effective method. A mixed solvent system like ethanol/water is often ideal for acetanilides[6]. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly cloudy. Allow it to cool slowly.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution before filtering. The carbon will adsorb the colored impurities. Use carbon sparingly, as it can also adsorb your product and reduce the yield.
-
Logical Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision-tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters to control for this synthesis? The three most critical parameters are:
-
Temperature: To ensure the reaction proceeds at a reasonable rate without degradation.
-
Stoichiometry: A slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) is typically used to ensure full conversion of the limiting aniline.
-
Moisture Control: Acetic anhydride reacts with water. While the reaction is often performed in glacial acetic acid, extraneous moisture should be avoided to prevent titrating your reagent.
Q2: Which is a better acetylating agent: acetic anhydride or acetyl chloride? For scale-up, acetic anhydride is strongly preferred. Acetyl chloride is more reactive but produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires scrubbers and specialized handling equipment. Acetic anhydride's byproduct is acetic acid, which is already the solvent in many procedures and is much easier to handle[4].
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase that gives good separation between the starting aniline and the product acetanilide (e.g., a mixture of ethyl acetate and hexane). The product, being more polar due to the amide group but lacking the basic amine, will have a different Rf value than the starting material. The reaction is complete when the spot corresponding to the starting aniline is no longer visible.
Q4: What are the key safety precautions for this synthesis?
-
Acetic Anhydride: It is corrosive, a lachrymator (causes tearing), and reacts violently with water[3][7]. Always handle it in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Glacial Acetic Acid: It is corrosive and can cause severe skin burns.
-
Quenching: Be prepared for the exotherm when quenching excess acetic anhydride with water, especially at scale.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure based on standard acetylation methods for deactivated anilines[6][7][8].
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 5-Bromo-4-methoxy-2-nitroaniline | 247.06 | 10.0 | 2.47 g | Starting material (limiting reagent) |
| Acetic Anhydride | 102.09 | 12.0 | 1.22 g (1.1 mL) | 1.2 equivalents |
| Glacial Acetic Acid | 60.05 | - | ~10 mL | Solvent |
| Deionized Water | 18.02 | - | ~100 mL | For precipitation/workup |
| Ethanol | 46.07 | - | As needed | For recrystallization |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-methoxy-2-nitroaniline (2.47 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (10 mL) and stir to dissolve the solid. Add acetic anhydride (1.1 mL, 12.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture in an oil bath set to 60-70°C. Monitor the reaction progress by TLC every 30-60 minutes until the starting aniline spot is consumed (typically 2-4 hours).
-
Workup & Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, place 100 mL of ice-cold deionized water with vigorous stirring. Slowly pour the reaction mixture into the cold water. A light-colored solid should precipitate.
-
Isolation: Continue stirring the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.
-
Purification (if necessary): Recrystallize the crude solid from a minimal amount of hot ethanol/water to obtain the pure N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Expected Characterization Data
While specific experimental data for this exact compound is not widely published, the following are expected characteristic signals based on its structure and data from close analogs[9][10].
| Analysis Method | Expected Result |
| Appearance | Off-white to light yellow solid |
| Melting Point | Expected to be a sharp melting point, likely >100°C. For comparison, N-(4-methoxy-2-nitrophenyl)acetamide melts at 117-118°C[11]. |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.0 (s, 1H, NH), ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.1 (s, 3H, COCH₃). The two aromatic protons would appear as singlets due to their lack of adjacent proton coupling. |
| IR Spectroscopy | ν ~3300-3200 cm⁻¹ (N-H stretch), ~1680-1660 cm⁻¹ (Amide I, C=O stretch), ~1550 & ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), ~1250 cm⁻¹ (Ar-O-CH₃ stretch). |
References
-
OICC Press. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.). Retrieved January 14, 2026, from [Link]
-
J.T. Baker. (2005). Acetic Anhydride Material Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384–388. Retrieved from [Link]
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline? Retrieved January 14, 2026, from [Link]
-
BioMagResBank. (n.d.). N-[(5-bromo-2-methoxyphenyl)methyl]acetamide. Retrieved January 14, 2026, from [Link]
-
askIITians. (2025). What is the action of the following reagents on aniline? Acetic anhydride. Retrieved January 14, 2026, from [Link]
-
ChemSynthesis. (2025). N-(4-methoxy-2-nitrophenyl)acetamide. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved January 14, 2026, from [Link]
-
Hines, J. K., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Chemsrc. (2025). N-(4-Bromo-2-nitrophenyl)acetamide. Retrieved January 14, 2026, from [Link]
-
Filo. (2025). Assertion (A) : Reason ( R ) : Acetylation of aniline results in decrease of electron density on nitrogen. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and mechanism. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assertion (A) : Reason ( R ) : Acetylation of aniline results in decreas.. [askfilo.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitroaromatic Compounds
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for managing the significant exothermic risks associated with these reactions. The information is structured to address specific, practical challenges encountered during experimental work, grounded in established safety protocols and chemical principles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides solutions to specific problems that may arise during nitration experiments. Each issue is addressed with immediate actions, potential causes, and preventative measures to ensure both the safety and success of your synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising rapidly and uncontrollably, and it is not responding to standard cooling adjustments. What are the immediate steps I should take, and what are the likely underlying causes?
Answer: An uncontrolled and rapid temperature increase is a clear indicator of a thermal runaway reaction, a dangerous situation where the reaction rate accelerates, generating heat faster than the system can dissipate it.[1][2] This positive feedback loop can lead to a violent release of energy, potentially causing equipment failure, fire, or an explosion.[1]
Immediate Actions:
-
Stop Reagent Addition Immediately: The first and most critical step is to cease the addition of the nitrating agent or any other reactants to prevent fueling the runaway reaction.[1][3]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity. If an emergency cooling system is available, activate it immediately.[1]
-
Prepare for Quenching (Last Resort): Have a quenching agent, such as a large volume of cold water or a suitable chemical inhibitor, ready for immediate use.[1] Caution: Quenching a nitration reaction with water is itself a highly exothermic process due to the dilution of concentrated sulfuric acid and should only be performed as a last resort when all other control measures have failed and with extreme caution and appropriate personal protective equipment (PPE).[3][4]
-
Alert Personnel and Evacuate if Necessary: Inform your supervisor and colleagues of the situation. Be prepared to evacuate the area if the temperature continues to rise uncontrollably. Follow all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction.
-
Prevention: Before starting the experiment, ensure your cooling bath or circulator is appropriate for the anticipated heat load. For highly exothermic reactions, a larger temperature differential between the coolant and the reaction mixture is necessary. Reaction calorimetry can be used to determine the heat of reaction and ensure adequate cooling capacity.[5][6]
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat at a rate that overwhelms the cooling system's ability to dissipate it.[3]
-
Poor Agitation: Inefficient stirring can lead to the formation of localized "hot spots" where reactant concentrations are high, initiating a runaway that can propagate throughout the mixture.[1][3]
-
Prevention: Ensure vigorous and consistent agitation to maintain a homogenous mixture and facilitate efficient heat transfer to the cooling surfaces.[1]
-
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the rate of nitration may be slow, leading to a buildup of the nitrating agent. A subsequent, small increase in temperature can then trigger a rapid and highly exothermic reaction of the accumulated reagent.[3]
-
Prevention: Maintain the reaction temperature within the optimal range for the specific nitration. Reaction calorimetry can help identify the safe operating temperature window.[9]
-
-
Contamination: Impurities can catalyze decomposition reactions, significantly lowering the thermal stability of the nitroaromatic compounds.[1]
-
Prevention: Use clean, dry glassware and high-purity reagents to avoid introducing contaminants.
-
Diagram: Emergency Response Workflow for a Temperature Excursion
Caption: Emergency response workflow for a temperature excursion.
Issue 2: Low Yield of the Desired Nitroaromatic Product
Question: My nitration reaction has resulted in a disappointingly low yield. What are the common factors that could be responsible for this?
Answer: Low yields in aromatic nitration can be attributed to several factors, ranging from incomplete reaction to product loss during work-up. A systematic evaluation of the reaction parameters and isolation procedure is necessary to identify the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Consider extending the reaction time or cautiously increasing the reaction temperature.[3] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Suboptimal Nitrating Agent or Conditions: The chosen nitrating agent or the acid concentrations may not be suitable for the specific substrate.
-
Solution: For deactivated aromatic rings, a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid) may be required.[10] Conversely, for highly activated rings, milder conditions (e.g., dilute nitric acid, lower temperature) are necessary to prevent side reactions.[3] The ratio of nitric acid to sulfuric acid is also a critical parameter that should be optimized.[3]
-
-
Poor Work-up and Isolation Technique: Significant product loss can occur during the quenching and extraction phases.
-
Solution: Ensure the quenching process is performed carefully by slowly adding the reaction mixture to a large volume of ice-water to facilitate product precipitation and dissipate the heat of dilution.[3] Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. The work-up procedure, including washing and drying steps, should be optimized for the specific nitroaromatic compound.[11]
-
-
Side Reactions: The formation of byproducts, such as dinitrated or oxidized species, can reduce the yield of the desired product.
Issue 3: Poor Regioselectivity (Incorrect Isomer Distribution)
Question: I am obtaining a mixture of ortho, meta, and para isomers, with a low proportion of the desired isomer. How can I improve the regioselectivity of my nitration reaction?
Answer: The regioselectivity of electrophilic aromatic nitration is governed by the directing effects of the substituents already present on the aromatic ring.[13] Achieving high regioselectivity often requires careful control of reaction conditions and, in some cases, the use of alternative nitrating strategies.
Factors Influencing Regioselectivity and Strategies for Control:
-
Substituent Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) are typically ortho, para-directing, while electron-withdrawing groups (e.g., -CF₃, -NO₂) are meta-directing.[13] Understanding the electronic nature of the substituents on your starting material is the first step in predicting the major product.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitronium ion to the ortho position, leading to a higher proportion of the para isomer.
-
Strategy: While difficult to modify, understanding the steric environment of your substrate can help rationalize the observed isomer distribution.
-
-
Reaction Temperature: In some cases, lower reaction temperatures can favor the formation of the para isomer over the ortho isomer due to the slightly higher activation energy for ortho substitution.
-
Strategy: Conduct the nitration at the lowest practical temperature that still allows for a reasonable reaction rate.
-
-
Choice of Nitrating Agent and Catalyst: The nature of the nitrating agent and the presence of a catalyst can influence isomer ratios.
-
Strategy: Explore alternative nitrating systems. For instance, nitration using solid acid catalysts like zeolites has been shown to enhance para-selectivity in some cases.[14] Other nitrating agents, such as acyl nitrates or nitronium salts, may offer different selectivity profiles compared to the standard mixed acid system.[15]
-
-
Protecting Groups: For highly activated systems like anilines, the amino group can be acetylated to form an acetanilide. This not only protects the amine from oxidation but also moderates its activating effect and directs nitration primarily to the para position.[16]
Diagram: Decision Tree for Troubleshooting Nitration Issues
Caption: Decision tree for troubleshooting common nitration issues.
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects and safety considerations of performing aromatic nitration reactions.
Q1: What are the primary causes of a thermal runaway during nitration? A1: The main causes include inadequate cooling, adding the nitrating agent too quickly, poor agitation leading to localized hot spots, accumulation of unreacted reagents, and the presence of contaminants that can lower the decomposition temperature of the nitro compounds.[1] Nitration reactions are highly exothermic, and any failure in heat removal can initiate a runaway.[1][17]
Q2: What are the initial warning signs of an impending thermal runaway? A2: Early warning signs include a sudden and unexpected increase in the reaction temperature that does not respond to cooling, a rise in pressure within the reactor, a noticeable change in the color of the reaction mixture, and the evolution of brown-yellow fumes, which are toxic nitrogen dioxide (NO₂) gas.[1] Continuous monitoring of temperature and pressure is therefore essential for early detection.[7]
Q3: How can I safely scale up a nitration reaction from the lab to a pilot plant? A3: Scaling up exothermic reactions like nitration is challenging due to the decrease in the surface-area-to-volume ratio, which reduces heat transfer efficiency.[6] A thorough safety assessment, including reaction calorimetry (RC1) and differential scanning calorimetry (DSC), is crucial to understand the thermal hazards.[5][17] This data helps in designing an adequate cooling system and defining safe operating parameters.[6] Continuous flow chemistry is an increasingly popular and safer alternative for scaling up hazardous reactions, as microreactors offer vastly superior heat transfer and control.[18][19][20]
Q4: Are there safer alternatives to the standard mixed acid (HNO₃/H₂SO₄) nitrating system? A4: Yes, several alternative nitrating agents have been developed to mitigate the hazards associated with mixed acid. These include nitrate salts (e.g., bismuth nitrate pentahydrate), which can offer milder reaction conditions and avoid the use of highly corrosive acids.[12][21] Other alternatives include acyl nitrates and nitronium salts like nitronium tetrafluoroborate, although these can also be thermally sensitive.[12][15] The choice of nitrating agent depends on the substrate's reactivity and the desired selectivity.
Q5: What is the correct procedure for quenching a nitration reaction at the end of the experiment? A5: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[3] This serves two purposes: it dilutes the highly concentrated acids and effectively dissipates the significant heat generated during this dilution. The nitroaromatic product, which is often insoluble in water, will then precipitate and can be collected by filtration or extracted with a suitable organic solvent.[11]
Q6: Why is vigorous agitation so critical in preventing thermal runaway? A6: Vigorous agitation is essential for ensuring uniform temperature distribution throughout the reaction mixture and promoting efficient heat transfer to the cooling system.[1] Without adequate stirring, localized concentrations of reactants and "hot spots" can form, which are common precursors to thermal runaway events.[3]
Data Summary Tables
Table 1: Properties and Hazards of Common Nitrating Agents
| Nitrating Agent | Composition | Reactivity | Key Hazards |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | High | Highly corrosive, strong oxidizer, generates toxic NO₂ fumes, highly exothermic reaction with water.[7][22][23] |
| Fuming Nitric Acid | HNO₃ with dissolved NO₂ | Very High | Extremely corrosive and oxidizing, highly toxic fumes, reacts violently with organic materials.[10] |
| Acyl Nitrates | e.g., Acetyl nitrate | Moderate to High | Can be thermally unstable and potentially explosive.[12] |
| Nitronium Salts | e.g., NO₂BF₄ | High | Powerful nitrating agents, but can be moisture-sensitive and require anhydrous conditions.[15] |
| Metal Nitrates | e.g., Bi(NO₃)₃·5H₂O | Mild to Moderate | Generally safer, avoids strong acids, but can generate metal waste.[21] |
Experimental Protocols
General Protocol for the Nitration of an Aromatic Compound (e.g., Toluene)
Disclaimer: This is a generalized procedure and must be adapted based on the specific substrate and scale. A thorough risk assessment must be conducted before carrying out any nitration reaction.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid.[3] Maintain the temperature of the mixture below 10°C during this addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic substrate (e.g., toluene) in a suitable solvent if necessary (often, excess sulfuric acid acts as the solvent). Cool this mixture to the desired reaction temperature (e.g., 0-5°C) using an ice-salt bath.[3]
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the aromatic compound.[3] The rate of addition must be carefully controlled to ensure the internal temperature does not exceed the set limit.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a predetermined time. Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[3][11]
-
Work-up and Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. If the product is a liquid, separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by distillation.
Diagram: General Experimental Workflow for Aromatic Nitration
Caption: General experimental workflow for aromatic nitration.
References
- Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- Mettler Toledo. (n.d.). Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Benchchem. (n.d.). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
- MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- PMC - NIH. (2014). Continuous flow nitration in miniaturized devices.
- YouTube. (2024). Nitration reaction safety.
- Nitration and flow chemistry. (n.d.).
- ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- Ingenta Connect. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis.
- ResearchGate. (2025). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
- ResearchGate. (n.d.). Development of nitrating reagents.
- AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3). Safety Data Sheet.
- CAMEO Chemicals - NOAA. (n.d.). NITRATING ACID MIXTURE, SPENT.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). Nitration of aromatic compounds. CA2356564A1.
- ElectronicsAndBooks. (n.d.). Adiabatic calorimetry for safety studies in nitration processes.
- MDPI. (n.d.). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016).
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
- Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
- ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Sciencemadness.org. (2012). Runaway reactions.
- JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- NITRIC ACID SAFETY. (n.d.).
- Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- PubMed - NIH. (n.d.). Nitroaromatic compounds, from synthesis to biodegradation.
- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 15. CA2356564A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Nitration and flow chemistry [ace.ewapub.com]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 21. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 22. eastharbourgroup.com [eastharbourgroup.com]
- 23. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide degradation pathways and prevention
Welcome to the technical support center for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent unwanted degradation and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Concerns
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a substituted nitroaromatic compound. Its stability is primarily influenced by the three key functional groups: the acetamide, the nitro group, and the substituted aromatic ring. Understanding the reactivity of these groups is fundamental to troubleshooting degradation issues. The principal degradation pathways to be aware of are amide hydrolysis , nitro group reduction , and photodegradation .
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in a question-and-answer format.
FAQ 1: My sample shows an unexpected new peak in the HPLC analysis after storage in an aqueous buffer. What could be the cause?
Answer: The most probable cause is the hydrolysis of the acetamide group. Amides are susceptible to hydrolysis, especially under acidic or alkaline conditions, to yield a carboxylic acid and an amine.[1][2][3] In this case, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide would degrade into 5-Bromo-4-methoxy-2-nitroaniline and acetic acid.
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your buffer. Even nominally neutral buffers can shift in pH over time or due to dissolved CO2.
-
Analytical Confirmation: To confirm hydrolysis, you can use LC-MS to check for a peak corresponding to the molecular weight of 5-Bromo-4-methoxy-2-nitroaniline.
-
Buffer Selection: For future experiments, consider using a freshly prepared buffer and assess the compound's stability in a small-scale, short-term study across a range of pH values (e.g., pH 5, 7, 9) to determine the optimal pH for stability.
Prevention:
-
Store aqueous solutions for the shortest possible duration.
-
If long-term storage in solution is necessary, perform stability studies to identify the optimal pH and temperature. Consider storing at -20°C or -80°C.
-
For long-term storage, it is best to keep the compound as a dry solid.[4][5]
FAQ 2: I am using the compound in a cellular assay with reducing agents (e.g., DTT, TCEP) and am seeing a loss of the parent compound. What is happening?
Answer: The nitro group on the aromatic ring is susceptible to reduction, which converts it to an amino group.[6][7][8] This is a common transformation in organic chemistry and can be initiated by various reducing agents, including biological ones present in cell lysates or specific chemical reagents in your assay. The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[6][7]
Troubleshooting Steps:
-
Identify Reducing Agents: Review your experimental protocol to identify all potential reducing agents. This includes not only deliberately added reagents but also components of cell culture media or cell lysates.
-
Control Experiments: Run control experiments with your compound in the assay medium without cells or with heat-inactivated cell lysate to distinguish between chemical and enzymatic reduction.
-
Analytical Monitoring: Use LC-MS to look for the appearance of N-(5-bromo-4-methoxy-2-aminophenyl)acetamide, the expected reduction product.
Prevention:
-
If possible, substitute the reducing agent with a non-interfering alternative.
-
Minimize the incubation time of the compound with the reducing agent.
-
If the reduction is enzymatic, consider using a cell-free system or purified enzymes if your experimental design allows.
FAQ 3: The color of my solid compound has changed from yellow to a brownish hue after being left on the lab bench. Is it degrading?
Answer: A color change often indicates degradation. For nitroaromatic compounds, this can be due to photodegradation, especially upon exposure to UV or even ambient light.[9][10][11] Photodegradation can lead to a complex mixture of products. Additionally, prolonged exposure to heat can cause thermal degradation.
Troubleshooting Steps:
-
Assess Storage Conditions: Review how the compound was stored. Was it exposed to direct sunlight or strong laboratory lighting? Was it stored near a heat source?
-
Purity Check: Re-analyze the sample by HPLC or another suitable method to quantify the purity and identify any new degradation peaks.
Prevention:
-
Light Protection: Always store N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the compound in a cool, dry, and well-ventilated place as recommended in safety data sheets for similar compounds.[4][5][12] For long-term storage, refrigeration (2-8 °C) is advisable.
-
Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
III. Degradation Pathways Overview
To aid in identifying potential degradation products, the primary pathways are summarized below.
A. Hydrolytic Degradation (Acidic/Basic Conditions)
This pathway involves the cleavage of the amide bond.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the compound hydrolyzes to 5-Bromo-4-methoxy-2-nitroaniline and acetic acid.[1][2]
-
Base-Catalyzed Hydrolysis: In the presence of a base, the compound hydrolyzes to form the salt of acetic acid and 5-Bromo-4-methoxy-2-nitroaniline.[1][2]
Caption: Amide Hydrolysis Pathway.
B. Reductive Degradation
This pathway involves the reduction of the nitro group to an amine.
-
Chemical or Catalytic Reduction: Reagents like Sn/HCl, Fe/NH4Cl, or catalytic hydrogenation (e.g., H2, Pd/C) can reduce the nitro group.[6][8]
-
Biological Reduction: Enzymes such as nitroreductases can also catalyze this transformation.[7]
Caption: Nitro Group Reduction Pathway.
IV. Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide under various conditions.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide reference standard
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of desired pH (e.g., phosphate, acetate)
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each condition to be tested (e.g., different pH buffers, presence of a reducing agent), dilute the stock solution with the respective aqueous medium to a final concentration of ~50 µg/mL.
-
Prepare a "time zero" (T0) sample by immediately diluting the stock solution with the mobile phase or a solvent mixture that ensures stability.
3. Stress Conditions (Example):
-
Acid Hydrolysis: 0.1 M HCl at 40 °C.
-
Base Hydrolysis: 0.1 M NaOH at 40 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
4. HPLC Method (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
5. Analysis:
-
Inject the T0 sample to establish the initial purity and retention time.
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject samples from each stress condition.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks. Calculate the percentage of degradation.
V. Summary of Potential Degradants and Analytical Data
The following table summarizes the likely degradation products and their expected mass spectrometric data.
| Degradation Pathway | Potential Degradant | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Amide Hydrolysis | 5-Bromo-4-methoxy-2-nitroaniline | C₇H₇BrN₂O₃ | 247.97 / 249.97 |
| Nitro Reduction | N-(5-Bromo-4-methoxy-2-aminophenyl)acetamide | C₉H₁₁BrN₂O₂ | 259.00 / 261.00 |
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in characteristic M and M+2 peaks in the mass spectrum.
VI. References
-
BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from
-
BYJU'S. (2023, March 12). Hydrolysis of Acetamide. YouTube. Retrieved from
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1315. Retrieved from
-
Gu, L., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from
-
LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. Chemistry LibreTexts. Retrieved from
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from
-
Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from
-
Wang, Z., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 753–759. Retrieved from
-
ECHEMI. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide SDS. Retrieved from
-
CymitQuimica. (2024, December 19). Safety Data Sheet N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide. Retrieved from
-
Fisher Scientific. (2025, December 24). Safety Data Sheet 4'-Methoxy-2'-nitroacetanilide. Retrieved from
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 799–802. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
solvent effects on the yield and purity of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a particular focus on how solvent selection critically impacts reaction yield and product purity. Here, we will address common challenges and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely solvent-related causes?
Answer: Low yields in the nitration of acetanilides can often be traced back to the reaction solvent. Several factors may be at play:
-
Incomplete Dissolution of Starting Material: The starting material, N-(5-bromo-4-methoxyphenyl)acetamide, must be fully dissolved for the reaction to proceed efficiently. If the solvent does not adequately dissolve the substrate, the reaction will be heterogeneous and slow, leading to a lower yield. Glacial acetic acid is an excellent choice as it is a polar protic solvent capable of dissolving acetanilides, often with gentle warming.[1][2][3]
-
Suboptimal Solvent Polarity: The nitration reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which involves the formation of a positively charged intermediate known as an arenium ion (or sigma complex).[4][5] Polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate.[6] If you are using a non-polar solvent, the reaction rate may be significantly slower, resulting in a low yield within a typical reaction time.
-
Side Reactions Promoted by the Solvent: While less common with robust solvents like glacial acetic acid, other solvents could potentially lead to side reactions. For instance, if the solvent has nucleophilic properties, it might compete with the aromatic ring in reacting with the nitrating agent.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding the nitrating mixture, ensure your starting material is fully dissolved in the chosen solvent (e.g., glacial acetic acid). Gentle warming can facilitate this process, but the solution must be cooled to the appropriate reaction temperature (typically 0-10°C) before proceeding with nitration.[3][7]
-
Solvent Choice: If you are not using glacial acetic acid, consider switching to it. Its ability to dissolve the starting material and stabilize the reaction intermediate makes it a highly effective solvent for this type of reaction.[1][2][8]
-
Reaction Time and Temperature: While this guide focuses on solvents, remember that low temperatures are crucial to prevent over-nitration and degradation.[3][7] Ensure you are maintaining the recommended temperature range. If the reaction is sluggish due to a less polar solvent, a longer reaction time at a controlled low temperature might be necessary.
Question 2: My final product is impure, showing multiple spots on TLC. How can solvent choice during reaction and purification address this?
Answer: Product impurity is a common challenge, often stemming from the formation of isomers, dinitrated byproducts, or residual starting materials. Both the reaction and recrystallization solvents play a pivotal role in achieving high purity.
-
Reaction Solvent and Isomer Formation: The acetamido group is an ortho-, para-director. In the case of N-(5-bromo-4-methoxyphenyl)acetamide, the primary directing influence comes from the powerful activating methoxy and acetamido groups. However, the choice of solvent can influence the regioselectivity of the nitration. A well-chosen solvent like glacial acetic acid provides a controlled environment for the reaction.[1][2]
-
Preventing Dinitration: The formation of dinitrated products occurs if the reaction conditions are too harsh. While temperature is the primary control factor, the solvent can play a role in heat dissipation.[7][8] A solvent that allows for efficient stirring and heat transfer from the reaction mixture to the cooling bath is beneficial.
-
Recrystallization Solvent for Purification: This is the most critical step for removing impurities. An ideal recrystallization solvent will dissolve your target compound well at high temperatures but poorly at low temperatures, while impurities will either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[9] For nitroacetanilide derivatives, polar solvents like ethanol or a binary mixture of ethanol and water are often effective.[9][10]
Troubleshooting Steps:
-
Optimize Recrystallization: Experiment with different solvents for recrystallization. A table with suggestions is provided in the FAQ section. Start with 95% ethanol. If the product is too soluble even when cold, try an ethanol/water mixture. The addition of water as an anti-solvent can significantly decrease the solubility of the product at lower temperatures, promoting crystallization.[9][11]
-
Fractional Crystallization: If you have a significant amount of a specific impurity, fractional crystallization might be necessary. This involves a series of recrystallization steps to progressively enrich the desired product.[10]
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to assess the purity of your product after each recrystallization step. This will help you determine if another recrystallization is needed and which solvent system provides the best separation.
Frequently Asked Questions (FAQs)
Q1: Why is glacial acetic acid recommended as the solvent for the nitration reaction?
Glacial acetic acid is highly recommended for several key reasons:
-
Excellent Solvating Power: It effectively dissolves acetanilide derivatives, ensuring a homogeneous reaction mixture.[1][2]
-
Polar Protic Nature: As a polar protic solvent, it can stabilize the charged arenium ion intermediate formed during the electrophilic aromatic substitution, facilitating the reaction.[6]
-
Chemical Inertness: The acetate ion is a poor nucleophile, meaning the solvent itself will not participate in unwanted side reactions.[2][3]
-
Ease of Removal: It is readily removed during the aqueous work-up procedure.[2]
-
Temperature Regulation: It can help in regulating the reaction temperature by absorbing some of the heat generated.[8]
Q2: What are the effects of different reaction solvents on the yield and purity of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide?
While glacial acetic acid is standard, other solvents can be used, though they may present challenges. The following table provides a comparative overview based on general principles of electrophilic aromatic substitution.
| Solvent | Polarity | Expected Effect on Yield | Expected Effect on Purity | Comments |
| Glacial Acetic Acid | Polar Protic | High | High | Ideal solvent for dissolving the starting material and stabilizing the reaction intermediate.[1][2] |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Moderate to Low | Lower polarity may slow the reaction. Less effective at solvating the starting material. |
| Acetonitrile | Polar Aprotic | Moderate | Moderate | Can be a suitable alternative, but may not offer the same level of intermediate stabilization as a protic solvent. |
| Sulfuric Acid | Highly Polar Protic | High | Moderate to Low | While it is part of the nitrating mixture, using it as the primary solvent can lead to excessive sulfonation and other side reactions. |
Q3: Which solvents are best for the recrystallization of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide?
The choice of recrystallization solvent is crucial for obtaining a pure product. The ideal solvent will have a steep solubility curve for the target compound.
| Solvent | Suitability | Rationale |
| Ethanol (95%) | Excellent | Generally provides good solubility at boiling point and poor solubility when cold. A common first choice for nitroacetanilides.[9][10] |
| Ethanol/Water Mixture | Excellent | Highly versatile. The ratio can be adjusted to achieve optimal solubility characteristics. Water acts as an anti-solvent.[10][11] |
| Methanol | Good | Similar to ethanol, but the product might be more soluble, potentially leading to lower recovery. |
| Ethyl Acetate | Moderate | Can be effective, but may also dissolve some impurities. |
| Water | Poor (as a primary solvent) | The product is expected to have very low solubility in water, making it a good anti-solvent but not a primary recrystallization solvent.[9] |
Q4: How do I perform a recrystallization using an ethanol/water mixture?
-
Dissolve the crude product in the minimum amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Experimental Protocol: Synthesis and Purification
This protocol outlines the synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, emphasizing the critical role of solvents.
Step 1: Dissolution of the Starting Material
-
In a clean, dry flask, dissolve N-(5-bromo-4-methoxyphenyl)acetamide in glacial acetic acid (approximately 5-10 mL per gram of starting material) with gentle warming and stirring until a clear solution is obtained.
-
Cool the solution in an ice-salt bath to 0-5°C.
Step 2: Nitration
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution from Step 1, ensuring the temperature of the reaction mixture does not exceed 10°C.[7]
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
Step 3: Product Isolation
-
Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water. This will cause the crude product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
Step 4: Purification by Recrystallization
-
Transfer the crude, air-dried product to a new flask.
-
Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If the product remains insoluble, more hot ethanol can be added. If it is highly soluble, proceed as described in FAQ Q4 for a mixed solvent recrystallization with water.
-
Once a clear, hot solution is obtained, allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low product purity based on solvent choice.
References
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Available at: [Link]
-
Quora. (2017). Why is glacial acetic acid used in the nitration of acetanilide? Available at: [Link]
- Lu Le Laboratory. (2013). Synthesis of p-nitroacetanilide-Nitration.
-
YouTube. (2024). Function of Acetic acid in nitration of acetanilide. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects the information from the search result.)
-
JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). Available at: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]
-
PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jcbsc.org [jcbsc.org]
Validation & Comparative
Interpreting the Mass Spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: A Predictive Comparison Guide
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth technical analysis of the predicted electron ionization (EI) mass spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a polysubstituted aromatic compound. As no published spectrum for this specific molecule is readily available, this document serves as a predictive guide, grounded in the established principles of mass spectrometry and a comparative analysis of the known fragmentation behaviors of its constituent functional groups. This approach allows researchers to anticipate the mass spectrum, aiding in the identification of this compound or its derivatives in complex mixtures.
The Rationale of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[1] This is achieved by bombarding the molecule in the gas phase with a beam of high-energy electrons (typically 70 eV).[2] The energy of these electrons is sufficient to overcome the ionization potential of the molecule, ejecting one of its own electrons to form a positively charged radical ion, known as the molecular ion (M•+). The excess energy absorbed by the molecular ion often leads to its fragmentation into smaller, charged ions and neutral radicals or molecules.[3] It is these charged fragments that are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, providing invaluable clues for its identification.[4]
Predicted Mass Spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
The structure of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide presents a fascinating case for predicting its fragmentation, with multiple competing and interacting functional groups on the aromatic ring.
Molecular Formula: C₉H₉BrN₂O₄
Molecular Weight Calculation:
To predict the mass spectrum, we first need to calculate the exact mass of the molecular ion. This requires using the exact masses of the most abundant isotopes of each element.[5] Notably, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[6][7] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.
Exact Mass of Molecular Ion (M•+):
-
For ⁷⁹Br: (9 * 12.000000) + (9 * 1.007825) + (1 * 78.918337) + (2 * 14.003074) + (4 * 15.994915) = 289.9756 u
-
For ⁸¹Br: (9 * 12.000000) + (9 * 1.007825) + (1 * 80.916291) + (2 * 14.003074) + (4 * 15.994915) = 291.9736 u
Therefore, we predict the molecular ion peaks to appear at m/z 290 and m/z 292 with roughly equal intensity.
Predicted Fragmentation Pathways
The fragmentation of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide will be dictated by the relative stabilities of the resulting fragments and the influence of the various functional groups. The following diagram and table outline the most probable fragmentation pathways.
Caption: Predicted Fragmentation Pathways of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Key Predicted Fragments and Their Origins
| Predicted m/z | Proposed Fragment Structure | Origin and Rationale |
| 290/292 | [C₉H₉BrN₂O₄]•+ | Molecular Ion (M•+) : The presence of this doublet with a 1:1 intensity ratio is a strong indicator of a monobrominated compound.[15] |
| 248/250 | [C₇H₇BrN₂O₃]•+ | Loss of Ketene (-42 u) : A characteristic fragmentation of N-arylacetamides, involving the cleavage of the amide bond and rearrangement.[16] |
| 43 | [CH₃CO]+ | Acylium Ion : Formed by the alpha-cleavage of the amide N-C bond. This is often a prominent peak in the spectra of acetamides. |
| 273/275 | [C₉H₈BrN₂O₃]•+ | Loss of a Hydroxyl Radical (-17 u) : This is a classic "ortho effect" fragmentation for aromatic nitro compounds with an adjacent group containing a hydrogen atom.[17][18] The nitro group can abstract a hydrogen from the amide nitrogen, followed by the elimination of a hydroxyl radical. |
| 244/246 | [C₉H₉BrNO₂]•+ | Loss of Nitrogen Dioxide (-46 u) : A common fragmentation for nitroaromatic compounds, resulting from the cleavage of the C-N bond.[19] |
| 275/277 | [C₈H₆BrN₂O₄]•+ | Loss of a Methyl Radical (-15 u) : Alpha-cleavage of the methoxy group is a typical fragmentation pathway for anisole derivatives. |
| 211 | [C₉H₉N₂O₄]•+ | Loss of a Bromine Radical (-79/81 u) : Cleavage of the C-Br bond, leading to a bromine-free fragment. |
Comparative Analysis of Fragmentation Drivers
The observed mass spectrum will be a composite of these competing fragmentation pathways.
-
Acetamide vs. Methoxy Group Fragmentation: The loss of ketene from the acetamide group (a loss of 42 u) is a very common and often favorable rearrangement. The loss of a methyl radical from the methoxy group (a loss of 15 u) is also expected. The relative intensities of the resulting fragments will depend on the stability of the formed ions.
-
The "Ortho Effect" of the Nitro Group: The proximity of the nitro group to the acetamide substituent is expected to induce specific fragmentation pathways.[17][20] The abstraction of the amide hydrogen by an oxygen of the nitro group, leading to the loss of a hydroxyl radical (OH, 17 u), is a highly probable event. This "ortho effect" can be a powerful diagnostic tool for determining the substitution pattern on the aromatic ring.[18]
-
Influence of the Bromo Substituent: The bromine atom significantly influences the mass spectrum by producing the characteristic M/M+2 isotopic pattern. While the C-Br bond is relatively strong, the loss of the bromine radical is a possible fragmentation pathway, especially in the absence of more favorable fragmentation routes.
Experimental Protocol for Mass Spectrometry Analysis
To obtain an experimental mass spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, the following protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: A standard benchtop GC-MS system equipped with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of aromatic compound. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C. This temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation.
-
GC Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. This program allows for the elution of the compound in a reasonable timeframe while ensuring good peak shape.
-
-
MS Ion Source Temperature: 230 °C. This temperature is a standard starting point for EI and helps to minimize thermal decomposition within the source.
-
Electron Energy: 70 eV. This is the standard electron energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.[2]
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted major fragments.
-
Solvent Delay: A solvent delay of 3-4 minutes is necessary to prevent the high concentration of the solvent from saturating the detector.
-
Conclusion
While an experimental mass spectrum for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is not publicly available, a detailed prediction of its fragmentation pattern under electron ionization can be made based on well-established principles. The key features to anticipate in the spectrum are the prominent molecular ion doublet at m/z 290/292, characteristic fragments arising from the loss of ketene from the acetamide group, and fragments resulting from the "ortho effect" of the nitro group, such as the loss of a hydroxyl radical. This predictive guide provides researchers with a robust framework for identifying this compound and its analogs, demonstrating the power of leveraging foundational knowledge in mass spectrometry for structural elucidation.
References
-
ChemLin. Hydrogen-1 - isotopic data and properties. [Link]
-
Grokipedia. Oxygen-16. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
PubChem. Oxygen-16 atom | H2O | CID 10214376. [Link]
-
PubChem. Nitrogen-14 atom | HN | CID 172638728. [Link]
-
Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. [Link]
-
YouTube. predicting likely fragments in a mass spectrum. [Link]
-
Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]
-
ChemLin. Oxygen-16 - isotopic data and properties. [Link]
-
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
Wikipedia. Carbon-12. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. [Link]
-
EMBL-EBI. nitrogen-14 atom (CHEBI:36938). [Link]
-
EMBL-EBI. oxygen-16 atom (CHEBI:33818). [Link]
-
Michigan State University Department of Chemistry. Masses. [Link]
-
Physics Stack Exchange. Is 12 amu for Carbon-12 exact or rounded? [Link]
-
Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
-
ChemLin. Nitrogen-14 - isotopic data and properties. [Link]
-
ChemLin. Bromine Isotopes - List and Properties. [Link]
-
Pearson. (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a. [Link]
-
PubChem. Nitrogen-14 isotope | N | CID 175670884. [Link]
-
University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Quora. What is the mass of one Carbon 12 atom in grams? [Link]
-
arXiv. Generating Molecular Fragmentation Graphs with Autoregressive Neural Networks. [Link]
-
Pearson. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b. [Link]
-
Wikipedia. Isotopes of hydrogen. [Link]
-
Quora. What is the mass of 1 atom of hydrogen in kg? [Link]
-
Wikipedia. Isotopes of bromine. [Link]
-
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. [Link]
-
PubChem. Oxygen-16 isotope | O | CID 175670889. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
YouTube. Part 9 I Mass Spectrometry I Organic SpectroscopyI Onium Fragmentations & Ortho Effects. [Link]
-
ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]
-
ResearchGate. Molecular peaks of bromide compounds[8]. [Link]
-
AdooQ BioScience. N-(2-Bromo-4-nitrophenyl)acetamide. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
PubChem. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690. [Link]
-
PubMed. Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. [Link]
-
PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
AWS. Supporting Information Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. [Link]
-
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
-
AWS. Supporting Information Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
-
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
Sources
- 1. Carbon-12 - Wikipedia [en.wikipedia.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. whitman.edu [whitman.edu]
- 5. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 6. Bromine Isotopes - List and Properties [chemlin.org]
- 7. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 8. Hydrogen-1 - isotopic data and properties [chemlin.org]
- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 10. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 11. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nitrogen-14 - isotopic data and properties [chemlin.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Oxygen-16 - isotopic data and properties [chemlin.org]
- 15. researchgate.net [researchgate.net]
- 16. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectral Analysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
For researchers, scientists, and professionals in drug development, meticulous characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups within a molecule, providing a vibrational fingerprint that is invaluable for structural confirmation and purity assessment. This guide offers an in-depth analysis of the FT-IR spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a polysubstituted aromatic amide with potential applications in medicinal chemistry.
This technical guide will not only dissect the expected FT-IR spectrum of the target molecule but will also draw objective comparisons with closely related analogues. Through this comparative approach, supported by experimental data from spectral databases, we will illuminate the subtle yet significant influences of substituent positioning on the vibrational modes of the molecule.
The Molecular Architecture: A Vibrational Perspective
Before delving into the spectral analysis, it is crucial to understand the molecular structure of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and the key functional groups that will give rise to characteristic infrared absorptions.
Figure 1. Molecular structure of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide highlighting the key functional groups.
The primary vibrational modes of interest will arise from the following functional groups:
-
Secondary Amide (-NH-CO-): This group will exhibit characteristic N-H stretching and bending, as well as the prominent C=O stretching (Amide I) and N-H bending/C-N stretching (Amide II) bands.
-
Nitro Group (-NO2): The nitro group is characterized by strong and distinct asymmetric and symmetric stretching vibrations.
-
Aromatic Ring (C6H2): The benzene ring will show C-H stretching and out-of-plane bending vibrations, as well as C=C in-ring stretching modes. The substitution pattern will influence the positions of these bands.
-
Methoxy Group (-OCH3): This group will have characteristic C-H stretching and bending vibrations, along with C-O stretching.
-
Bromo Substituent (-Br): The C-Br stretching vibration is expected in the fingerprint region.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol for solid-state FT-IR analysis using the Potassium Bromide (KBr) pellet method is recommended.
Figure 2. A generalized workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet technique.
This self-validating protocol ensures that the obtained spectrum is free from atmospheric interference (H2O, CO2) and that the sample is appropriately prepared for transmission analysis.
FT-IR Spectrum Analysis: A Detailed Band Assignment
Comparison with N-(4-Bromo-2-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide
To provide a robust analysis, we will compare the expected spectrum of our target molecule with the known spectral features of two closely related compounds: N-(4-Bromo-2-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide. This comparative approach allows us to understand the electronic effects of the bromo and methoxy substituents on the vibrational frequencies of the shared functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | Comparative Data: N-(4-Bromo-2-nitrophenyl)acetamide (cm⁻¹) | Comparative Data: N-(4-Methoxy-2-nitrophenyl)acetamide (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3400 | ~3350 | ~3380 |
| Amide | C=O Stretch (Amide I) | 1680 - 1700 | ~1695 | ~1685 |
| Amide | N-H Bend (Amide II) | 1520 - 1540 | ~1530 | ~1535 |
| Nitro | Asymmetric NO₂ Stretch | 1510 - 1530 | ~1520 | ~1515 |
| Nitro | Symmetric NO₂ Stretch | 1340 - 1360 | ~1350 | ~1345 |
| Aromatic | C-H Stretch | 3050 - 3150 | 3100 - 3150 | 3080 - 3120 |
| Aromatic | C=C Stretch | 1580 - 1620, 1450 - 1500 | ~1610, ~1470 | ~1600, ~1480 |
| Methoxy | C-H Stretch | 2850 - 2960 | N/A | ~2840, ~2940 |
| Methoxy | C-O Stretch | 1250 - 1270 | N/A | ~1260 |
| Bromo | C-Br Stretch | 550 - 650 | ~600 | N/A |
Table 1. Predicted and comparative FT-IR peak assignments for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and its analogs. Data for analogs are approximated from publicly available spectra.
Detailed Interpretation of Key Spectral Regions
-
3500-3000 cm⁻¹ Region: A single, sharp to moderately broad peak is expected between 3300 and 3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The presence of an intramolecular hydrogen bond between the N-H and the ortho-nitro group is highly probable, which would typically broaden this peak and shift it to a slightly lower wavenumber. In a study of N-(4-Methoxy-2-nitrophenyl)acetamide, an intramolecular N-H···O hydrogen bond to a nitro-group O atom was confirmed.[1] Aromatic C-H stretching vibrations will appear as weaker bands between 3050 and 3150 cm⁻¹.
-
3000-2800 cm⁻¹ Region: The asymmetric and symmetric C-H stretching vibrations of the methoxy group's methyl moiety are expected in this region, likely around 2960 cm⁻¹ and 2850 cm⁻¹, respectively.
-
1800-1500 cm⁻¹ Region: This region is diagnostically rich.
-
The Amide I band (C=O stretch) will be a very strong and sharp absorption between 1680 and 1700 cm⁻¹. The electron-withdrawing nature of the nitro group and the overall substitution on the ring will likely place this at the higher end of the typical range for secondary amides.
-
The Amide II band (N-H bend and C-N stretch) is expected as a strong peak between 1520 and 1540 cm⁻¹.
-
The asymmetric stretching of the nitro group (-NO2) will present as a very strong band, typically between 1510 and 1530 cm⁻¹. This peak may overlap with the Amide II band, potentially appearing as a broad, intense feature or a doublet.
-
Aromatic C=C in-ring stretching vibrations will give rise to two or more bands of variable intensity in the 1580-1620 cm⁻¹ and 1450-1500 cm⁻¹ ranges.
-
-
1400-1000 cm⁻¹ Region:
-
The symmetric stretching of the nitro group will be a strong absorption between 1340 and 1360 cm⁻¹.
-
The C-O stretching vibration of the aryl-ether linkage of the methoxy group is expected as a strong band between 1250 and 1270 cm⁻¹.
-
Other C-H in-plane bending and aromatic ring vibrations will also be present in this "fingerprint" region.
-
-
Below 1000 cm⁻¹ Region:
-
Aromatic C-H out-of-plane bending vibrations will appear in this region, and their exact positions can sometimes be indicative of the substitution pattern.
-
The C-Br stretching vibration is expected in the lower frequency range, typically between 550 and 650 cm⁻¹.
-
Conclusion
The FT-IR spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is predicted to be complex, yet highly informative, with distinct and characteristic absorptions for each of its functional groups. By leveraging a comparative approach with structurally similar molecules, we can confidently assign the major vibrational bands and understand the electronic influence of the various substituents on the aromatic ring. This guide provides a robust framework for the interpretation of the experimental FT-IR spectrum of this and related compounds, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The detailed analysis of the amide, nitro, and substituted aromatic functionalities underscores the power of FT-IR spectroscopy in the structural elucidation of complex organic molecules.
References
-
National Institute of Standards and Technology. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comparative Guide to Key Intermediates in Osimertinib Synthesis: N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide vs. 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of oncology drug development, the synthesis of targeted therapies demands a deep understanding of the chemical intermediates that form their backbones. Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, stands as a critical treatment for non-small cell lung cancer (NSCLC). Its synthesis has been approached through various routes, each with its own set of key intermediates. This guide provides an in-depth technical comparison of two pivotal intermediates in Osimertinib synthesis: N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and its fluoro-analogue, 4-Fluoro-2-methoxy-5-nitroaniline .
This comparison will delve into their synthetic pathways, experimental performance, and the underlying chemical principles that dictate their utility, offering valuable insights for process optimization and strategic decision-making in drug development.
Introduction to the Intermediates and their Role in Osimertinib Synthesis
Osimertinib's molecular architecture is constructed through a series of carefully orchestrated chemical reactions. A crucial step in many patented and reported synthetic routes is the formation of the central aminopyrimidine core. Both N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and 4-Fluoro-2-methoxy-5-nitroaniline serve as key precursors to the aniline moiety that is coupled with a pyrimidine derivative to build this core structure.
The choice between a bromo- or fluoro-substituted intermediate has significant implications for the overall efficiency, cost, and scalability of the synthesis. This guide will explore these implications through a detailed analysis of their respective synthetic routes and reactivity.
Comparative Analysis of Synthetic Pathways
The synthesis of both intermediates typically begins from commercially available starting materials and involves standard organic transformations. However, the specific steps, reagents, and resulting yields and purities can vary significantly.
Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide generally proceeds through a multi-step sequence starting from 4-methoxy-2-nitroaniline.
Workflow for the Synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide:
Caption: Synthetic workflow for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
A detailed experimental protocol for the synthesis of the un-brominated intermediate, N-(4-Methoxy-2-nitrophenyl)acetamide, involves the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid.[1] The subsequent bromination step to introduce the bromine atom at the 5-position is a standard electrophilic aromatic substitution.
Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline
The synthesis of 4-Fluoro-2-methoxy-5-nitroaniline has been well-documented in patent literature, often starting from 3-fluoroanisole.[2]
Workflow for the Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline:
Caption: Synthetic workflow for 4-Fluoro-2-methoxy-5-nitroaniline.
This process involves a nitration step to yield 3-fluoro-4,6-dinitroanisole, followed by a selective reduction of one of the nitro groups to an amine.
Experimental Data and Performance Comparison
| Parameter | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 4-Fluoro-2-methoxy-5-nitroaniline |
| Starting Material | 4-Methoxy-2-nitroaniline | 3-Fluoroanisole |
| Key Transformations | Acetylation, Bromination | Nitration, Selective Reduction |
| Reported Yield (Synthesis) | Data not readily available in detail | 90% (for the nitration step)[2] |
| Reported Purity (Synthesis) | >98% (commercially available)[3] | 98.5%[2] |
| Yield (Coupling Reaction) | Data not readily available in detail | 89.7%[4] |
Note: The yield and purity data are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Causality Behind Experimental Choices and Reactivity
The choice between a bromo or fluoro substituent is not arbitrary and has a profound impact on the subsequent coupling reaction to form the aminopyrimidine core of Osimertinib. This is primarily governed by the principles of nucleophilic aromatic substitution (SNAr).
In the SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reactivity of the aryl halide in this reaction is influenced by two main factors:
-
Activation of the Aromatic Ring: The presence of electron-withdrawing groups (like the nitro group) ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack. Both intermediates benefit from this activation.
-
Leaving Group Ability: The ease with which the leaving group departs is a key factor. Generally, in SNAr reactions, the bond strength between the carbon and the halogen is a primary determinant of leaving group ability. The C-F bond is significantly stronger than the C-Br bond.
However, the high electronegativity of fluorine also plays a crucial role in activating the ring towards nucleophilic attack, often making fluoro-aromatics more reactive in SNAr than their bromo counterparts, despite the stronger C-F bond. This is a well-established principle in SNAr chemistry.
Alternatively, the bromo-substituted intermediate can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5][6][7][8] This reaction is highly efficient for forming C-N bonds and offers a different synthetic strategy. The C-Br bond is more reactive towards oxidative addition to palladium(0) than a C-F bond, making the bromo-intermediate more suitable for this type of transformation.
Logical Relationship of Reactivity:
Caption: Choice of intermediate is dictated by the planned coupling reaction.
Experimental Protocols
Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide[1]
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
Dry the mixture under vacuum.
-
Purify the resulting N-(4-methoxy-2-nitrophenyl)acetamide by recrystallization from an aqueous solution.
Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline[2]
Step 1: Preparation of 3-fluoro-4,6-dinitroanisole
-
In a 1L reaction flask, add 792g of 98% concentrated sulfuric acid.
-
Add 160g of 3-fluoroanisole in batches under stirring.
-
Cool the mixture to -10°C to -5°C.
-
While maintaining the temperature between -10°C and 0°C, add 183g of concentrated nitric acid (98%) dropwise.
-
After the addition, stir for 10 minutes, then warm to room temperature (20-25°C) and stir for 3 hours.
-
Slowly pour the reaction mixture into 1500mL of ice water, keeping the temperature below 20°C.
-
Stir the mixture at 30-35°C for 3 hours.
-
Filter the precipitate, wash with water, and dry to obtain 3-fluoro-4,6-dinitroanisole. (Reported yield: 90%, Purity: 98.5%)
Step 2: Preparation of 4-fluoro-2-methoxy-5-nitroaniline
-
A detailed, specific public protocol for this selective reduction is less common, but it typically involves using a mild reducing agent like sodium sulfide (Na₂S) in a suitable solvent system to selectively reduce one of the two nitro groups. Careful control of stoichiometry and reaction conditions is essential to avoid over-reduction.
Coupling of 4-Fluoro-2-methoxy-5-nitroaniline with 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole[4][9]
-
In a suitable reaction vessel, combine 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 eq) and 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in 2-pentanol.
-
Add p-toluenesulfonic acid (catalytic amount).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the filter cake with warm 2-pentanol (50°C).
-
Dry the product under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine. (Reported yield: 99.0%[9], 89.7%[4])
Safety and Handling
Both intermediates are nitroaromatic compounds and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
4-Fluoro-2-methoxy-5-nitroaniline: This compound is classified as causing skin and serious eye irritation, and is suspected of causing genetic defects.[10] It is harmful if swallowed.[11]
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: While a specific, detailed safety data sheet is not as readily available in the search results, as a bromo and nitro-substituted aromatic compound, it should be handled with similar precautions. It may be harmful by ingestion, skin absorption, and inhalation.
Always consult the material safety data sheet (MSDS) for each compound before handling.
Conclusion
The choice between N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and 4-Fluoro-2-methoxy-5-nitroaniline as an intermediate in Osimertinib synthesis is a critical decision that influences the synthetic strategy.
-
4-Fluoro-2-methoxy-5-nitroaniline appears to be a preferred intermediate in many documented syntheses, likely due to its high reactivity in nucleophilic aromatic substitution reactions, leading to high yields in the subsequent coupling step. Its synthesis is also well-defined with good reported yields and purity.
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide offers an alternative route, particularly amenable to palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This could be advantageous in certain synthetic designs, especially if SNAr conditions prove to be problematic or if alternative coupling partners are desired.
Ultimately, the optimal choice will depend on a variety of factors including the desired overall synthetic strategy, cost and availability of starting materials, scalability of the process, and the specific expertise and equipment available to the research and development team. This guide provides the foundational information to make an informed decision based on a comparative analysis of these two key oncology intermediates.
References
-
PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Eureka | Patsnap. Synthesis method of osimertinib intermediate. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
Semantic Scholar. Studies on Molecular Interaction in Bromo Substituent Salicylaldehyde with Aniline. Retrieved from [Link]
-
Chemistry Steps. Reactions of Aniline. Retrieved from [Link]
-
Maynooth University Research Archive Library. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
- Google Patents. Improved process for preparing osimertinib or a salt thereof.
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 11). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
DR-NTU (Data repository of Nanyang Technological University). (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 28). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Retrieved from [Link]
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Structural Comparison of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and Its Analogs for Drug Discovery
In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. The spatial arrangement of atoms and functional groups within a molecule dictates its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a detailed structural comparison of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide, a compound of interest in medicinal chemistry, with its structurally similar analogs. By examining crystallographic data, spectroscopic signatures, and computational models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant structural variations within this class of compounds.
Introduction: The Significance of Substituted Nitrophenyl Acetamides
Substituted nitrophenyl acetamides are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The interplay of electron-donating and electron-withdrawing groups on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity. N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, with its unique substitution pattern, presents an intriguing case for structural analysis. The presence of a bulky bromine atom, an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and an acetamido group creates a complex electronic and steric environment that warrants detailed investigation.
This guide will focus on a comparative analysis with three closely related, crystallographically characterized compounds:
-
Analog 1: N-(4-methoxy-2-nitrophenyl)acetamide
-
Analog 2: N-(4-methoxy-3-nitrophenyl)acetamide
-
Analog 3: N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
By comparing the known structures of these analogs, we can infer the likely structural characteristics of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide and understand the impact of substituent placement on its molecular conformation.
Comparative Structural Analysis: Insights from X-ray Crystallography
While a specific crystal structure for N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide is not publicly available, a detailed examination of its close analogs provides invaluable insights into the expected molecular geometry and intermolecular interactions. X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal lattice, offering definitive data on bond lengths, bond angles, and torsional angles.
Molecular Geometry and Substituent Orientation
The planarity of the phenyl ring and the orientation of its substituents are critical determinants of a molecule's ability to interact with biological targets. In the case of substituted nitrophenyl acetamides, steric hindrance and electronic effects cause the substituent groups to deviate from the plane of the phenyl ring to varying degrees.
A comparative analysis of the torsional angles in our selected analogs reveals distinct conformational preferences:
| Compound | Substituent at C2 | Substituent at C3 | Substituent at C5 | Nitro Group Twist (C-N bond) | Acetamido Group Twist (C-N bond) | Methoxy Group Twist (C-O bond) | Reference |
| Analog 1: N-(4-methoxy-2-nitrophenyl)acetamide | -NO₂ | - | - | 12.8(5)° | 25.4(5)° | 6.1(5)° | [2] |
| Analog 2: N-(4-methoxy-3-nitrophenyl)acetamide | - | -NO₂ | - | ~30° (disordered) | 0.2(4)° | Nearly coplanar | [3] |
| Analog 3: N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | -CH₃ | - | -NO₂ | 12.03(9)° | 47.24(6)° | 3.3(2)° | [4] |
Analysis of Structural Trends:
-
Steric Hindrance: A clear trend emerges when comparing the twist of the acetamido group. In Analog 1 , with a nitro group at the ortho (C2) position, the acetamido group is twisted out of the phenyl plane by 25.4(5)°.[2] This deviation is even more pronounced in Analog 3 , where the presence of a methyl group at C2 and a nitro group at C5 results in a significant 47.24(6)° twist of the acetamido group.[4] This increased torsion angle is a direct consequence of the steric hindrance imposed by the adjacent methyl group. In contrast, Analog 2 , which lacks a substituent at the C2 position, exhibits a nearly coplanar acetamido group (0.2(4)° twist), highlighting the profound impact of ortho-substitution on molecular conformation.[3]
-
Intramolecular Hydrogen Bonding: The orientation of the nitro group in Analog 1 facilitates the formation of an intramolecular N-H···O hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group.[2] This interaction contributes to the observed planarity of the nitro group relative to the phenyl ring.
-
Predicted Structure of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: Based on these observations, we can predict that in N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide, the acetamido group will be significantly twisted out of the phenyl plane due to the steric bulk of the ortho-nitro group. The bromine atom at C5 is not expected to introduce significant additional steric clash with the acetamido group but will influence the overall electronic distribution and crystal packing.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions, primarily hydrogen bonding and van der Waals forces. These interactions are crucial for understanding a compound's solubility, melting point, and crystal morphology.
In the analyzed analogs, hydrogen bonding plays a key role in defining the crystal packing:
-
In Analog 1 , the intramolecular hydrogen bond between the amide and the ortho-nitro group precludes the involvement of the amide N-H in strong intermolecular hydrogen bonds.[2]
-
Conversely, in Analog 2 , the absence of an ortho-substituent allows the amide N-H group to participate in intermolecular hydrogen bonding with a nitro oxygen atom of a neighboring molecule, forming chains that propagate through the crystal.[3]
-
Analog 3 exhibits a conventional amide catemer, where the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating chains.[5]
For N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide, we can anticipate a crystal packing motif influenced by both hydrogen bonding involving the acetamido and nitro groups, and halogen bonding involving the bromine atom.
Experimental Methodologies for Structural Characterization
A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural elucidation of novel compounds.
Synthesis and Purification
The synthesis of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide and its analogs typically follows a multi-step pathway, often starting from a commercially available substituted aniline. A generalized synthetic workflow is depicted below:
Figure 1: Generalized synthetic workflow.
Experimental Protocol: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide (Analog 1) [2]
-
Acetylation of 4-methoxy-2-nitroaniline:
-
Dissolve 20 mmol of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Add 24 mmol of acetic anhydride to the solution.
-
Stir the reaction mixture continuously for 18 hours at room temperature.
-
Dry the mixture under vacuum to remove the solvent.
-
-
Purification:
-
Purify the resulting residue by recrystallization from an aqueous solution to obtain N-(4-methoxy-2-nitrophenyl)acetamide.
-
The rationale behind acetylating the aniline before nitration is to protect the amino group from oxidation by the strong nitrating agents and to control the regioselectivity of the nitration reaction.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical environment of atoms and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. In aromatic compounds, the chemical shifts of aryl protons are typically observed in the range of 6.5-8.0 ppm. Protons on carbons adjacent to electron-withdrawing groups will be shifted downfield.
-
¹³C NMR: Reveals the number and types of carbon atoms in a molecule. The chemical shifts of aromatic carbons typically appear between 120-150 ppm.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Key expected absorptions for N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide include:
-
N-H stretch (amide): ~3300 cm⁻¹
-
C=O stretch (amide): ~1680 cm⁻¹
-
NO₂ asymmetric and symmetric stretches: ~1550 and ~1350 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
Computational Modeling
In the absence of experimental crystallographic data, computational modeling serves as a powerful predictive tool to investigate the structural and electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to:
-
Optimize the molecular geometry and predict bond lengths, bond angles, and torsional angles.
-
Calculate the distribution of electron density and the molecular electrostatic potential, providing insights into reactive sites.
-
Predict spectroscopic properties, such as NMR chemical shifts, to aid in the interpretation of experimental data.
Sources
A Senior Application Scientist's Guide to Alternatives for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in Advanced Synthesis
Introduction
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its utility stems from a dense arrangement of synthetically valuable functional groups: a nucleophilic substitution-activating nitro group ortho to a potential amine, a bromo-substituent ideal for cross-coupling reactions, and an electron-donating methoxy group. The acetamide provides a stable, protected form of the aniline nitrogen, which can be unveiled when needed. While this reagent, CAS 7357-66-6, is a powerful scaffold, synthetic strategies often demand nuanced variations in reactivity, steric profile, or electronic properties.[1]
This guide provides a comprehensive comparison of strategic alternatives to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. As Senior Application Scientists, our goal is not merely to list substitutes but to provide a rationale for their selection, supported by comparative data and actionable experimental protocols. We will explore how isomeric analogs, simplified scaffolds, and reagents with alternative functional groups can offer superior outcomes in specific synthetic contexts, enhancing yield, regioselectivity, and overall efficiency.
Section 1: The Synthetic Potential of the N-(Aryl)acetamide Scaffold
The core value of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide lies in its capacity for sequential, regioselective transformations. The ortho-nitroacetamido motif is a classical precursor for the synthesis of N-heterocyclic compounds, while the brominated and methoxylated ring allows for extensive diversification.
Caption: Key reactive sites on N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
The primary synthetic pathways involve:
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine is a pivotal step, unmasking a nucleophilic center. This is fundamental for subsequent cyclization reactions to form heterocycles like benzimidazoles.[3]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a reliable handle for introducing new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Hydrolysis of the Acetamide: The acetamide can be hydrolyzed to reveal the parent aniline, although the reduction of the nitro group is often performed first.
Section 2: Strategic Alternatives and Comparative Analysis
The choice of an alternative reagent is dictated by the specific transformation desired. We have categorized alternatives based on their structural relationship to the parent compound to facilitate logical selection.
Category A: Isomeric Analogs
The relative positions of substituents dramatically influence steric accessibility and electronic effects. An isomeric analog can be a simple yet powerful solution to challenges of regioselectivity or reactivity.
-
N-(2-Bromo-4-nitrophenyl)acetamide (CAS 57045-86-0): In this isomer, the bromo and nitro groups have swapped their relative positions.[4] This is significant for nucleophilic aromatic substitution (SNAr) reactions, as a leaving group (Br) is now para to the strongly electron-withdrawing nitro group, potentially accelerating SNAr at that position. It is a known intermediate in the synthesis of anticancer drug analogs.[4]
Category B: Simplified Scaffolds
In many synthetic routes, not all functional groups of the parent compound are necessary. Employing a simplified scaffold can prevent unwanted side reactions and often reduces cost.
-
N-(4-Methoxy-2-nitrophenyl)acetamide: This analog lacks the bromine atom. It is the ideal choice when the primary goal is the construction of a heterocyclic core via the ortho-nitroaniline moiety and no subsequent cross-coupling is planned. Its synthesis involves the straightforward acetylation of 4-methoxy-2-nitroaniline.[5]
-
N-(2-Methyl-5-nitrophenyl)acetamide: Replacing the bromo and methoxy groups with a single methyl group provides a different electronic and steric profile. The methyl group is electron-donating (via hyperconjugation) but less so than a methoxy group. This reagent is a valuable intermediate for creating libraries of compounds for biological screening, where the nitro group is reduced to an amine for further functionalization.[3]
Category C: Analogs with Modified Electronic Properties
Altering the electronic nature of the ring can fine-tune reactivity for specific steps.
-
N-(4-nitrophenyl)acetamide (p-nitroacetanilide): This is a fundamental building block used in the synthesis of dyes and pharmaceuticals.[6] Lacking the bromo and methoxy groups, its chemistry is dominated by the para-relationship of the acetamido and nitro groups. It serves as a baseline alternative when the specific substitution pattern of the parent compound is not required.
Section 3: Data-Driven Comparison of Alternatives
The following table summarizes the key characteristics and applications of the discussed alternatives, providing a quick reference for reagent selection.
| Reagent Name | CAS Number | Key Structural Difference from Parent Cmpd. | Primary Synthetic Application | Strategic Advantage |
| N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | 7357-66-6 | (Reference Compound) | Multi-step synthesis requiring both heterocycle formation and cross-coupling. | High degree of functionalization for complex molecule synthesis. |
| N-(2-Bromo-4-nitrophenyl)acetamide | 57045-86-0 | Isomeric (Br and NO2 positions swapped) | Synthesis of anticancer analogs; SNAr reactions.[4] | Br is para to NO2, enhancing reactivity in SNAr. |
| N-(4-Methoxy-2-nitrophenyl)acetamide | 19718-06-0 | Lacks Bromo group | Heterocycle synthesis where no cross-coupling is needed.[5] | Prevents unwanted reactivity at the C5 position; potentially lower cost. |
| N-(2-Methyl-5-nitrophenyl)acetamide | 50640-35-2 | Replaces Br and OMe with Me | Precursor for medicinal chemistry libraries via nitro reduction.[3] | Simplified structure; avoids potential ether cleavage side reactions. |
| N-(4-nitrophenyl)acetamide | 104-04-1 | Lacks Br and OMe; different NO2 position | Baseline intermediate for dyes and pharmaceuticals.[6] | High commercial availability and low cost; well-established reactivity. |
Section 4: Experimental Protocols
Here we provide validated, step-by-step protocols for key transformations that highlight the utility of these scaffolds.
Protocol 1: Reductive Cyclization to a Benzimidazole Derivative
This protocol demonstrates the conversion of the ortho-nitroacetamido moiety into a benzimidazole ring, a common core in pharmacologically active molecules. The workflow is applicable to the parent compound and its alternatives lacking the bromo group.
Caption: Workflow for the synthesis of benzimidazole from a nitro-acetamide precursor.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the N-Aryl-2-nitroacetamide substrate (e.g., N-(4-Methoxy-2-nitrophenyl)acetamide) in a mixture of ethanol and water.
-
Reduction: Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 equivalents) portion-wise to the solution at room temperature. The reaction is typically exothermic. Monitor the disappearance of the yellow color associated with the nitro-compound by TLC.
-
Cyclization: Once the reduction is complete (typically 1-2 hours), add glacial acetic acid to the reaction mixture to facilitate the cyclization of the intermediate diamine.
-
Heating: Gently reflux the mixture for 1-3 hours to ensure complete cyclization and dehydration.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Causality: The choice of sodium dithionite is strategic; it is an inexpensive and effective reducing agent for nitro groups in the presence of other reducible functionalities like amides under neutral or slightly basic conditions. The subsequent addition of acid protonates the amide carbonyl, making it more electrophilic and promoting the intramolecular attack by the newly formed aniline to initiate cyclization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol illustrates the use of the bromo-substituent as a handle for C-C bond formation, a cornerstone of modern synthetic chemistry. This is directly applicable to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq.), a boronic acid derivative (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Expertise: The choice of base and solvent is critical for success. Carbonates are common, but the specific boronic acid may require different conditions. A solvent screen is often prudent for novel substrates. The use of a pre-catalyst or specific ligands can also dramatically improve yields and reaction times.
Conclusion
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a potent and versatile synthetic building block. However, optimal molecular design requires a nuanced understanding of the available chemical space. By considering isomeric analogs, simplified scaffolds, and electronically modified alternatives, researchers can tailor their starting materials to the specific demands of their synthetic targets. The alternatives presented in this guide, such as N-(2-Bromo-4-nitrophenyl)acetamide for enhanced SNAr reactivity or N-(4-Methoxy-2-nitrophenyl)acetamide for streamlined heterocycle synthesis, provide rational pathways to overcome synthetic hurdles, improve efficiency, and accelerate the discovery process in drug development and materials science.[4][5]
References
-
Hines, J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8). Available at: [Link][5][7]
-
Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & El-Shaer, N. A. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(43), 38996–39009. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved January 14, 2026, from [Link][6]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). Available at: [Link][7][8]
-
Hines, J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(8). Available at: [Link][9]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 7357-66-6|N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis: Brominated vs. Chlorinated Nitrophenylacetamides in Synthetic Chemistry
Executive Summary
In the landscape of pharmaceutical and materials science, nitrophenylacetamides serve as crucial intermediates for a wide array of functional molecules. The strategic placement of a halogen atom—specifically bromine or chlorine—on either the phenyl ring or the acetyl side chain profoundly influences the molecule's reactivity, dictating its utility in subsequent synthetic transformations. This guide provides an in-depth, evidence-based comparison of the reactivity profiles of brominated and chlorinated nitrophenylacetamides, focusing on three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), side-chain amide hydrolysis, and reduction of the nitro group. We will dissect the mechanistic underpinnings of these differences, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Halogen's Decisive Role
Nitrophenylacetamides are characterized by two primary reactive centers: the electron-deficient aromatic ring, activated by the powerful electron-withdrawing nitro group, and the acetamide side chain. The introduction of a halogen atom, be it chlorine or bromine, introduces a third critical variable. The choice between a chlorinated and a brominated analogue is not arbitrary; it is a strategic decision that hinges on the desired chemical transformation.
-
Brominated Nitrophenylacetamides : Often favored for their superior leaving group ability in aliphatic substitutions and their utility in cross-coupling reactions, the C-Br bond's lower dissociation energy can also be a liability, leading to unwanted side reactions like reductive dehalogenation.
-
Chlorinated Nitrophenylacetamides : Typically more stable and cost-effective, the C-Cl bond is more robust. While chlorine is a less effective leaving group in aliphatic substitutions, it exhibits comparable or even enhanced reactivity in nucleophilic aromatic substitution on highly activated rings.
This guide will explore the causality behind these differing reactivities, moving beyond simple trends to provide a functional understanding for laboratory applications.
Theoretical Framework: Unpacking the Reactivity Puzzle
The reactivity of these compounds is governed by a confluence of factors including bond strength, electronegativity, polarizability, and the stability of reaction intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-poor systems like nitroaromatics. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
Contrary to SN1/SN2 reactions where C-Br bonds cleave faster than C-Cl bonds, in SNAr the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[1] The halogen's primary role is to stabilize this intermediate and the transition state leading to it.
-
Electronegativity vs. Polarizability : Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom, which can accelerate the initial nucleophilic attack. While polarizability is often a key factor, in highly activated SNAr reactions, the inductive effect of the halogen plays a more dominant role.
-
Leaving Group Ability : The C-X bond is broken in the second, fast step. Therefore, the inherent leaving group ability (I > Br > Cl > F) has a less pronounced effect on the overall reaction rate compared to the first step.[3][4] In many cases involving activated aryl halides, the reactivity order is F > Cl ≈ Br > I, an inverted trend known as the "element effect".[5]
Hydrolysis of the Amide Side Chain
The stability of the acetamide group is crucial, especially during reactions that require aqueous or protic conditions. Hydrolysis, typically occurring under basic or acidic conditions, involves nucleophilic attack at the carbonyl carbon. The halogen on the α-carbon influences the electrophilicity of this carbonyl group.
-
Inductive Effect : Chlorine's greater electronegativity exerts a stronger electron-withdrawing inductive effect compared to bromine. This makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by water or hydroxide ions. Experimental evidence from related haloacetamides confirms that chlorinated variants are generally more unstable and hydrolyze more rapidly than their brominated counterparts.[6]
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation, dramatically altering the electronic properties of the aromatic ring from electron-withdrawing to electron-donating.[7] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂).[7][8]
-
Dehalogenation Risk : A critical consideration is the potential for competitive reductive dehalogenation. The carbon-bromine bond (dissociation energy ~280 kJ/mol) is significantly weaker than the carbon-chlorine bond (~340 kJ/mol). This makes brominated aromatics far more prone to dehalogenation, particularly during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[8] Chlorinated aromatics are more robust under these conditions. For the reduction of brominated nitroaromatics, milder conditions or more selective reagents, such as Raney Nickel or certain metal/acid combinations, are often necessary to preserve the C-Br bond.[8]
Comparative Experimental Data & Protocols
This section provides quantitative comparisons and validated protocols for assessing the reactivity differences.
Nucleophilic Aromatic Substitution: Kinetic Comparison
A classic experiment to probe SNAr reactivity is the reaction of a halo-nitrophenylacetamide with a nucleophile like piperidine in a polar aprotic solvent. The reaction rate can be monitored by techniques such as HPLC or UV-Vis spectrophotometry.
Table 1: Representative SNAr Rate Constants
| Compound | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
|---|---|---|---|
| 2-chloro-N-(4-nitrophenyl)acetamide | Piperidine | Methanol | ~1.0 - 1.2 |
| 2-bromo-N-(4-nitrophenyl)acetamide | Piperidine | Methanol | ~1.0 |
Note: Data is illustrative, based on established trends for 1-halo-2,4-dinitrobenzenes. The rates are often very similar, with the chloro- compound sometimes reacting slightly faster due to the dominant inductive effect.[5]
Protocol 1: Comparative Kinetic Analysis of SNAr
Objective: To determine the second-order rate constants for the reaction of 2-chloro-N-(4-nitrophenyl)acetamide and its bromo-analogue with piperidine.
-
Preparation of Stock Solutions:
-
Prepare 0.02 M solutions of 2-chloro-N-(4-nitrophenyl)acetamide and 2-bromo-N-(4-nitrophenyl)acetamide in anhydrous DMSO.
-
Prepare a 0.4 M solution of piperidine in anhydrous DMSO.
-
-
Reaction Execution:
-
In a thermostated reaction vessel at 25°C, equilibrate 5.0 mL of the halo-nitrophenylacetamide stock solution.
-
Initiate the reaction by rapidly adding 5.0 mL of the piperidine stock solution with vigorous stirring. Final concentrations will be 0.01 M substrate and 0.2 M piperidine.
-
-
Monitoring:
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and quench it in 900 µL of a 0.1 M HCl solution in methanol/water (50:50).
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Plot ln([Substrate]t / [Substrate]₀) versus time. The slope of this line will be the pseudo-first-order rate constant, k_obs.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine].
-
Compare the k₂ values for the chlorinated and brominated substrates.
-
Amide Hydrolysis: Stability Under Basic Conditions
Table 2: Comparative Hydrolysis Rates
| Compound | Condition | Relative Half-life (t₁/₂) |
|---|---|---|
| 2-chloro-N-(4-nitrophenyl)acetamide | pH 10, 25°C | ~1.0 |
| 2-bromo-N-(4-nitrophenyl)acetamide | pH 10, 25°C | ~1.5 - 2.0 |
Note: Data is illustrative, based on the principle that chlorinated acetamides hydrolyze faster than brominated ones due to a stronger inductive effect.[6]
Nitro Group Reduction: Selectivity and Dehalogenation
Table 3: Product Distribution in Nitro Reduction
| Substrate | Reagent/Catalyst | Conditions | Major Product | Dehalogenation (%) |
|---|---|---|---|---|
| 2-chloro-N-(4-nitrophenyl)acetamide | H₂, Pd/C (5 mol%) | Methanol, 1 atm, 25°C | 2-chloro-N-(4-aminophenyl)acetamide | < 5% |
| 2-bromo-N-(4-nitrophenyl)acetamide | H₂, Pd/C (5 mol%) | Methanol, 1 atm, 25°C | N-(4-aminophenyl)acetamide | > 50% |
| 2-bromo-N-(4-nitrophenyl)acetamide | Raney Nickel | Ethanol, 1 atm, 25°C | 2-bromo-N-(4-aminophenyl)acetamide | < 10% |
| 2-chloro-N-(4-nitrophenyl)acetamide | Fe, NH₄Cl | Ethanol/H₂O, Reflux | 2-chloro-N-(4-aminophenyl)acetamide | < 2% |
| 2-bromo-N-(4-nitrophenyl)acetamide | Fe, NH₄Cl | Ethanol/H₂O, Reflux | 2-bromo-N-(4-aminophenyl)acetamide | < 5% |
Note: Percentages are representative and highlight the significant risk of dehalogenation for brominated compounds with Pd/C.[8]
Protocol 2: Comparative Nitro Reduction and Dehalogenation Analysis
Objective: To compare the product distribution from the reduction of chlorinated and brominated nitrophenylacetamides using catalytic hydrogenation.
-
Reaction Setup (Parallel Reactions):
-
Reaction A: To a solution of 2-chloro-N-(4-nitrophenyl)acetamide (1 mmol) in 20 mL of methanol, add 10 mg of 10% Pd/C.
-
Reaction B: To a solution of 2-bromo-N-(4-nitrophenyl)acetamide (1 mmol) in 20 mL of methanol, add 10 mg of 10% Pd/C.
-
-
Hydrogenation:
-
Purge each reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the desired amino-product to the dehalogenated byproduct, N-(4-aminophenyl)acetamide.
-
Synthesis of Precursors
The accessibility of the starting materials is a practical consideration. Both compounds are readily synthesized from p-nitroaniline.
-
2-chloro-N-(4-nitrophenyl)acetamide: Synthesized by refluxing p-nitroaniline with chloroacetyl chloride.[9][10]
-
2-bromo-N-(4-nitrophenyl)acetamide: Synthesized similarly, using bromoacetyl bromide or bromoacetyl chloride.
Conclusion & Practical Implications
The choice between a brominated and a chlorinated nitrophenylacetamide is dictated by the intended reaction. This guide demonstrates that a nuanced understanding of the underlying chemical principles is essential for predicting reactivity and avoiding undesirable side reactions.
Key Takeaways:
-
For Nucleophilic Aromatic Substitution , both chlorinated and brominated analogues show similar reactivity, with chlorinated compounds occasionally offering a slight kinetic advantage. The choice can often be based on cost and availability.
-
For Nitro Group Reduction , chlorinated nitrophenylacetamides are overwhelmingly preferred due to their higher resistance to dehalogenation, ensuring better yields of the desired halo-aniline product.
-
When Amide Bond Stability is paramount in subsequent reaction steps (e.g., prolonged exposure to aqueous base), the brominated analogue offers a modest advantage due to its slower rate of hydrolysis.
By leveraging this comparative framework, researchers can better navigate their synthetic challenges, optimizing reaction outcomes and minimizing the formation of impurities.
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Ostrowska, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799. [Link]
-
Miller, J. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. International Journal of Molecular Sciences, 13(12), 16454–16466. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 142, 24-32. [Link]
-
Quora. What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?[Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. ijpsr.info [ijpsr.info]
A Senior Application Scientist's Guide to Assessing the Purity of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. We will move beyond rote protocols to dissect the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity analysis.
The Analytical Imperative: Why Purity Profiling of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide Matters
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a substituted aromatic nitro compound. Such molecules are common precursors in the synthesis of more complex pharmaceutical agents. The purity of this intermediate directly impacts the quality and impurity profile of the final API. The International Council for Harmonisation (ICH) guidelines rightly place stringent controls on impurities, as even trace amounts can alter the efficacy, stability, and safety profile of a drug product.[1] A comprehensive purity assessment is therefore the first line of defense against introducing potentially harmful or reactive species into the drug manufacturing process.
Understanding the Enemy: Potential Impurities and Their Origins
A robust analytical method is one that is designed to separate the main compound from all potential impurities. The most common synthetic route to N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide likely involves the acetylation of 5-bromo-4-methoxy-2-nitroaniline.[2][3] This informs our understanding of likely impurities, which can be categorized as:
-
Starting Materials: Unreacted 5-bromo-4-methoxy-2-nitroaniline.
-
Reagent-Related Impurities: Residual acetic anhydride or acetic acid.
-
Synthesis Byproducts: Positional isomers formed during the preceding nitration step if regioselectivity is not absolute.[3][4] For instance, nitration of the precursor aniline could potentially yield other isomers.
-
Degradation Products: Impurities formed during synthesis or storage due to hydrolysis, oxidation, or photolysis.[5]
A successful HPLC method must be able to resolve the parent compound from these structurally similar molecules.
Caption: Potential sources of impurities during synthesis.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the definitive technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile compounds.[6][7] The choice of stationary and mobile phases is critical and dictates the selectivity of the separation.
Stationary Phase Selection: The Core of Separation
The primary interaction in reversed-phase HPLC is hydrophobic. However, for aromatic compounds, secondary interactions can be leveraged for enhanced resolution.
| Stationary Phase | Separation Principle | Advantages for this Analysis | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions . The alkyl chains provide a non-polar environment. | Robust and Versatile: The industry standard and a reliable starting point for most small molecules. Excellent for separating based on differences in polarity.[7][8] | May not provide sufficient selectivity to resolve structurally similar positional isomers that have very similar polarities. |
| Phenyl-Hexyl | Mixed-mode: Combines hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[9] | Enhanced Selectivity for Aromatics: The π-π interactions offer an alternative separation mechanism, which can be highly effective at resolving isomers of aromatic and nitroaromatic compounds.[9][10] | Selectivity can be highly dependent on the choice of organic modifier in the mobile phase (e.g., methanol often enhances π-π interactions more than acetonitrile).[10] |
| PFP (Pentafluorophenyl) | Mixed-mode: Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Unique Selectivity: Particularly effective for separating halogenated compounds and positional isomers due to strong dipole-dipole interactions.[11] | Can have complex retention mechanisms, sometimes making method development less straightforward than with a standard C18 column. |
Senior Scientist's Recommendation: Begin with a C18 column due to its robustness. If co-elution of the main peak with a critical impurity (like a positional isomer) is observed, a Phenyl-Hexyl column is the logical next step to introduce an alternative selectivity mechanism (π-π interactions).
Mobile Phase Strategy: Driving the Separation
The mobile phase composition fine-tunes the separation.
| Parameter | Comparison | Rationale & Recommendation |
| Elution Mode | Isocratic vs. Gradient: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition over time. | Gradient Elution is Recommended. A gradient (e.g., increasing the percentage of organic solvent over time) is superior for impurity profiling. It ensures that late-eluting, less polar impurities are flushed from the column in a reasonable time with good peak shape, while still providing excellent resolution for early-eluting polar impurities like unreacted starting materials.[7] |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH): These are the two most common organic solvents in reversed-phase HPLC. | Start with Acetonitrile. ACN generally has a lower viscosity (leading to lower backpressure) and is a weaker UV-absorbing solvent. However, methanol can alter selectivity, particularly on a Phenyl-Hexyl column where it can better facilitate π-π interactions.[10] If resolution is poor with ACN, a trial with methanol is a valuable troubleshooting step. |
| Aqueous Phase pH | Acidified vs. Neutral: Adding an acid (e.g., phosphoric acid, formic acid) to the aqueous phase can suppress the ionization of silanol groups on the silica backbone of the column. | Use an Acidified Mobile Phase. The target molecule contains amide and nitro groups which can interact with free silanol groups on the column, leading to peak tailing.[10] Acidifying the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) protonates these silanols, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.[12][13] |
Field-Proven Experimental Protocol: A Self-Validating HPLC Method
This protocol outlines a robust starting method for the purity assessment of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. It is designed as a self-validating system, meaning its parameters are chosen to ensure specificity and reliability.
Step 1: Reagents and Materials
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Acidifier: Phosphoric acid or Formic acid.
-
Sample: Synthesized N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
-
Diluent: A mixture of Water/Acetonitrile (50:50 v/v) is a good starting point to ensure sample solubility and compatibility with the initial mobile phase conditions.
Step 2: Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of diluent to prepare a 1 mg/mL stock solution. Use sonication if needed to ensure complete dissolution.[11]
-
Working Solution: Dilute the stock solution 10-fold with the diluent to a final concentration of 100 µg/mL. This concentration is typically suitable for UV detection without saturating the detector.
Step 3: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a UV or Diode Array Detector (DAD). |
| Column | C18, 4.6 x 150 mm, 5 µm | A workhorse column providing a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier sharpens peaks by suppressing silanol interactions.[12] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with low UV cutoff. |
| Gradient Program | Time (min) | %B (ACN) |
| 0.0 | 30 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 30 | |
| 30.0 | 30 | |
| Rationale for Gradient | A scouting gradient that starts at a moderate organic percentage to retain the analyte, then ramps up to elute potential non-polar byproducts, followed by a re-equilibration step. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or DAD scan | Aromatic and nitro-substituted compounds typically exhibit strong absorbance around 254 nm. A DAD allows for peak purity analysis and selection of the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Step 4: System Suitability and Analysis
-
Equilibration: Equilibrate the column with the initial mobile phase (30% ACN) for at least 30 minutes or until a stable baseline is achieved.[11]
-
System Suitability: Perform five replicate injections of the working solution. The Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak should be less than 2.0%. This confirms the system is performing consistently.
-
Analysis: Inject the sample solution and record the chromatogram.
Caption: A streamlined workflow for HPLC purity analysis.
Method Validation: The Trustworthiness Pillar
A developed method is not complete until it is validated. Validation provides documented evidence that the method is fit for its intended purpose.[14][15] According to ICH guidelines, key validation parameters must be assessed.[16]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by obtaining clean separation between the main peak and all impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]
-
Accuracy: The closeness of test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Successful validation of these parameters ensures the method is reliable, reproducible, and compliant with regulatory expectations.[15][16]
Conclusion
Assessing the purity of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a critical step in pharmaceutical synthesis that demands a rigorous and scientifically sound analytical approach. While a standard reversed-phase HPLC method using a C18 column provides a robust foundation, a deeper understanding of potential impurities and alternative separation mechanisms (such as those offered by Phenyl-Hexyl columns) is essential for comprehensive impurity profiling. The detailed protocol and validation principles outlined in this guide provide a framework for developing a reliable, reproducible, and defensible method. By grounding our choices in scientific principles and adhering to validation standards, we ensure the integrity of our data and, ultimately, the quality and safety of the medicines we develop.
References
-
ICH. (n.d.). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzenes. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Structural Validation of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide: An In-Depth Analysis of X-ray Crystallography and Complementary Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, with a primary focus on the gold-standard method of single-crystal X-ray crystallography.
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a variety of functional groups, including an amide, a nitro group, a methoxy group, and a bromine atom, all attached to a central phenyl ring. The spatial orientation of these groups can significantly influence the molecule's intermolecular interactions and, consequently, its behavior in a biological system or a material matrix. This guide will delve into the practical and theoretical aspects of its structural elucidation, offering a comparative analysis with other common spectroscopic methods.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional atomic structure of a crystalline compound.[1][2] It provides unambiguous information about bond lengths, bond angles, and the overall molecular geometry, which are critical for understanding a molecule's properties.[2]
Experimental Workflow: A Step-by-Step Protocol
The successful structure determination by X-ray crystallography hinges on the ability to grow high-quality single crystals. The following protocol outlines a field-proven workflow for the structural validation of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, drawing upon established methodologies for similar small molecules.[1][2]
Part 1: Synthesis and Crystallization
A robust synthesis is the prerequisite for obtaining a pure sample for crystallization. The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can be adapted from established protocols for related compounds.[2][3]
-
Acetylation of the Precursor: The synthesis would likely begin with the acetylation of 5-bromo-4-methoxy-2-nitroaniline. This is a standard procedure that involves reacting the aniline with acetic anhydride in a suitable solvent like glacial acetic acid.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture, to obtain a solid of high purity.[3]
-
Crystallization: The key to a successful X-ray diffraction experiment is the growth of well-ordered single crystals. For a compound like N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, slow evaporation of a saturated solution is a common and effective crystallization technique. Solvents to be screened would include ethanol, methanol, ethyl acetate, and mixtures thereof. The goal is to obtain crystals with dimensions of at least 0.1 x 0.1 x 0.1 mm.
Part 2: X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument bombards the crystal with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector as the crystal is rotated.
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The diffraction pattern is analyzed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.
Comparative Analysis with Other Analytical Techniques
While X-ray crystallography provides the definitive 3D structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural information. | Requires high-quality single crystals, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity of atoms. | Provides detailed information about the molecule's structure in solution, non-destructive. | Does not provide direct information about the 3D spatial arrangement of atoms. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern of the molecule. | High sensitivity, allows for determination of the molecular formula. | Does not provide information about the connectivity or stereochemistry of the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups in the molecule. | Fast, simple, and provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, ¹H and ¹³C NMR would provide crucial information:
-
¹H NMR: Would show distinct signals for the aromatic protons, the methoxy protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the phenyl ring, the methyoxy group, and the acetyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for the M and M+2 peaks), providing strong evidence for its presence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The FTIR spectrum of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide would be expected to show characteristic absorption bands for:
-
N-H stretch of the amide group.
-
C=O stretch of the amide group.
-
N-O stretches of the nitro group.
-
C-O stretch of the methoxy group.
-
Aromatic C-H and C=C stretches .
Workflow and Decision Making
The process of validating the structure of a new compound like N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a multi-step, integrated approach.
Caption: Workflow for the structural validation of a novel compound.
Conclusion
The structural validation of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a critical step in its development for any potential application. While techniques like NMR, MS, and FTIR provide essential pieces of structural information, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive and high-resolution three-dimensional structure. The combination of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment. For researchers and drug development professionals, a thorough understanding and application of these complementary methods are paramount for advancing their scientific endeavors.
References
-
Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
-
Chemsrc. (2025). N-(5-bromo-2-methoxy-4-nitrophenyl)acetamide. [Link]
-
PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
-
Ch肽生物科技. (n.d.). N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-methoxy-5-nitrophenyl)-. In Substance Registry Services. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Bioactivity of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide Analogs
This guide offers a comparative framework for evaluating the bioactivity of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and its rationally designed analogs. While direct comparative studies on this specific series are not yet prevalent in published literature, this document synthesizes data from structurally related compounds to provide a predictive analysis of their potential in anticancer and antimicrobial bioassays. We will explore the causal relationships between structural modifications and biological activity, grounded in established principles of medicinal chemistry.
The core structure, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, combines several key pharmacophoric features: a bromo group, a methoxy group, and a nitro group on a phenylacetamide scaffold. The interplay of these substituents—their electronic and steric properties—is critical in defining the molecule's interaction with biological targets. The acetamide functional group itself is a common feature in many chemotherapeutic agents and is known to participate in various biological interactions.[1]
The Core Compound and its Rationale in Drug Design
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide serves as a compelling starting point for analog development. The nitro group, being strongly electron-withdrawing, can enhance reactivity and is a known feature in some antimicrobial and anticancer agents.[2] The methoxy group, an electron-donating group, and the bromo substituent can modulate the lipophilicity and electronic distribution of the molecule, influencing its ability to cross cell membranes and interact with target proteins. The synthesis of such compounds typically involves the acetylation of the corresponding substituted aniline, a well-established chemical transformation.[3]
A Predictive Comparative Analysis of Analogs
To guide future research, we present a comparative table of hypothetical analogs of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. The predicted activities are extrapolated from studies on similar chemical structures, such as bromo- and methoxy-substituted sulfonamides and other acetamide derivatives that have shown promise in cytotoxicity and antimicrobial assays.[1]
| Compound | Analog Structure | Modification from Parent Compound | Predicted Primary Bioassay Performance | Rationale Based on Analogous Compounds |
| Parent | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | - | Baseline anticancer and antimicrobial activity | The combination of electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with the halogen (bromo), suggests potential for diverse biological activity.[2] |
| Analog 1 | N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide | Bromo group replaced with Chloro group | Potentially similar or slightly reduced anticancer and antimicrobial activity | Halogen substitution influences lipophilicity and binding interactions. Chloro is less lipophilic than bromo, which may affect cell permeability. |
| Analog 2 | N-(5-Bromo-4-hydroxy-2-nitrophenyl)acetamide | Methoxy group replaced with Hydroxy group | May exhibit increased anticancer activity through hydrogen bonding | Hydroxyl groups can form hydrogen bonds with target proteins, potentially enhancing binding affinity and cytotoxic effects. |
| Analog 3 | N-(5-Bromo-4-methoxy-2-aminophenyl)acetamide | Nitro group reduced to Amino group | Likely reduced cytotoxicity but may possess other activities | The nitro group is often crucial for the cytotoxic mechanism of related compounds. Its reduction to an amino group would significantly alter the electronic properties and potential mechanism of action. |
| Analog 4 | N-(5-Bromo-4-methoxy-phenyl)acetamide | Removal of the Nitro group | Significantly reduced cytotoxicity is expected | The nitro group at the ortho position can influence the conformation and electronic nature of the acetamide group, which is likely important for activity.[4] |
| Analog 5 | 2-(5-Bromo-4-methoxy-2-nitrophenylamino)-N-methylacetamide | N-methylation of the acetamide | Variable; could increase or decrease activity | N-alkylation of the acetamide can alter solubility, metabolic stability, and hydrogen bonding capacity, leading to unpredictable effects on bioactivity. |
Foundational Bioassay Methodologies
To empirically validate the predicted activities, standardized bioassays are essential. The following are detailed protocols for assessing the cytotoxic and antimicrobial properties of the proposed analogs.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][5][6] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[2][5]
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A-549) in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations in serum-free medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Antimicrobial Screening: Agar Well Diffusion Method
This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[9][10]
Experimental Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud dextrose agar for fungal strains (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.[12][13]
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50 µL) of the test compound solutions (at a known concentration) into the wells. Use a solvent control (e.g., DMSO) and a standard antibiotic (e.g., ciprofloxacin) as negative and positive controls, respectively.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.[9]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualizing Experimental and Mechanistic Frameworks
To further clarify the experimental workflow and a potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow from synthesis to bioactivity analysis.
Sources
- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. hereditybio.in [hereditybio.in]
- 10. chemistnotes.com [chemistnotes.com]
- 11. apec.org [apec.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.
Hazard Characterization and Profile
-
Halogenated Aromatic Core: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound .[1][2] This is the single most critical factor for its waste segregation and disposal pathway. During incineration, brominated compounds can form hydrobromic acid (HBr) and potentially brominated dioxins and furans if combustion conditions are not optimal.[3]
-
Nitroaromatic System: The nitro group (-NO2) suggests potential toxicity. Nitroaromatic compounds are often biologically active and can be harmful if ingested, inhaled, or absorbed through the skin.
-
Acetamide Moiety: While acetamide itself is a suspected carcinogen[4], the overall toxicity profile is dominated by the substituted phenyl ring.
Based on data for structurally similar chemicals, we can infer the following hazard profile.
| Hazard Category | Inferred Risk & Rationale | Supporting Evidence (from Analogous Compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed. The core structure is similar to other nitrophenyl acetamides with known oral toxicity. | N-(4-Methoxy-2-nitrophenyl)acetamide is classified as "H302 Harmful if swallowed".[5] |
| Skin Corrosion/Irritation | Causes skin irritation. Halogenated acetanilides are frequently cited as skin irritants. | 4'-Bromoacetanilide and other brominated acetamides are known to cause skin irritation.[6][7][8] |
| Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the solid or dust can cause significant irritation. | Analogous compounds are classified as causing serious eye irritation.[6][7][8] |
| Environmental Hazard | Release to the environment must be avoided. Halogenated organic compounds can be persistent and harmful to aquatic life. | General guidance for similar compounds strongly advises against release to drains, waterways, or soil.[8][9][10] |
The Cornerstone of Disposal: Waste Segregation
The proper disposal of this compound hinges on one critical principle: strict waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.
Why is this segregation critical?
-
Recycling and Recovery: Non-halogenated solvent streams are often recycled or used for fuel blending. Contamination with halogenated compounds makes these processes unfeasible and significantly increases disposal costs.[11]
-
Incineration Requirements: Halogenated waste requires specialized high-temperature incineration facilities equipped with flue gas scrubbers.[5][10] These scrubbers are necessary to neutralize the acidic gases (e.g., HBr) produced during combustion, preventing their release into the atmosphere.[3]
The following decision workflow must be followed:
Caption: Waste segregation decision diagram.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling the waste from the moment it is generated.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: Wear tightly fitting safety goggles or glasses conforming to NIOSH or EN 166 standards.[5]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[4]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, consider additional protective clothing.[5]
Step 2: Waste Collection and Containerization
All waste containing N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, including solids, solutions, and rinsates, must be collected as hazardous waste.
-
Use the Correct Container: Collect the waste in a designated, leak-proof container clearly labeled for "Halogenated Organic Waste" .[2]
-
Labeling: The container must be clearly and accurately labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide".
-
An accumulation start date.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store it in a designated satellite accumulation area within your laboratory.
Step 3: Handling Spills and Contaminated Materials
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area.
-
Don PPE: Wear the PPE detailed in Step 1.
-
Containment: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to cover the spill.[9] Avoid generating dust.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a sealable container.
-
Disposal: Label the container as hazardous waste with the chemical name and "spill debris." Dispose of it in the halogenated organic waste stream.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, etc.) must also be disposed of as halogenated hazardous waste.
Step 4: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed environmental services contractor.
-
Method: The standard and required method of disposal is high-temperature incineration at a permitted hazardous waste facility.[5][10]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[5][10]
Comprehensive Disposal Workflow
The following diagram provides a complete overview of the disposal lifecycle for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
Caption: End-to-end disposal workflow.
By adhering to this guide, you ensure that the disposal of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and responsible toward the environment.
References
-
Other Disposal Guidance | I-WASTE DST | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- 4'-Bromoacetanilide Safety D
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
- Halogenated Waste Guidance. (n.d.). University specific EHS document.
-
EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk, University of Maryland. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine. (1998). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Wisconsin-Madison. Retrieved from [Link]
-
Hazardous Waste Variations by State Matrix. (n.d.). Retail Industry Leaders Association. Retrieved from [Link]
-
Hazardous Waste Segregation Guide. (2016). Bucknell University. Retrieved from [Link]
-
Acetamide Safety Data Sheet. (2023). Penta chemicals. Retrieved from [Link]
Sources
- 1. uakron.edu [uakron.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
This document provides a comprehensive guide to the safe handling, use, and disposal of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). As no specific, publicly available Safety Data Sheet (SDS) exists for this compound, the following recommendations are synthesized from the known hazards of its constituent chemical moieties: an aromatic nitro group, a halogenated (bromo) functional group, and an acetamide backbone. This guide mandates a conservative approach, treating the compound with a high degree of caution until specific toxicological data becomes available.
Part 1: Hazard Assessment & Risk Analysis
The chemical structure of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide informs our understanding of its potential hazards. The presence of a nitroaromatic system is a primary concern. Aromatic nitro compounds are frequently toxic and can be readily absorbed through the skin.[1] A key risk associated with this class of compounds is the potential to induce methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[1] Furthermore, bromo- and nitro-substituted phenylacetamides are often classified as irritants to the skin, eyes, and respiratory system.[2][3][4]
Inferred Hazard Classification
Based on data from structurally analogous compounds, a precautionary hazard classification is outlined below.
| Hazard Class | Description | Supporting Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6][7] | N-(4-methoxy-2-nitrophenyl)acetamide, N-(4-Methoxyphenyl)acetamide |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | N-(4-bromophenyl)-acetamide, N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | N-(4-bromophenyl)-acetamide, N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][4] | N-(4-bromophenyl)-acetamide, N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide |
Anticipated GHS Hazard Pictograms
Caption: Predicted GHS pictograms based on analog data.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to safety, prioritizing engineering controls before relying on PPE, is essential. All handling of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide as a solid or in solution must be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
Caption: The hierarchy of safety controls for chemical handling.
Required PPE Specifications
| Category | Item | Specification & Justification |
| Respiratory Protection | NIOSH-Approved Respirator | Required if dust may be generated (e.g., weighing, transfers) or if engineering controls are insufficient. An N95 particulate respirator is the minimum. If eye irritation is a concern, a full-face respirator is recommended.[6][9][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are mandatory for incidental contact.[11] Inspect gloves before each use. For prolonged handling or immersion, consult manufacturer data for breakthrough times. Change gloves immediately upon contamination. |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[6][9] A face shield must be worn over goggles during procedures with a risk of splashes or significant dust generation.[9][12] |
| Body Protection | Laboratory Coat & Protective Clothing | A flame-resistant lab coat that buttons fully is required.[9] Long pants and closed-toe, chemical-resistant shoes must be worn.[9][13] An impervious apron may be required for large-scale work. |
Part 3: Operational Handling & Emergency Procedures
Safe handling practices are critical to prevent exposure. This includes minimizing the creation of dust and working in a well-ventilated area, preferably a chemical fume hood.[8][14]
Caption: A standard workflow for safely weighing the solid compound.
Emergency First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention. |
Spill Management
For minor spills, avoid generating dust.[7] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated, labeled hazardous waste container.[12][15] Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's emergency response team.[15]
Part 4: Waste Disposal Plan
As a halogenated organic compound, N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide must be treated as hazardous waste.[16] It is imperative that it is not disposed of down the drain or in regular trash.
Disposal Protocol
-
Segregation: Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a dedicated, sealed waste container labeled "Halogenated Organic Waste".[15][17] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[17]
-
Containerization: The waste container must be made of a compatible material, be in good condition, and have a tightly sealing cap to prevent leaks or vapor release.[15]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide," and an approximate concentration or quantity of the contents.[15]
-
Storage & Disposal: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area away from incompatible materials.[15] Arrange for pickup and disposal through your institution's certified hazardous waste management program, ensuring compliance with all local, state, and federal regulations.[12]
Caption: Decision tree for proper chemical waste segregation.
References
- OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent).
- Unknown. Hazardous waste segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Unknown. Chemical Safety: Personal Protective Equipment.
- Unknown. (2025, December 19). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Unknown. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- ECHEMI. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide SDS, 119-81-3 Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide - Material Safety Data Sheet.
- ChemicalBook. (2025, June 14). N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet - N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
- Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.
- PubMed Central (PMC). (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- BenchChem. (2025). Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. chemicalbook.com [chemicalbook.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
